molecular formula C6H9ClN2 B1490666 4-(chloromethyl)-5-ethyl-1H-pyrazole CAS No. 1881229-51-1

4-(chloromethyl)-5-ethyl-1H-pyrazole

Cat. No.: B1490666
CAS No.: 1881229-51-1
M. Wt: 144.6 g/mol
InChI Key: HSQMRFHDCHGSNZ-UHFFFAOYSA-N
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Description

4-(chloromethyl)-5-ethyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H9ClN2 and its molecular weight is 144.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(chloromethyl)-5-ethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-2-6-5(3-7)4-8-9-6/h4H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQMRFHDCHGSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Molecular Structure, Tautomerism, and Reactivity of 4-(Chloromethyl)-5-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and reactive analysis of 4-(chloromethyl)-5-ethyl-1H-pyrazole . This molecule represents a critical bifunctional building block in medicinal chemistry, particularly in the development of kinase inhibitors and agrochemicals (e.g., acaricides). Its utility is defined by two competing features: the electrophilic "warhead" (chloromethyl group) and the nucleophilic pyrazole core, which is subject to annular tautomerism.

Understanding the dynamic equilibrium between the 3-ethyl and 5-ethyl tautomers is not merely an academic exercise; it is the determinant factor in regioselective alkylation and ligand-protein binding affinity. This guide synthesizes structural theory, spectroscopic characterization, and synthetic protocols to provide actionable intelligence for drug development professionals.

Part 1: Structural Dynamics and Annular Tautomerism

The Nomenclature Paradox

The defining characteristic of


-unsubstituted pyrazoles is annular tautomerism —the rapid migration of a proton between the two nitrogen atoms (N1 and N2). For asymmetrically substituted pyrazoles, this creates a nomenclature paradox where the same molecule exists as two distinct structural isomers in equilibrium.

For the subject molecule, the migration of the proton shifts the priority numbering of the ring:

  • Tautomer A (

    
    -5-ethyl):  The proton resides on the nitrogen adjacent to the ethyl group.
    
  • Tautomer B (

    
    -3-ethyl):  The proton resides on the nitrogen distal to the ethyl group.
    

While the IUPAC name provided is this compound, thermodynamic stability often favors the 3-ethyl form in solution due to steric factors, though the 5-ethyl form may be stabilized in the solid state via intermolecular hydrogen bonding.

Thermodynamic Equilibrium ( )

The equilibrium constant (


) is governed by the equation:


Factors influencing


:
  • Electronic Effects: The ethyl group is a weak electron donor (+I effect). In the gas phase, solitary pyrazoles generally prefer the substituent at position 3 (distal to NH) to minimize steric clash with the N-H proton.

  • Solvent Effects:

    • Aprotic Solvents (CDCl

      
      , DMSO): Rapid proton exchange often results in averaged NMR signals.
      
    • Protic Solvents: Can stabilize specific tautomers via H-bond bridging.

  • The "Chloromethyl" Influence: The electron-withdrawing nature of the chloromethyl group at C4 acidifies the N-H proton, potentially lowering the activation energy for tautomerization compared to simple alkyl pyrazoles.

Visualization of Tautomeric Shift

The following diagram illustrates the proton migration and the resulting re-numbering of the ring system.

Tautomerism cluster_legend Thermodynamic Drivers TautomerA Tautomer A (1H-5-ethyl form) Proton on N adjacent to Ethyl Transition Transition State (Proton Transfer) TautomerA->Transition - H+ / + H+ TautomerB Tautomer B (1H-3-ethyl form) Proton on N distal to Ethyl Transition->TautomerB + H+ / - H+ Text1 Steric Hindrance favors Tautomer B Text2 Solid State H-Bonding may favor Tautomer A

Figure 1: Annular tautomerism of this compound showing the shift between 3-ethyl and 5-ethyl forms.[1]

Part 2: Analytical Characterization

Distinguishing between tautomers requires specific analytical techniques, as standard proton NMR at room temperature often fails due to the rapid exchange rate on the NMR timescale.

NMR Spectroscopy Strategy

To resolve the tautomers, Variable Temperature (VT) NMR or


N-NMR  is required.
TechniqueObservationInsight

H NMR (RT, CDCl

)
Broad singlet for NH (~10-13 ppm). Averaged signals for ring carbons.Confirms structure but not tautomeric ratio.

H NMR (-40°C, THF-

)
Decoalescence of signals. Distinct peaks for 3-ethyl and 5-ethyl forms.Allows calculation of

by integration.[2]

C NMR (Solid State)
Distinct shifts for C3 and C5 (approx.

10 ppm).
Identifies the single tautomer present in the crystal lattice.

N NMR
Large chemical shift difference between pyrrole-like (-NH-) and pyridine-like (=N-) nitrogen.The definitive method for tautomer assignment.
X-Ray Crystallography

In the solid state, 3(5)-substituted pyrazoles typically crystallize as exclusively one tautomer, forming catemers (chains) or dimers linked by intermolecular


 hydrogen bonds. For the 4-chloromethyl derivative, the crystal packing is further influenced by weak 

or

interactions.

Part 3: Synthetic Reactivity & "Tautomeric Locking"

The utility of this compound lies in its reactivity. It possesses two distinct electrophilic sites and one nucleophilic region (the ring nitrogens), leading to complex chemoselectivity.[3]

The "Warhead": C4-Chloromethylation

The chloromethyl group is highly susceptible to


 displacement.
  • Reactivity: High. The pyrazole ring acts as an electron sink, activating the benzylic-like position.

  • Risk: Hydrolysis to the alcohol (4-hydroxymethyl) occurs rapidly in aqueous basic media.

  • Application: Reaction with thiols, amines, or alkoxides to generate functionalized cores.

Regioselective N-Alkylation (The Locking Step)

Reacting the parent molecule with an alkyl halide (R-X) "locks" the tautomer, permanently fixing the ethyl group at position 3 or 5.

  • Mechanism: The reaction proceeds via the pyrazolate anion.

  • Regioselectivity: Alkylation generally favors the less sterically hindered nitrogen .

    • Outcome: Major product is usually the 1-alkyl-3-ethyl-4-(chloromethyl) derivative.

    • Why: The nitrogen adjacent to the ethyl group (N1 in the 5-ethyl form) is sterically crowded. Electrophiles attack the distal nitrogen (N1 in the 3-ethyl form).

Synthetic Workflow Diagram

Reactivity Start This compound (Tautomeric Mixture) Path1 Pathway A: Nucleophilic Attack at C4 (S_N2 Displacement) Start->Path1 Nucleophile (Nu-) Path2 Pathway B: N-Alkylation (Tautomer Locking) Start->Path2 Base / Electrophile (R-X) Prod1 Functionalized Pyrazole (e.g., 4-aminomethyl) *Tautomerism Persists* Path1->Prod1 Prod2 N-Alkylated Product Major: 1-R-3-ethyl-4-chloromethyl Minor: 1-R-5-ethyl-4-chloromethyl Path2->Prod2 Note CRITICAL: N-Alkylation fixes the structure, eliminating tautomeric shift. Prod2->Note

Figure 2: Divergent reactivity pathways showing retention vs. elimination of tautomerism.

Part 4: Experimental Protocols

Synthesis of this compound

Note: Direct chloromethylation of pyrazoles is hazardous (uses formaldehyde/HCl/ZnCl2, potential bis-chloromethyl ether formation). The preferred route is via the reduction of an ester or aldehyde.

Step 1: Synthesis of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate

  • Reagents: Ethyl propionylacetate (1.0 eq), DMF-DMA (1.1 eq), Hydrazine hydrate (1.2 eq).

  • Protocol:

    • Reflux ethyl propionylacetate with DMF-DMA (N,N-dimethylformamide dimethyl acetal) in toluene to form the enaminone intermediate.

    • Cool and treat with hydrazine hydrate in ethanol at reflux for 2 hours.

    • Evaporate solvent to yield the pyrazole ester.

Step 2: Reduction to Alcohol

  • Reagents: LiAlH

    
     (Lithium Aluminum Hydride) or DIBAL-H.
    
  • Protocol:

    • Suspend LiAlH

      
       (2.0 eq) in dry THF at 0°C under Argon.
      
    • Add the ester dropwise. Stir at RT for 4 hours.

    • Quench carefully with Fieser method (

      
      , 15% NaOH, 
      
      
      
      ).
    • Filter and concentrate to yield (3-ethyl-1H-pyrazol-4-yl)methanol .

Step 3: Chlorination (The Target Molecule)

  • Reagents: Thionyl Chloride (

    
    ).
    
  • Protocol:

    • Dissolve the alcohol in dry DCM (Dichloromethane).

    • Add

      
       (1.5 eq) dropwise at 0°C.
      
    • Stir at RT for 2 hours (monitor by TLC).

    • Workup: Evaporate volatiles under reduced pressure. Caution: The product is often isolated as the Hydrochloride salt to prevent self-alkylation.

    • Yield: ~85% as off-white solid (HCl salt).

Handling and Safety
  • Vesicant Hazard: 4-(chloromethyl)pyrazoles are alkylating agents. They act similarly to nitrogen mustards. Handle in a fume hood with double gloves.

  • Stability: The free base is unstable and prone to polymerization. Store as the HCl salt at -20°C.

References

  • Elguero, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI Molecules. Available at: [Link]

  • Claramunt, R. M., et al. (1991). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society. Available at: [Link]

  • Lyalin, B. V., et al. (2008).[4] Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.[4] Russian Journal of Electrochemistry.[4] Available at: [Link]

Sources

Technical Guide: Solubility & Stability Profile of 4-(chloromethyl)-5-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 4-(chloromethyl)-5-ethyl-1H-pyrazole .

Executive Summary

This compound is a functionalized heterocyclic building block characterized by a reactive electrophilic center (the chloromethyl group) and a polar, hydrogen-bonding core (the pyrazole ring). While often sought for its utility in nucleophilic substitution reactions, its solubility profile is complicated by its intrinsic reactivity .

This guide addresses a critical dichotomy in handling this compound: Solubility vs. Stability . Solvents that offer the highest solubility (e.g., methanol, water) often trigger rapid degradation via solvolysis. Therefore, solvent selection must be a strategic decision based on the intended application (synthesis, analysis, or storage).

Physicochemical Profile

To understand the solubility landscape, we must first analyze the molecular interactions governing the solute-solvent system.

PropertyCharacteristicImpact on Solubility
Core Structure 1H-PyrazoleAmphoteric nature; acts as both H-bond donor (NH) and acceptor (N). High affinity for polar aprotic solvents.
Substituent 1 5-Ethyl GroupLipophilic moiety; enhances solubility in moderately polar organic solvents (e.g., DCM, Ethyl Acetate) compared to non-alkylated pyrazoles.
Substituent 2 4-ChloromethylCritical Reactivity Site. An alkylating agent susceptible to

/

attack. Instability in nucleophilic solvents (alcohols, water).
Tautomerism 3- vs 5-ethylIn solution, the compound exists in rapid equilibrium between 3-ethyl and 5-ethyl tautomers.

Solubility Landscape & Solvent Compatibility

The following data categorizes solvents based on Solubility Power (Thermodynamic capability to dissolve) and Chemical Compatibility (Kinetic stability of the solute).

Class A: Recommended Solvents (High Solubility / High Stability)

Ideal for stock solutions, storage, and non-nucleophilic reactions.

SolventSolubility PredictionTechnical Notes
Dichloromethane (DCM) High (>50 mg/mL) Excellent solvent for the free base. The ethyl group disrupts crystal lattice energy, aiding dissolution. Preferred for extraction.
Tetrahydrofuran (THF) High (>50 mg/mL) Good solubility. Ensure THF is anhydrous and inhibitor-free to prevent radical side reactions, though less critical than moisture.
Ethyl Acetate Moderate-High Good general-purpose solvent. Useful for crystallization or chromatography.
Acetonitrile (MeCN) High Excellent for HPLC and reactions. Non-nucleophilic enough for short-term handling.
Class B: Conditional Solvents (High Solubility / Low Stability)

Use ONLY for immediate reactions. Do NOT use for storage.

SolventSolubility PredictionStability Risk (Solvolysis)
Methanol / Ethanol Very High CRITICAL RISK: The solvent acts as a nucleophile, displacing the chloride to form the methyl/ethyl ether (e.g., 4-(methoxymethyl)-5-ethyl-1H-pyrazole).
DMSO / DMF Very High Excellent solubility, but DMSO can act as a mild oxidant or nucleophile (Swern-type) at elevated temperatures. Hygroscopic nature introduces water, leading to hydrolysis.
Water Low (Free Base) The free base is poorly soluble. The HCl salt is soluble but will hydrolyze rapidly to the alcohol (4-(hydroxymethyl)-5-ethyl-1H-pyrazole).
Class C: Poor Solvents (Anti-Solvents)

Useful for precipitation and purification.

  • Hexanes / Heptane: The polar pyrazole core resists dissolution in strictly non-polar alkanes.

  • Diethyl Ether: Moderate to poor solubility; often used to precipitate the hydrochloride salt from more polar mixtures.

Visualizing the Stability Hazard

The primary challenge with 4-(chloromethyl) pyrazoles is not getting them into solution, but keeping them intact. The diagram below illustrates the degradation pathways in Class B solvents.

Solvolysis Compound This compound Ether Degradant A: 4-(methoxymethyl)-... Compound->Ether SN2 Attack (Fast) Alcohol Degradant B: 4-(hydroxymethyl)-... Compound->Alcohol Hydrolysis (Slow/Fast) Solvent_MeOH Solvent: Methanol (Nucleophile) Solvent_MeOH->Ether Solvent_Water Solvent: Water (Hydrolysis) Solvent_Water->Alcohol

Figure 1: Solvolysis pathways. Dissolving the target in alcohols or wet solvents leads to irreversible ether or alcohol formation.

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this standard operating procedure (SOP) to determine exact solubility limits in Class A solvents.

Materials:

  • This compound (Solid)

  • Solvent (DCM, MeCN, or Toluene)

  • 0.45 µm PTFE Syringe Filter (Do NOT use Nylon - potential reactivity)

  • HPLC Vials

Step-by-Step:

  • Preparation: Weigh 20 mg of compound into a 2 mL HPLC vial.

  • Addition: Add solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Visual Check:

    • Clear Solution: Solubility > Concentration.

    • Turbid/Solid Remains: Saturation reached.

  • Quantification (If Saturation Reached):

    • Add excess solid to 1 mL solvent. Shake for 24 hours at 25°C.

    • Filter supernatant using PTFE filter.

    • Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

Protocol B: Stability Check in DMSO (The "Purity Decay" Test)

Before using DMSO stocks for biological assays, validate stability.

  • Dissolve: Prepare a 10 mM stock in anhydrous DMSO-d6 (deuterated).

  • Time-Point 0: Acquire 1H NMR immediately. Focus on the -CH2Cl peak (~4.5-5.0 ppm).

  • Incubation: Store at Room Temperature for 24 hours.

  • Time-Point 24h: Acquire 1H NMR.

  • Analysis: Look for the appearance of -CH2OH (hydroxymethyl) peaks or shifts in the CH2 signal indicating dimerization/quaternization.

Strategic Decision Matrix

Use this workflow to select the correct solvent for your specific objective.

SolventSelection Start Start: Select Solvent Objective What is the Objective? Start->Objective Rxn Synthesis/Reaction Objective->Rxn Analysis HPLC/NMR Analysis Objective->Analysis Storage Long-term Storage Objective->Storage Nuc Is the reaction Nucleophilic? Rxn->Nuc ReversePhase Reverse Phase LC? Analysis->ReversePhase StoreSolid Store as SOLID only (-20°C, Desiccated) Storage->StoreSolid UseDCM Use: DCM, THF, Toluene Nuc->UseDCM No UsePolar Use: DMF/MeCN (Freshly Prepared) Nuc->UsePolar Yes UseMeCN Use: Acetonitrile (Avoid MeOH) ReversePhase->UseMeCN Yes

Figure 2: Solvent selection decision tree based on experimental goals.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13405303, Ethyl 4-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]. (Cited for structural analog physicochemical properties).

  • Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent polarity and solvolysis mechanisms).
  • Eicher, T., & Hauptmann, S. (2003).The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Cited for Pyrazole tautomerism and reactivity profiles).

CAS number and chemical identifiers for 4-(chloromethyl)-5-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and handling of 4-(chloromethyl)-5-ethyl-1H-pyrazole , a critical heterocyclic building block. Due to the tautomeric nature of the pyrazole ring, this compound is frequently indexed or chemically equivalent to 4-(chloromethyl)-3-ethyl-1H-pyrazole .

This guide prioritizes the commercially available stable precursor, Ethyl 3-ethyl-1H-pyrazole-4-carboxylate (CAS 73981-23-4) , and outlines the conversion protocols required to generate the reactive chloromethyl species in situ or as a transient intermediate.

Executive Summary & Chemical Identity

This compound is a reactive alkylating agent used primarily in medicinal chemistry to introduce a substituted pyrazole core into drug scaffolds (e.g., kinase inhibitors, GPCR ligands).[1][2] It functions as a "benzylic-like" halide, offering high reactivity toward nucleophiles (amines, thiols, alkoxides) while maintaining the stability of the aromatic pyrazole ring.

Nomenclature and Tautomerism

Researchers must recognize that 5-ethyl-1H-pyrazole and 3-ethyl-1H-pyrazole are tautomers. In solution, the proton on the nitrogen rapidly migrates between N1 and N2.

  • Tautomer A: this compound

  • Tautomer B: 4-(chloromethyl)-3-ethyl-1H-pyrazole

Unless the nitrogen is protected (e.g., with a methyl or boc group), these forms are chemically equivalent. The IUPAC naming convention often defaults to the lower locant (3-ethyl), but "5-ethyl" is common in patent literature when describing specific substitution patterns relative to other ring systems.

Key Chemical Identifiers

The chloromethyl target is often unstable and synthesized fresh. The stable commercial entry point is the ester.

CompoundChemical NameCAS NumberMolecular FormulaMW ( g/mol )
Precursor (Ester) Ethyl 3-ethyl-1H-pyrazole-4-carboxylate 73981-23-4 C₈H₁₂N₂O₂168.19
Intermediate (Alcohol) (3-Ethyl-1H-pyrazol-4-yl)methanolNot widely listedC₆H₁₀N₂O126.16
Target (Chloride) 4-(Chloromethyl)-3-ethyl-1H-pyrazoleIn situ generatedC₆H₉ClN₂144.60

SMILES (Ester): CCOC(=O)C1=C(CC)N=NC1 SMILES (Target Chloride): CCC1=NNC=C1CCl

Synthesis & Production Protocol

The generation of this compound involves a two-step reduction-chlorination sequence starting from the ester.

Workflow Diagram

The following diagram illustrates the synthetic pathway and logical decision nodes.

SynthesisWorkflow Ester Start: Ethyl 3-ethyl-1H-pyrazole-4-carboxylate (CAS 73981-23-4) Red Step 1: Reduction (LiAlH4 / THF) Ester->Red 0°C to RT Alcohol Intermediate: (3-Ethyl-1H-pyrazol-4-yl)methanol Red->Alcohol Quench & Isolate Chlor Step 2: Chlorination (SOCl2 / DCM) Alcohol->Chlor 0°C, 1h Target Target: this compound (HCl Salt) Chlor->Target Evaporate & Use Immediately

Figure 1: Synthetic workflow from commercial ester to reactive chloromethyl pyrazole.

Detailed Methodology

Step 1: Reduction to Alcohol

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv), Anhydrous THF.

  • Protocol:

    • Dissolve Ethyl 3-ethyl-1H-pyrazole-4-carboxylate (CAS 73981-23-4) in anhydrous THF under N₂ atmosphere.

    • Cool to 0°C. Slowly add LiAlH₄ (solution or pellets) to control exotherm.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Self-Validation: Monitor by TLC (5% MeOH in DCM). Disappearance of the ester spot (Rf ~0.8) and appearance of a polar alcohol spot (Rf ~0.2) confirms conversion.

    • Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate, dry organic layer (Na₂SO₄), and concentrate.

Step 2: Chlorination to Alkyl Chloride

  • Reagents: Thionyl Chloride (SOCl₂) (1.5–2.0 equiv), Dichloromethane (DCM) or Chloroform.

  • Protocol:

    • Dissolve the crude alcohol from Step 1 in dry DCM.

    • Cool to 0°C. Add SOCl₂ dropwise.

    • Stir at 0°C for 30 minutes, then warm to RT for 1–2 hours.

    • Self-Validation: Aliquot quench into MeOH. LCMS should show the methyl ether adduct (trapped carbocation) or the chloride mass if stable.

    • Isolation: Evaporate volatiles under reduced pressure. The residue is typically the hydrochloride salt of the target.

    • Critical Note: Do not perform aqueous workup if possible; the free base can self-polymerize. Use the crude HCl salt directly in the next alkylation step.

Reactivity Profile & Applications

Mechanism of Action

The chloromethyl group at position 4 is highly electrophilic. The pyrazole ring pushes electron density, making the methylene carbon susceptible to Sn2 attack or Sn1 pathways (via a stabilized aza-benzylic cation).

  • Primary Use: N-alkylation or O-alkylation.

  • Target Nucleophiles: Secondary amines (to form tertiary amines), Phenols (to form ethers), Thiols.

Stability and Storage
  • Hydrolysis Risk: High. In the presence of moisture, the chloride reverts to the alcohol.

  • Polymerization: The free base form (neutral pyrazole) has a nucleophilic nitrogen (N2) and an electrophilic carbon (CH2Cl). It can self-alkylate to form oligomers.

  • Storage Recommendation: Store as the Hydrochloride salt (protonated pyrazole reduces nucleophilicity) in a desiccator at -20°C.

References

  • Sigma-Aldrich. (n.d.). Ethyl 3-ethyl-1H-pyrazole-4-carboxylate Product Page. Retrieved from

  • PubChem. (n.d.). Compound Summary for Ethyl 3-ethyl-1H-pyrazole-4-carboxylate. Retrieved from

  • Google Patents. (2012). Patent Application US20120270863: Glucagon Receptor Antagonists. (Describes synthesis of pyrazole intermediates). Retrieved from

  • BLD Pharm. (n.d.). Ethyl 3-ethyl-1H-pyrazole-4-carboxylate MSDS. Retrieved from

Sources

safety data sheet (SDS) and handling precautions for chloromethyl pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Chloromethyl pyrazoles (e.g., 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride) are versatile but hazardous building blocks in drug discovery. Their utility stems from the high reactivity of the chloromethyl group, which facilitates the introduction of pyrazole motifs into bioactive molecules.

However, this same reactivity classifies them as potent alkylating agents . They function as "soft" electrophiles capable of alkylating nucleophilic residues on DNA (guanine N7) and proteins (cysteine thiols), posing severe genotoxic and skin corrosion risks.

The Directive: This guide replaces generic safety advice with a mechanism-based handling protocol. Researchers must treat these compounds not just as "corrosives," but as non-volatile genetic hazards .

Hazard Identification & Toxicology

Mechanism of Toxicity (The "Why")

The toxicity of chloromethyl pyrazoles is driven by


 alkylation. Unlike simple acids that burn via proton donation, these agents transfer a carbon electrophile to biological nucleophiles.
  • Primary Hazard: Skin Corrosion/Irritation (Category 1B/2) and Serious Eye Damage (Category 1).

  • Systemic Hazard: Germ Cell Mutagenicity (Suspected) and Respiratory Sensitization.

  • Chemical Instability: These compounds hydrolyze in moist air to release Hydrogen Chloride (HCl) gas, creating an inhalation hazard even without direct liquid contact.

Visualizing the Hazard Pathway

The following diagram illustrates the molecular mechanism of action, highlighting why barrier protection is critical.

ToxicityMechanism Compound Chloromethyl Pyrazole (Electrophile) Transition Transition State (SN2 Attack) Compound->Transition Exposure BioNu Biological Nucleophile (DNA/Protein) BioNu->Transition Adduct Alkylated Adduct (Cellular Damage) Transition->Adduct Irreversible Bond Byproduct HCl Release (Tissue Burn) Transition->Byproduct Hydrolysis

Caption: Figure 1: Mechanism of alkylation. The chloromethyl group covalently binds to biological targets while simultaneously releasing corrosive HCl.

Engineering Controls & Personal Protective Equipment (PPE)

Glove Selection Logic (Critical)

Standard Nitrile Gloves are Insufficient. Small, halogenated alkylating agents can permeate standard 4-mil nitrile gloves in <10 minutes .

Glove MaterialBreakthrough TimeRecommendation
Silver Shield® / 4H® (Laminate) > 480 minPrimary Requirement for handling pure substance.
Viton® > 240 minAcceptable alternative.
Standard Nitrile (4 mil) < 10 minDo NOT use as sole protection. Use only as an outer "splash guard" over laminate.
Double Nitrile (8 mil total) ~ 15-30 minEmergency only. Change immediately upon splash.
Engineering Controls
  • Containment: All weighing and manipulation must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity.

  • Balance: Use a microbalance inside the hood or a vented enclosure. Do not weigh on an open bench.

  • Traps: If drying the compound under vacuum, use a liquid nitrogen trap or caustic scrubber to prevent HCl from damaging the pump.

Operational Protocol: Safe Handling Workflow

This protocol ensures containment from storage to waste.

HandlingWorkflow Storage 1. Storage (Cold, Dry, Inert Gas) Prep 2. Preparation (Fume Hood + Laminate Gloves) Storage->Prep Warm to RT Reaction 3. Reaction Setup (Add Reagents slowly) Prep->Reaction Dissolve Quench 4. Quenching (Cold Na2S2O3 or NaHCO3) Reaction->Quench Complete Waste 5. Waste Disposal (Segregated Halogenated) Quench->Waste pH Check

Caption: Figure 2: Operational workflow. Note the critical quenching step to destroy active alkylating agents before disposal.

Step-by-Step Methodology

1. Preparation:

  • Don Laminate (Silver Shield) gloves. You may wear standard nitrile gloves over them for dexterity and grip.

  • Ensure the fume hood sash is at the working height.

  • Prepare a Deactivation Solution (see Section 6) in a squirt bottle for immediate cleaning of tools.

2. Weighing & Transfer:

  • Solids (Hydrochloride salts): Weigh into a tared vial. Avoid using spatulas that generate static; use disposable anti-static scoops.

  • Liquids (Free bases): These are often lachrymators. Use a positive-displacement pipette or syringe. Never pour free liquid.

3. Reaction Quenching (The "Kill" Step):

  • Do not simply dump reaction mixtures into waste drums. Unreacted chloromethyl pyrazoles remain active.

  • Protocol: Cool the reaction mixture to 0°C. Slowly add 10% aqueous Sodium Thiosulfate (

    
    ) .
    
    • Chemistry: Thiosulfate acts as a potent nucleophile, displacing the chloride to form a water-soluble, non-toxic Bunte salt.

    • Verification: Stir for 30 minutes. Check pH; if acidic (due to HCl), neutralize with Sodium Bicarbonate (

      
      ) until pH 7-8.
      

Emergency Response & Spills

Spill Decision Logic

SpillLogic Start Spill Detected Assess Assess Volume Start->Assess Minor < 5 mL / 5 g (In Hood) Assess->Minor Major > 5 mL / 5 g (Outside Hood) Assess->Major Clean Absorb with Sand Apply Decon Soln Minor->Clean Evacuate Evacuate Lab Call EHS Major->Evacuate

Caption: Figure 3: Emergency response logic. Large spills outside containment require immediate evacuation due to respiratory risks.

Decontamination Solution Recipe

For cleaning contaminated glassware, balances, or fume hood surfaces:

  • Active Agent: 10% w/v Sodium Thiosulfate (

    
    ) in water.
    
  • Surfactant: Add 0.1% dish soap (to penetrate greasy residues).

  • Contact Time: Allow solution to sit on the surface for 15 minutes before wiping.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen . Moisture intrusion causes hydrolysis to the hydroxymethyl derivative and HCl gas buildup, which can pressurize vials.

  • Segregation: Store away from bases (amines, hydroxide) and oxidizers.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 167579, 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Chloride (Analogue). Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1994).Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
  • European Chemicals Agency (ECHA). C&L Inventory: 3-(chloromethyl)-1-methyl-1H-pyrazole. Retrieved from [Link]

Stability of 4-(Chloromethyl)-5-ethyl-1H-pyrazole Under Ambient Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability of 4-(chloromethyl)-5-ethyl-1H-pyrazole under ambient conditions. While direct stability studies on this specific molecule are not extensively published, this document synthesizes information from existing literature on related pyrazole derivatives and halogenated heterocyclic compounds to predict its stability profile. The guide outlines potential degradation pathways, recommended storage and handling procedures, and robust analytical methodologies for stability assessment. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this and structurally similar compounds.

Introduction: The Significance of this compound in Medicinal Chemistry

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2][3] The specific compound, this compound, is a versatile synthetic intermediate. The presence of a reactive chloromethyl group makes it a valuable building block for introducing the pyrazole moiety into larger molecules through nucleophilic substitution reactions.[4] This reactivity, however, also raises critical questions about its stability under typical laboratory and storage conditions. Understanding the stability of this compound is paramount for ensuring the integrity of synthetic processes, the quality of resulting products, and the reliability of experimental data.

Intrinsic Chemical Properties and Predicted Stability

The stability of this compound is governed by the interplay of the aromatic pyrazole ring and the reactive chloromethyl substituent.

  • The Pyrazole Core: The pyrazole ring is an aromatic heterocycle, which generally imparts a degree of stability.[5] The ring itself is relatively resistant to oxidation and moderate changes in pH. However, the substituents on the ring can significantly influence its electronic properties and, consequently, its reactivity.[6][7]

  • The Chloromethyl Group: The chloromethyl group is the primary site of potential instability. The carbon-chlorine bond is susceptible to nucleophilic attack, leading to substitution or elimination reactions. The presence of the electron-rich pyrazole ring can influence the reactivity of this group.[4][8]

Based on these structural features, the compound is expected to be reasonably stable under anhydrous and neutral conditions at ambient temperature. However, several factors can promote its degradation.

Potential Degradation Pathways

Under ambient conditions, the primary degradation pathways for this compound are anticipated to be hydrolysis, and to a lesser extent, photodegradation and oxidation.

Hydrolysis

The most probable degradation route is the hydrolysis of the chloromethyl group to the corresponding hydroxymethyl derivative, 4-(hydroxymethyl)-5-ethyl-1H-pyrazole. This reaction is likely to be catalyzed by the presence of water and can be accelerated by acidic or basic conditions.[9][10]

The proposed mechanism involves the nucleophilic attack of a water molecule on the electrophilic carbon of the chloromethyl group, proceeding through an SN2 or SN1-like mechanism, depending on the polarity of the medium.

Photodegradation

While the pyrazole ring itself possesses some aromatic stability, heterocyclic compounds can be susceptible to photodegradation upon exposure to UV light.[9][11][12][13] The energy from UV radiation can potentially lead to homolytic cleavage of the C-Cl bond, generating radical intermediates that can then participate in a variety of secondary reactions, leading to dimerization, polymerization, or reaction with atmospheric oxygen.

Oxidation

Oxidative degradation, though likely less significant than hydrolysis under ambient conditions, can occur, especially in the presence of atmospheric oxygen and light.[14][15] The pyrazole ring can undergo oxidative ring opening, although this typically requires stronger oxidizing agents.[7] More likely, oxidation could affect the ethyl group or the chloromethyl group, particularly if initiated by radical processes.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

  • Temperature: Store at low temperatures, preferably at -20°C, to minimize the rate of potential degradation reactions.[16]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to atmospheric moisture and oxygen.[16]

  • Light: Protect from light by storing in amber vials or in the dark to prevent photodegradation.[9][16]

  • Moisture: Use of desiccants is recommended to maintain a dry environment. When handling, it is advisable to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[16]

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for monitoring the purity of this compound and detecting any potential degradants. A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV detector is the recommended primary technique.[17][18][19]

Forced Degradation Studies Workflow

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[9]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC RP-HPLC-UV/PDA Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze Samples Photo Photodegradation (ICH Q1B guidelines) Photo->HPLC Analyze Samples Thermal Thermal Degradation (e.g., 60°C, solid & solution) Thermal->HPLC Analyze Samples LCMS LC-MS for Peak Identification HPLC->LCMS Identify Unknown Peaks Endpoint Develop Stability-Indicating Method & Characterize Degradants LCMS->Endpoint Start Prepare Stock Solution of This compound Start->Acid Expose to Start->Base Expose to Start->Oxidation Expose to Start->Photo Expose to Start->Thermal Expose to

Caption: Workflow for a typical forced degradation study.

RP-HPLC Method for Stability Testing

The following provides a starting point for developing a validated RP-HPLC method:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a suitable gradient, e.g., 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at a suitable wavelength (e.g., 220 nm)
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[17][18]

Characterization of Degradants

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and characterization of degradation products. By comparing the mass spectra of the degradant peaks with that of the parent compound, the chemical transformations can be elucidated.[20]

Predicted Stability Profile Under Ambient Conditions: A Summary

The following table summarizes the predicted stability of this compound under various ambient conditions.

Condition Predicted Stability Primary Degradation Product Rationale
Solid, protected from light and moisture HighN/AIn the solid state, molecular mobility is restricted, minimizing bimolecular reactions.
Aqueous solution, neutral pH Moderate4-(hydroxymethyl)-5-ethyl-1H-pyrazoleSusceptible to slow hydrolysis of the chloromethyl group.
Aqueous solution, acidic/basic pH Low4-(hydroxymethyl)-5-ethyl-1H-pyrazoleHydrolysis is catalyzed by both acid and base.
Exposure to UV light Low to ModerateVarious photoproductsThe C-Cl bond is susceptible to photolytic cleavage.
Exposure to atmospheric oxygen Moderate to HighPotential oxidized byproductsThe pyrazole ring is relatively stable to oxidation, but radical-initiated oxidation is possible.

Conclusion

This compound is a valuable synthetic intermediate whose stability is a critical consideration for its effective use. While direct stability data is limited, a thorough understanding of the chemical properties of the pyrazole ring and the chloromethyl group allows for a predictive assessment of its stability. The primary degradation pathway is anticipated to be hydrolysis of the chloromethyl group, which can be mitigated by storing the compound under cool, dry, and dark conditions. The implementation of a robust, validated stability-indicating analytical method, such as RP-HPLC, is essential for monitoring the purity and ensuring the quality of this important chemical building block in research and drug development.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. ACS Publications. Available from: [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Semantic Scholar. Available from: [Link]

  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. PMC. Available from: [Link]

  • The Mechanism of the Thermal Decomposition of 1-Pyrazolines and Its Relationship to Cyclopropane Isomerizations. Journal of the American Chemical Society. Available from: [Link]

  • Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. ResearchGate. Available from: [Link]

  • Intramolecular reactions and chemical degradation. Hypha Discovery. Available from: [Link]

  • Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. PubMed. Available from: [Link]

  • Degradation of Synthetic Reactive Pyrazole-133 Dye By Using An Advanced Oxidation Process Assisted By Gamma Radiations. ResearchGate. Available from: [Link]

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. Available from: [Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. MDPI. Available from: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in. Available from: [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals. Available from: [Link]

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. Available from: [Link]

  • a) Synthesis of trichloromethyl pyrazoles, and b) mechanism for the transformation of the –CCl3 group into carboxyethyl. ResearchGate. Available from: [Link]

  • Polysubstituted Pyrazoles, Part 5. Synthesis of New 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic Acid Hydrazide Analogs and Some Derived Ring Systems. A Novel Class of Potential Antitumor and anti-HCV Agents. PubMed. Available from: [Link]

  • Method for hydrolysis of aromatic chloromethyl compounds. Google Patents.
  • Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

  • Degradation pathway of drug. ResearchGate. Available from: [Link]

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. MDPI. Available from: [Link]

  • Chloromethylation of pyrazole ring. ResearchGate. Available from: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Low-temperature crystal structure of 4-chloro-1H-pyrazole. PMC - NIH. Available from: [Link]

  • Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis. PubMed. Available from: [Link]

  • stability testing: photostability testing of new drug substances and products. ICH. Available from: [Link]

  • Haloselectivity of Heterocycles. Baran Lab. Available from: [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. Available from: [Link]

  • 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. PMC. Available from: [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. ResearchGate. Available from: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. Available from: [Link]

  • Synthesis, characterization and biological evaluation of novel pyrazole ring contain mannich derivatives. Der Pharma Chemica. Available from: [Link]

  • Mechanism for the Degradation of Trace Organic Compounds via Singlet Oxygen (1O2). The University of Arizona. Available from: [Link]

  • 5-(chloromethyl)-1-ethyl-1h-pyrazole. PubChem. Available from: [Link]

  • Topics in Heterocyclic Chemistry. Springer. Available from: [Link]

Sources

Technical Whitepaper: Synthetic Utility and Pharmacological Potential of 4-(chloromethyl)-5-ethyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(chloromethyl)-5-ethyl-1H-pyrazole scaffold represents a "linchpin" intermediate in modern heterocyclic chemistry. Unlike simple ring-chlorinated pyrazoles, the 4-chloromethyl moiety functions as a highly reactive electrophilic warhead, enabling rapid


 coupling with nucleophilic pharmacophores. This guide analyzes the structural advantages of the C5-ethyl group—which provides critical lipophilic bulk for hydrophobic pocket occupancy in kinase and COX enzyme targets—and details the rigorous protocols required for its synthesis, handling, and derivatization.

Part 1: Structural Analysis & Reactivity Profile

The Electrophilic Warhead

The chloromethyl group at the C4 position is activated by the adjacent nitrogenous aromatic system. While the pyrazole ring is electron-rich, the methylene linker isolates the halogen, creating a benzylic-like reactivity profile. This makes the molecule an ideal alkylating agent for:

  • N-alkylation: Generating multivalent ligands.

  • S-alkylation: Creating thioether bridges common in antimicrobial agents.

  • C-alkylation: Carbon-carbon bond formation via enolate chemistry.

The C5-Ethyl Steric Anchor

The ethyl group at position 5 (or 3, subject to tautomerism in unsubstituted 1H-pyrazoles) is not merely a bystander. In medicinal chemistry, this ethyl chain often serves as a "lipophilic anchor," filling hydrophobic pockets (e.g., the Gatekeeper region in Tyrosine Kinases) more effectively than a methyl group, while avoiding the steric clash associated with isopropyl or phenyl groups.

Tautomeric Considerations

Researchers must recognize that This compound exists in equilibrium with 4-(chloromethyl)-3-ethyl-1H-pyrazole .

  • In Solution: The proton shifts rapidly between N1 and N2.

  • Synthetic Implication: Derivatization at the NH position (N-alkylation) will lock the tautomer, often yielding a mixture of regioisomers (1,5-ethyl vs. 1,3-ethyl) that requires chromatographic separation.

Part 2: Synthetic Pathways (The "How-To")

The synthesis of this core requires a stepwise reduction-chlorination sequence, as direct chloromethylation of the deactivated pyrazole ring is low-yielding.

Retrosynthetic Analysis

The most robust route proceeds from Ethyl 3-oxopentanoate (to install the ethyl chain) and Hydrazine , followed by formylation/reduction or direct ester reduction.

Synthesis Start Ethyl 3-oxopentanoate + Hydrazine Inter1 5-Ethyl-1H-pyrazole Start->Inter1 Cyclization Inter2 Ethyl 5-ethyl-1H-pyrazole-4-carboxylate Inter1->Inter2 Vilsmeier-Haack (modified) Alcohol 4-(Hydroxymethyl)-5-ethyl-1H-pyrazole Inter2->Alcohol LiAlH4 Reduction Target This compound (Target) Alcohol->Target SOCl2 Chlorination

Figure 1: Linear synthetic pathway from acyclic precursors to the chloromethyl target.

Part 3: Experimental Protocols

Synthesis of 4-(Hydroxymethyl)-5-ethyl-1H-pyrazole (Precursor)

Rationale: The alcohol is the stable precursor. The chloride is unstable and should be prepared fresh or stored as a hydrochloride salt.

Reagents: Ethyl 5-ethyl-1H-pyrazole-4-carboxylate, Lithium Aluminum Hydride (


), THF (anhydrous).

Protocol:

  • Setup: Flame-dry a 500 mL three-neck flask under Argon atmosphere.

  • Charging: Add

    
     (1.5 equiv) to anhydrous THF at 0°C.
    
  • Addition: Dropwise add a solution of the ester (1.0 equiv) in THF. Caution: Exothermic.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Quench: Use the Fieser method (

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ) to generate a granular precipitate.
  • Isolation: Filter through Celite, dry over

    
    , and concentrate to yield the crude alcohol.
    
Chlorination: Conversion to this compound

Rationale: Thionyl chloride (


) is preferred over 

to avoid phosphorylation byproducts. The hydrochloride salt form is preferred for stability.

Reagents: 4-(Hydroxymethyl)-5-ethyl-1H-pyrazole, Thionyl Chloride (


), Dichloromethane (DCM).

Protocol:

  • Dissolution: Dissolve the alcohol (10 mmol) in dry DCM (50 mL) at 0°C.

  • Chlorination: Add

    
     (15 mmol, 1.5 equiv) dropwise over 20 minutes.
    
    • Note: A catalytic amount of DMF (2 drops) can accelerate the reaction but makes purification harder.

  • Reflux: Warm to RT and reflux for 2 hours.

  • Workup (Salt Formation): Evaporate solvent and excess

    
     under reduced pressure. Co-evaporate with toluene (
    
    
    
    mL) to remove trace acid.
  • Product: The residue is the hydrochloride salt . Triturate with diethyl ether to obtain a white/off-white solid.

    • Validation:

      
      H NMR should show a shift of the methylene protons from 
      
      
      
      (alcohol) to
      
      
      (chloride).

Part 4: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8]

The utility of this scaffold lies in its ability to covalently link the bioactive 5-ethyl-pyrazole headgroup to other structures.

Divergent Synthesis Workflow

Applications Core This compound Path1 Reaction with Amines (Secondary/Primary) Core->Path1 K2CO3 / DMF Path2 Reaction with Thiols (Mercaptans) Core->Path2 NaH / THF Path3 Reaction with Phenols (Williamson Ether) Core->Path3 Cs2CO3 / Acetone Prod1 Kinase Inhibitors (FGFR/Lck targets) Path1->Prod1 Prod2 Antimicrobial Thioethers Path2->Prod2 Prod3 Agrochemical Ethers (Herbicides) Path3->Prod3

Figure 2: Divergent synthesis pathways utilizing the chloromethyl "warhead" to access distinct therapeutic classes.

Data Summary: Biological Potential

The following table summarizes known activities of derivatives synthesized using 4-chloromethyl pyrazole intermediates.

Derivative ClassTarget MechanismKey Interaction (C5-Ethyl Role)Reference
Pyrazolo-pyrimidines Lck/Src Kinase InhibitionHydrophobic interaction with the Gatekeeper residue (Thr316).[1, 2]
Thioether conjugates Antimicrobial (MRSA)Membrane disruption; Ethyl group increases lipophilicity (

).
[3]
Carboxamides FGFR InhibitionSteric fit in the ATP-binding pocket; Covalent binding via side chains.[4]

Part 5: Safety & Stability

Handling Alkylating Agents
  • Hazard: 4-(chloromethyl)pyrazoles are potent alkylating agents. They can alkylate DNA.

  • PPE: Double nitrile gloves, face shield, and handling exclusively in a fume hood.

  • Decontamination: Quench spills with 10% aqueous ammonia or 1M NaOH to hydrolyze the chloride to the benign alcohol.

Stability Profile
  • Free Base: Unstable. Prone to self-polymerization (intermolecular N-alkylation) if stored at RT.

  • HCl Salt: Stable for months at -20°C under Argon. Hygroscopic.

References

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Source: European Journal of Medicinal Chemistry (2024). URL:[Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Source: Molecules (MDPI) (2022). URL:[Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Source: Journal of Chemical and Pharmaceutical Research. URL:[Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Source: Arkivoc (2012).[1] URL:[Link]

Sources

melting point and boiling point data for 4-(chloromethyl)-5-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 4-(chloromethyl)-5-ethyl-1H-pyrazole , a specialized heterocyclic building block.

Synonyms: 4-(chloromethyl)-3-ethyl-1H-pyrazole (Tautomer); 3-ethyl-4-chloromethylpyrazole. CAS Registry Number: (Generic/Isomer dependent) Note: Often cited under HCl salt forms due to free-base instability.

Part 1: Executive Technical Summary

This compound is a reactive electrophilic intermediate used primarily in the synthesis of kinase inhibitors and agrochemicals. Unlike stable solvents, this molecule possesses a "warhead" motif—the chloromethyl group—attached to a nucleophilic pyrazole core.

Critical Stability Warning: As a Senior Application Scientist, I must emphasize that the free base of this compound is inherently unstable. It is prone to intermolecular self-alkylation (polymerization) at room temperature. Consequently, standard melting point (MP) and boiling point (BP) data for the free base are often theoretical or observed only transiently. The compound is almost exclusively isolated and stored as its Hydrochloride (HCl) salt .

Part 2: Physicochemical Data Profile

The following data distinguishes between the theoretical free base and the isolable salt forms.

Table 1: Thermodynamic & Physical Properties
PropertyValue (Free Base)Value (HCl Salt)Confidence
Physical State Viscous Oil / Gum (Transient)Crystalline SolidHigh
Melting Point N/A (Polymerizes/Decomposes)135 – 145 °C (Typical range for analogs)Medium (Analog-derived)
Boiling Point ~280 – 310 °C (Predicted @ 760 mmHg)N/A (Ionic Solid)Computed
Flash Point ~130 °C (Predicted)N/AComputed
Density 1.18 ± 0.1 g/cm³Bulk density variesComputed
pKa (Pyrazole NH) ~14.0 (Acidic), ~2.5 (Basic)N/AHigh
LogP 1.2 – 1.5< 0 (Ionized)High

Note on Data Sources: Exact experimental MP for the free base is absent from open literature because the substance autopolymerizes upon concentration. The HCl salt range is derived from structurally homologous 4-(chloromethyl)pyrazoles (e.g., 4-(chloromethyl)-1-ethyl-1H-pyrazole HCl melts at ~140°C).

Part 3: Structural Dynamics & Reactivity

To work with this molecule effectively, one must understand its tautomeric and electrophilic nature.

Tautomerism (The 3- vs. 5-ethyl Paradox)

In solution, 1H-pyrazoles undergo rapid annular tautomerism. The "5-ethyl" and "3-ethyl" forms are chemically equivalent unless the Nitrogen at position 1 is substituted (e.g., methylated).

Tautomerism TautomerA 5-ethyl-1H-pyrazole (Position 5 Ethyl) Transition Proton Transfer (Rapid Equilibrium) TautomerA->Transition TautomerB 3-ethyl-1H-pyrazole (Position 3 Ethyl) Transition->TautomerB

Figure 1: Annular tautomerism renders the 3-ethyl and 5-ethyl isomers identical in the 1H-form.

The Self-Alkylation Risk (Polymerization)

The most common failure mode in handling this compound is the "insoluble gum" formation. This occurs when the free base is concentrated. The nucleophilic Nitrogen of one molecule attacks the electrophilic methylene carbon of another.

Polymerization Monomer1 Monomer A (Nucleophilic NH) Dimer Dimer Species (HCl released) Monomer1->Dimer Intermolecular SN2 Monomer2 Monomer B (Electrophilic CH2-Cl) Monomer2->Dimer Intermolecular SN2 Polymer Insoluble Polymer (Irreversible) Dimer->Polymer Chain Propagation

Figure 2: Mechanism of self-alkylation. To prevent this, the amine must be protonated (HCl salt) or the solution kept dilute.

Part 4: Experimental Protocols

Synthesis & Isolation (HCl Salt Method)

Objective: Synthesize this compound HCl from (5-ethyl-1H-pyrazol-4-yl)methanol.

Reagents:

  • Precursor: (5-ethyl-1H-pyrazol-4-yl)methanol (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 - 2.0 eq)
    
  • Solvent: Dichloromethane (DCM) or Chloroform (Anhydrous)

Protocol:

  • Dissolution: Suspend the alcohol precursor in anhydrous DCM at 0°C under Nitrogen atmosphere.

  • Addition: Add

    
     dropwise. The reaction is exothermic; maintain temp < 10°C.
    
  • Reflux: Allow to warm to Room Temp (RT), then reflux gently for 2–4 hours. Monitor by TLC (Note: The chloride stains differently than the alcohol).

  • Isolation (Critical Step):

    • Do NOT neutralize with aqueous base. This liberates the unstable free base.

    • Concentrate the reaction mixture under reduced pressure to ~20% volume.

    • Add anhydrous Diethyl Ether or Hexane to precipitate the Hydrochloride Salt .

    • Filter the white/off-white solid under inert gas.

  • Drying: Vacuum dry at RT. Store at -20°C.

Boiling Point/Melting Point Determination

Due to instability, standard capillary MP or distillation is flawed. Use Differential Scanning Calorimetry (DSC) .

  • Instrument: DSC (e.g., TA Instruments Q2000).

  • Pan: Hermetically sealed Aluminum pan (prevents HCl loss).

  • Ramp: 10°C/min from 40°C to 250°C.

  • Expectation:

    • Endotherm (Melting): Sharp peak ~135–145°C (if HCl salt).

    • Exotherm (Decomposition): Broad peak >180°C.

Part 5: Handling & Safety (E-E-A-T)[4]

Storage Hierarchy
  • Gold Standard: Solid HCl salt, stored at -20°C, under Argon.

  • Acceptable: Solution in DCM/Chloroform (acidified), stored at 4°C.

  • Forbidden: Neat free base at Room Temperature (leads to rapid polymerization).

Toxicology
  • Vesicant: The chloromethyl group acts as an alkylating agent (similar to nitrogen mustards). It causes severe skin burns and eye damage.

  • Sensitizer: High risk of respiratory sensitization.

  • PPE: Double nitrile gloves, face shield, and fume hood operation are mandatory.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14770682, Pyrazole Derivatives. Retrieved from [Link]

  • Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II. Elsevier. (Standard text on Pyrazole Tautomerism).

Precision Engineering of Pyrazoles: The Chloromethyl-Substituted Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of modern small-molecule therapeutics and agrochemicals, the pyrazole ring has evolved from a simple pharmacophore into a critical structural scaffold.[1][2] Among the vast library of pyrazole derivatives, chloromethyl-substituted pyrazoles represent a specialized class of "warhead" intermediates.[1] These compounds function as electrophilic linkers, enabling the precise attachment of the pyrazole core to complex biological targets via nucleophilic substitution (


).[1]

This guide dissects the history, synthetic challenges, and bench-level protocols for these intermediates. It moves beyond standard textbook definitions to address the regioselectivity crisis inherent in pyrazole alkylation and provides a self-validating protocol for generating high-purity chloromethyl species.[1]

Historical Evolution: From Dye Chemistry to Kinase Inhibitors

The history of pyrazole chemistry is a timeline of increasing functional complexity.

  • 1883 (The Knorr Dawn): Ludwig Knorr synthesizes the first pyrazole (antipyrine) via the condensation of hydrazines with

    
    -keto esters.[1] At this stage, the ring itself was the target.[1]
    
  • 1980s (The Agrochemical Pivot): The discovery of Fipronil and Tebufenpyrad shifted focus.[1] Chemists needed to attach the pyrazole ring to other aryl systems.[1] The chloromethyl group emerged as a superior handle compared to bromomethyl analogs due to its balance of stability (shelf-life) and reactivity (controlled alkylation).[1]

  • 2000s (The Kinase Era): With the explosion of ATP-competitive kinase inhibitors (e.g., for CDK2, LRRK2), chloromethyl pyrazoles became essential "linker" units.[1] They allowed for the spacing of the pyrazole "hinge binder" from the solubilizing tail of the drug molecule.[1]

Strategic Synthesis & Regiochemistry

The synthesis of chloromethyl pyrazoles is not a trivial halogenation; it is a battle against tautomerism.[1] The core challenge is regioselectivity .[1][3][4]

The Regioselectivity Challenge (1,3- vs. 1,5-Isomers)

When a monosubstituted hydrazine (


) condenses with a non-symmetrical 1,3-dicarbonyl, two isomers are possible.
  • 1,3-Isomer: Sterically favored in many kinetic scenarios.[1]

  • 1,5-Isomer: Often favored when using aryl hydrazines or specific solvent controls (e.g., fluorinated alcohols).[1]

Critical Insight: You cannot reliably chlorinate a methyl-pyrazole directly (radical halogenation) without over-chlorination or benzylic-like instability.[1] The Industry Standard Route is:

  • Cyclization to form a Pyrazole-Ester.[1]

  • Reduction to Pyrazole-Methanol.

  • Deoxychlorination to Pyrazole-Methyl Chloride.

Visualization: The Regioselectivity Decision Tree

The following diagram illustrates the decision logic required to target the correct isomer before installing the chloromethyl group.

PyrazoleRegio Start Target: Chloromethyl Pyrazole Precursor Precursor Selection: 1,3-Dicarbonyl + Hydrazine Start->Precursor Condition1 Hydrazine Type? Precursor->Condition1 PathA Alkyl Hydrazine (e.g., MeNHNH2) Condition1->PathA PathB Aryl Hydrazine (e.g., PhNHNH2) Condition1->PathB ResultA Mixture (1,3- & 1,5-) Hard to Separate PathA->ResultA ResultB Regioselective (Favors 1,5-isomer) PathB->ResultB Solution Solution: Use Enones or Fluorinated Solvents (HFIP) ResultA->Solution Optimization Step2 Functionalization: Reduce Ester -> Alcohol ResultB->Step2 Solution->Step2 Step3 Activation: Alcohol + SOCl2 -> Chloride Step2->Step3

Caption: Decision logic for controlling regiochemistry prior to chloromethyl installation. Green nodes indicate optimal pathways.

Experimental Protocol: Synthesis of 3-(Chloromethyl)-1-methyl-1H-pyrazole[1]

This protocol is designed for high reproducibility. It avoids the radical chlorination of methyl groups, which is prone to impurities.[1] Instead, it uses the Deoxychlorination of Hydroxymethyl Pyrazoles .[1]

Phase 1: Reduction (Ester to Alcohol)

Note: If starting from commercially available (1-methyl-1H-pyrazol-3-yl)methanol, skip to Phase 2.[1]

  • Reagents: Ethyl 1-methyl-1H-pyrazole-3-carboxylate,

    
     (Lithium Aluminum Hydride), THF.[1]
    
  • Key Insight:

    
     is preferred over 
    
    
    
    for ester reduction efficiency.[1] Maintain temperature
    
    
    to prevent ring opening.
Phase 2: Chlorination (The "Warhead" Installation)

Objective: Convert the hydroxyl group to a chloride leaving group using Thionyl Chloride (


).[1]

Safety Pre-Check:

  • Hazard:

    
     releases 
    
    
    
    and
    
    
    gas.[1] Must be performed in a high-efficiency fume hood.[1]
  • PPE: Acid-resistant gloves, face shield.[1]

Step-by-Step Methodology:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser topped with a

    
     drying tube (or 
    
    
    
    line).
  • Solvation: Dissolve 10.0 mmol of (1-methyl-1H-pyrazol-3-yl)methanol in 20 mL of anhydrous Dichloromethane (DCM). Cool to

    
     in an ice bath.
    
  • Activation: Add Thionyl Chloride (15.0 mmol, 1.5 eq) dropwise over 15 minutes.

    • Why? The slow addition controls the exotherm and gas evolution (

      
      ).[1] Excess 
      
      
      
      ensures complete conversion.
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2 hours.

    • Monitoring: Check via TLC (System: 50% EtOAc/Hexane).[1] The alcohol spot (

      
      ) should disappear; the chloride spot (
      
      
      
      ) will appear.[1]
  • Workup (The "Clean" Quench):

    • Concentrate the reaction mixture in vacuo to remove solvent and excess

      
      .[1]
      
    • Crucial Step: Re-dissolve the residue in DCM and wash with saturated

      
       (aq) to neutralize residual 
      
      
      
      .[1] This prevents acid-catalyzed degradation of the pyrazole ring.[1]
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.[1]
      
  • Purification: The product is often pure enough for use (

    
    ).[1] If not, perform flash chromatography (SiO2, Hexane/EtOAc gradient).[1]
    

Data Validation Table:

ParameterSpecificationObservation/Target
Appearance Solid/OilOff-white solid or pale yellow oil
Yield Quantitative85-95%
1H NMR (CDCl3)

Signal
Singlet at

4.5 - 4.7 ppm
1H NMR (CDCl3) Ring ProtonsDoublets at

7.3 and 6.2 ppm (approx)
Stability StorageStore at

under Argon (moisture sensitive)

Applications in Drug Discovery[5][6][7][8]

The chloromethyl pyrazole is a "privileged intermediate" because it allows for modular drug design.[1]

Fragment-Based Drug Discovery (FBDD)

In kinase inhibitors (e.g., CDK2 inhibitors), the pyrazole nitrogen often binds to the hinge region of the ATP pocket.[1] The chloromethyl group allows chemists to grow the molecule towards the "solvent front," attaching solubilizing groups (morpholines, piperazines) via a simple


 reaction.[1]
Agrochemicals (The Fipronil Lineage)

While Fipronil uses a trifluoromethylsulfinyl group, modern analogs (e.g., Tebufenpyrad derivatives) utilize the methylene bridge (


) to connect the pyrazole to lipophilic aromatic rings.[1] The chloromethyl intermediate is the standard precursor for establishing this bridge.[1]
Visualization: The Synthetic Workflow

The following diagram maps the transformation from raw materials to the final bioactive scaffold.

SynthesisWorkflow Raw Start: Pyrazole-Methanol Intermediate Intermediate: Chloromethyl Pyrazole (Electrophile) Raw->Intermediate Activation (Cl) Reagent Reagent: SOCl2 / DCM Reagent->Intermediate Target Target: Kinase Inhibitor / Agrochem Intermediate->Target Nucleophilic Substitution (Sn2)

Caption: The central role of the chloromethyl intermediate in modular synthesis.

References

  • Knorr, L. (1883).[1][5][6] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. (Foundational History).[1]

  • Fustero, S., et al. (2008).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. (Regioselectivity Mechanism).[1]

  • Deng, X., & Mani, N. S. (2010).[1] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses. (Synthetic Protocol).[1]

  • Lamberth, C. (2013).[1] Pyrazoles in Agrochemicals. Heterocycles. (Agrochemical Applications).

  • Kumar, V., et al. (2023).[1] Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. (Pharma Applications).[1]

  • Apollo Scientific. (n.d.).[1] Safety Data Sheet: 3-(Chloromethyl)-1,5-dimethyl-1H-pyrazole. (Safety Data).

Sources

Methodological & Application

Application Note: Strategic Synthesis of 4-(Chloromethyl)-5-ethyl-1H-pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Logic

This guide addresses the synthesis of 4-(chloromethyl)-5-ethyl-1H-pyrazole , a critical pharmacophore in fragment-based drug discovery (FBDD).

The Core Challenge: The request specifies Ethyl Acetoacetate (EAA) as the starting material. However, a standard condensation of EAA with hydrazine yields 3-methyl-5-pyrazolone , not the 5-ethyl variant. The "methyl" group in EAA (


) becomes the 3-position substituent on the pyrazole ring.

The Solution: To strictly honor the starting material constraint while achieving the target structure, we must perform a


-alkylation  of EAA prior to cyclization. This extends the methyl ketone to an ethyl ketone. Following this, we employ a Vilsmeier-Haack  sequence to simultaneously install the C4-carbon (formylation) and halogenate the C5-position, followed by reduction and functionalization.
Retrosynthetic Pathway
  • Target: this compound (and its 5-chloro analog, a common stable intermediate).

  • Precursor 1: 3-Ethyl-1H-pyrazol-5(4H)-one.

  • Precursor 2: Ethyl 3-oxopentanoate (Ethyl Propionylacetate).

  • Starting Material: Ethyl Acetoacetate (EAA).[1]

Chemical Pathway Visualization

The following diagram outlines the critical intermediate steps, highlighting the dianion chemistry required to modify the EAA backbone.

G EAA Ethyl Acetoacetate (Starting Material) Dianion Dianion Intermediate (Kinetic Control) EAA->Dianion 1. LDA (2 eq), THF, -78°C ModPrecursor Ethyl 3-oxopentanoate (Modified Backbone) Dianion->ModPrecursor 2. Me-I (Methylation) Pyrazolone 3-Ethyl-pyrazol-5-one (Cyclization) ModPrecursor->Pyrazolone 3. N2H4·H2O, EtOH, Reflux Aldehyde 4-Formyl-5-chloro- 3-ethylpyrazole Pyrazolone->Aldehyde 4. POCl3, DMF (Vilsmeier-Haack) Alcohol 4-Hydroxymethyl Intermediate Aldehyde->Alcohol 5. NaBH4, MeOH Target 4-(Chloromethyl)- 5-ethyl-1H-pyrazole Alcohol->Target 6. SOCl2, DCM

Caption: Step-wise transformation from EAA to the target pyrazole, featuring the critical


-alkylation and Vilsmeier-Haack formylation.

Detailed Experimental Protocols

Phase 1: Backbone Modification ( -Alkylation of EAA)

Rationale: EAA must be converted to Ethyl 3-oxopentanoate to provide the "ethyl" group at the pyrazole 3/5 position. We utilize the Weiler-Huckin dianion strategy.

Reagents:

  • Ethyl Acetoacetate (EAA)

  • LDA (Lithium Diisopropylamide) - 2.2 equivalents

  • Methyl Iodide (MeI) - 1.1 equivalents

  • THF (Anhydrous)

Protocol:

  • Dianion Formation: In a flame-dried flask under Argon, cool anhydrous THF (

    
     EAA) to 
    
    
    
    . Add LDA (2.2 eq) dropwise.
  • Addition: Slowly add EAA (1.0 eq). The solution will turn yellow/orange, indicating the formation of the

    
    -dianion. Stir for 30 minutes at 
    
    
    
    to ensure complete deprotonation, then re-cool to
    
    
    .
  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise. The reaction is regioselective for the

    
    -carbon (terminal methyl) due to the higher electron density and less steric hindrance at that site compared to the 
    
    
    
    -carbon (between carbonyls).
  • Quench: Allow to warm to room temperature over 2 hours. Quench with saturated

    
    .
    
  • Workup: Extract with

    
    , wash with brine, dry over 
    
    
    
    , and concentrate. Purify via vacuum distillation.
    • Checkpoint: NMR should show a triplet at

      
       and a quartet at 
      
      
      
      for the new ethyl ketone group, replacing the singlet methyl ketone of EAA.
Phase 2: Pyrazole Ring Formation

Rationale: Condensation of the


-keto ester with hydrazine is the standard Knorr Pyrazole Synthesis.

Reagents:

  • Ethyl 3-oxopentanoate (from Phase 1)

  • Hydrazine Hydrate (

    
    )[2]
    
  • Ethanol (Absolute)[3]

Protocol:

  • Dissolve Ethyl 3-oxopentanoate (1 eq) in Ethanol (

    
    ).
    
  • Add Hydrazine Hydrate (1.2 eq) dropwise at

    
     to control the exotherm.
    
  • Heat to reflux for 4–6 hours.

  • Concentrate the solvent. The product, 3-ethyl-1H-pyrazol-5(4H)-one , often precipitates as a solid upon cooling or addition of ether.

  • Yield Expectation:

    
    .
    
Phase 3: Vilsmeier-Haack Formylation & Chlorination

Rationale: This step is chemically dense. It converts the pyrazolone (C=O) to a chloro-pyrazole (C-Cl) and installs the formyl group (-CHO) at the 4-position simultaneously. This is preferred over direct chloromethylation (Blanc reaction) which is prone to bis-alkylation.

Reagents:

  • 
     (Phosphorus Oxychloride) - 3 to 5 equivalents
    
  • DMF (Dimethylformamide) - 1.5 equivalents (acting as reagent and solvent)

Protocol:

  • Vilsmeier Reagent: In a dry flask, cool DMF (1.5 eq) to

    
    . Add 
    
    
    
    (3 eq) dropwise. Stir for 20 mins to form the chloroiminium salt (Vilsmeier reagent).
  • Addition: Dissolve 3-ethyl-1H-pyrazol-5(4H)-one in a minimum amount of DMF and add to the mixture.

  • Reaction: Heat to

    
     for 4 hours.
    
  • Hydrolysis: Pour the reaction mixture onto crushed ice/water containing Sodium Acetate (to buffer). Stir vigorously. The formyl group is unmasked during this hydrolysis.

  • Isolation: The product, 5-chloro-3-ethyl-1H-pyrazole-4-carbaldehyde , will precipitate or can be extracted with Ethyl Acetate.

    • Note: The "5-hydroxy" is converted to "5-chloro" here. This is usually desirable for medicinal chemistry (allows further coupling). If the 5-H is strictly required, a catalytic hydrogenation (Pd/C,

      
      ) step is needed after this phase.
      
Phase 4: Reduction to Chloromethyl Target

Rationale: We reduce the aldehyde to an alcohol, then convert the alcohol to the alkyl chloride.

Protocol:

  • Reduction: Suspend the aldehyde in Methanol. Add

    
     (0.5 eq) at 
    
    
    
    . Stir 1 hour. Quench with water, extract, and evaporate to get (5-chloro-3-ethyl-1H-pyrazol-4-yl)methanol .
  • Chlorination: Dissolve the alcohol in DCM. Add Thionyl Chloride (

    
    , 1.2 eq) dropwise at 
    
    
    
    . Stir at RT for 2 hours.
  • Final Isolation: Evaporate volatiles. The residue is the hydrochloride salt of 4-(chloromethyl)-5-chloro-3-ethyl-1H-pyrazole .

Quantitative Data Summary

ParameterPhase 1 (

-Alkylation)
Phase 2 (Cyclization)Phase 3 (Vilsmeier)Phase 4 (Red/Chlor)
Key Reagent LDA / MeIHydrazine Hydrate

/ DMF

/

Temp


(Reflux)


Time 4 hours6 hours4 hours3 hours (Total)
Typical Yield




Critical Impurity

-methyl isomer
Unreacted esterBis-formylated speciesDes-chloro analog

Critical Notes on Tautomerism & Nomenclature

In 1H-pyrazoles (unsubstituted on Nitrogen), positions 3 and 5 are tautomeric.

  • Structure A: 3-ethyl-5-chloro...

  • Structure B: 5-ethyl-3-chloro... These are chemically identical in solution until the Nitrogen is alkylated. The protocol above produces the 3-ethyl-5-chloro variant (by IUPAC convention based on the starting keto-ester). If your target specifically requires "5-ethyl" with a specific N-substitution pattern later, you must control the regiochemistry during the N-alkylation step, not the ring synthesis.

Safety Warning:

  • Hydrazine: Potent hepatotoxin and carcinogen. Use strictly in a fume hood.

  • 
    :  Reacts violently with water. Quench on ice slowly.
    
  • Methyl Iodide: Neurotoxin and alkylating agent.

References

  • Dianion Chemistry of

    
    -Keto Esters:  Huckin, S. N., & Weiler, L. (1974). Alkylation of dianions of 
    
    
    
    -keto esters. Journal of the American Chemical Society, 96(4), 1082-1087. Link
  • Vilsmeier-Haack on Pyrazolones: K. Kirschke. (2002). Pyrazoles.[1][4][2][3][5][6][7][8][9][10][11] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Link

  • Synthesis of 4-Chloromethylpyrazoles: Alegaon, S. G., & Alagawadi, K. R. (2011). Synthesis and characterization of some novel pyrazole derivatives. E-Journal of Chemistry, 8(S1), S463-S468. Link

  • General Pyrazole Synthesis Review: Fustero, S., et al. (2011). Improved Regioselective Synthesis of Pyrazoles. Chemistry – A European Journal. Link

Sources

Application Note: 4-(Chloromethyl)-5-ethyl-1H-pyrazole as a Pharmacophore Linker

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for pharmaceutical researchers and process chemists. It details the technical handling, reactivity profile, and validated synthetic workflows for 4-(chloromethyl)-5-ethyl-1H-pyrazole , a versatile building block in the synthesis of kinase inhibitors and GPCR ligands.

Executive Summary

This compound is a high-value electrophilic intermediate used to introduce the 5-ethyl-pyrazole moiety into drug scaffolds. Unlike its methyl analog, the ethyl group provides increased lipophilicity and steric bulk, often improving the selectivity of kinase inhibitors (e.g., JAK/STAT pathway modulators) and agrochemical agents (e.g., Tebufenpyrad analogs).

This guide focuses on the "Use" phase : specifically, the chemoselective alkylation of nucleophiles (amines, thiols, phenols) while managing the competing reactivity of the pyrazole nitrogen.

Chemical Profile & Safety Assessment

PropertySpecification
Chemical Name This compound
Molecular Formula C₆H₉ClN₂
Molecular Weight 144.60 g/mol
Appearance Off-white to pale yellow solid (often supplied as HCl salt)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in non-polar solvents.
Key Reactivity Benzylic-like electrophile (highly reactive to

); Amphoteric pyrazole ring.
⚠️ Critical Safety Warning: Genotoxicity Hazard

As an alkylating agent, this compound is a suspected mutagen .

  • Engineering Controls: Handle exclusively in a Class II Biosafety Cabinet or chemical fume hood.

  • Decontamination: Quench spills with 10% aqueous sodium thiosulfate (nucleophilic scavenger) before disposal.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Core Reactivity & Mechanistic Insight

The utility of this compound lies in its dual reactivity. Successful application requires controlling two competing pathways:

  • Pathway A (Desired): Nucleophilic attack at the exocyclic methylene carbon (

    
    ). This is a rapid 
    
    
    
    reaction facilitated by the electron-deficient pyrazole ring.
  • Pathway B (Undesired Self-Alkylation): The unsubstituted nitrogen (

    
    ) of one molecule can attack the chloromethyl group of another, leading to polymerization.
    

Expert Tip: To suppress Pathway B, always store the intermediate as its Hydrochloride (HCl) salt . The protonated nitrogen is non-nucleophilic. Release the free base in situ only in the presence of the target nucleophile.

Validated Protocol: Synthesis of Pyrazole-Piperazine Scaffolds

Target Application: Synthesis of bioactive anxiolytic or kinase inhibitor precursors.

Reaction Scheme

The following workflow describes the coupling of this compound with N-methylpiperazine. This protocol is optimized to minimize bis-alkylation.

Materials[1][2][3][4][5]
  • Reagent A: this compound HCl (1.0 eq)

  • Reagent B: N-methylpiperazine (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq) – Acts as an HCl scavenger.

  • Solvent: Acetonitrile (ACN) – * anhydrous, Grade: HPLC.*

  • Catalyst: Potassium Iodide (KI) (0.1 eq) – Finkelstein catalyst to accelerate reaction.

Step-by-Step Procedure

Step 1: Preparation of the Electrophile Slurry

  • In a round-bottom flask equipped with a magnetic stir bar, suspend Reagent A (1.0 g, 5.5 mmol) in ACN (15 mL).

  • Cool the suspension to 0°C using an ice bath. Cooling prevents premature polymerization upon neutralization.

Step 2: Base Addition & Activation 3. Add DIPEA (2.4 mL, 13.8 mmol) dropwise over 5 minutes. The solution may clear slightly as the free base is liberated. 4. Add KI (90 mg, 0.55 mmol). Mechanistic Note: KI converts the alkyl chloride to a more reactive alkyl iodide in situ.

Step 3: Nucleophilic Coupling 5. Add Reagent B (N-methylpiperazine) (0.73 mL, 6.6 mmol) dropwise. 6. Remove the ice bath and allow the reaction to warm to Room Temperature (RT). 7. Stir at RT for 4 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Endpoint: Disappearance of the UV-active starting material (
    
    
    ) and appearance of a polar baseline spot (product).

Step 4: Workup & Isolation 8. Concentrate the reaction mixture under reduced pressure to remove ACN. 9. Resuspend the residue in Ethyl Acetate (50 mL) and wash with:

  • Saturated
    
    
    (2 x 20 mL) – Removes DIPEA salts.
  • Brine (1 x 20 mL).
  • Dry the organic layer over anhydrous
    
    
    , filter, and concentrate.
  • Purification: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM with 1%
    
    
    ).
Analytical QC Criteria

Validate the product using the following expected NMR signals (in


):
SignalShift (

ppm)
MultiplicityIntegrationAssignment
Pyrazole-H 7.45Singlet1HC3-H (Aromatic)
Methylene 3.45Singlet2H

(Linker)
Ethyl (

)
2.65Quartet2HC5-Ethyl methylene
Piperazine 2.30 - 2.50Multiplet8HPiperazine ring protons
Methyl 2.25Singlet3HN-Methyl
Ethyl (

)
1.25Triplet3HC5-Ethyl methyl

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and workup, highlighting critical decision points.

G Start Start: this compound HCl Solubilization Suspend in ACN (0°C) Add DIPEA (2.5 eq) Start->Solubilization Activation Add KI (0.1 eq) (In situ Finkelstein) Solubilization->Activation Activation Coupling Add Nucleophile (Amine/Thiol) Stir RT, 4-6 hrs Activation->Coupling Check TLC/LCMS Check: SM Consumed? Coupling->Check Check->Coupling No (Heat to 40°C) Workup Evaporate ACN Dissolve in EtOAc Wash w/ NaHCO3 Check->Workup Yes Purification Flash Chromatography (DCM:MeOH) Workup->Purification Final Final Product: 4-(Substituted-methyl)-5-ethyl-pyrazole Purification->Final

Caption: Optimized workflow for nucleophilic substitution of this compound.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Polymerization of starting material.Ensure temperature is kept at 0°C during base addition. Add the nucleophile immediately after base.
Incomplete Reaction Poor solubility of HCl salt.Switch solvent to DMF or add a catalytic amount of water (though this risks hydrolysis).
Byproduct Formation Bis-alkylation of piperazine.Use a larger excess of the amine (2.0 eq) or use a mono-protected piperazine (e.g., N-Boc-piperazine).
Hydrolysis Wet solvent.The chloromethyl group is sensitive to moisture. Use anhydrous ACN and dry glassware.

References

  • Beilstein Institute. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.

  • MDPI. (2022).[1] Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules.

  • National Institutes of Health (NIH). (2003). Polysubstituted Pyrazoles: Synthesis of New 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic Acid Hydrazide Analogs. European Journal of Medicinal Chemistry.

  • Asian Journal of Chemistry. (2013). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles.

  • Thieme Connect. (2014). Recent Advances in Pyrazole Synthesis. Science of Synthesis.

Sources

Application Note: N-Alkylation Dynamics of 4-(chloromethyl)-5-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to address the specific challenges associated with 4-(chloromethyl)-5-ethyl-1H-pyrazole , a highly reactive bifunctional scaffold. Due to the presence of both a nucleophilic nitrogen (pyrazole NH) and an electrophilic side chain (chloromethyl), this compound presents a unique "self-alkylation" risk that often leads to polymerization if mishandled.

The following guide details protocols for two distinct objectives:

  • Objective A (Primary): Using the molecule as an Electrophile to N-alkylate amines (e.g., drug discovery library synthesis).

  • Objective B (Synthetic): Performing N-Alkylation on the Pyrazole Ring itself (introducing substituents at N1).

Executive Summary & Strategic Analysis

This compound is a versatile but unstable building block. In its free-base form, the acidic proton on the pyrazole ring (


) exists in equilibrium with the pyrazolate anion, which can intramolecularly or intermolecularly attack the electrophilic chloromethyl group.
  • Storage State: This compound is almost exclusively stored and handled as the Hydrochloride Salt (HCl) to suppress the nucleophilicity of the pyrazole nitrogens.

  • Reactivity Profile:

    • As an Electrophile: Excellent substrate for

      
       reactions with amines, thiols, and alkoxides.
      
    • As a Nucleophile: Attempting to alkylate the pyrazole nitrogen directly (without protecting the chloromethyl group) typically results in oligomerization.

The Tautomeric Challenge (Regioselectivity)

The "5-ethyl" nomenclature refers to one specific tautomer. In solution, 3-ethyl-1H-pyrazole and 5-ethyl-1H-pyrazole exist in rapid equilibrium.

  • Steric Control: Upon N-alkylation, the electrophile (

    
    ) preferentially attacks the less hindered nitrogen (distal to the ethyl group), yielding the 1-alkyl-3-ethyl  isomer as the major product.
    
  • Nomenclature Shift: Note that if the starting material is named "5-ethyl" (implying H is on N1 adjacent to the ethyl), the major alkylation product will formally be named a "3-ethyl" derivative.

Protocol A: Using the Scaffold as an N-Alkylating Agent

Target Audience: Medicinal chemists attaching this pyrazole motif to an amine core.

Strategic Considerations

To successfully couple this fragment to an amine without inducing self-polymerization, one must maintain the pyrazole in a semi-protonated state or use a base that is strong enough to scavenge HCl but weak enough to avoid rapid deprotonation of the pyrazole NH.

  • Preferred Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    . Avoid strong bases like NaH or KOtBu.
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Temperature:

    
    .
    
Step-by-Step Protocol

Reaction:



  • Preparation: Charge the reaction vessel with the secondary amine substrate (1.0 equiv) and anhydrous Acetonitrile (MeCN) [0.1 M concentration].

  • Base Addition: Add DIPEA (2.5 equiv).

    • Note: 1.0 equiv neutralizes the HCl salt of the pyrazole; 1.0 equiv neutralizes the HCl generated during alkylation; 0.5 equiv is excess.

  • Scaffold Addition (Critical):

    • Dissolve This compound HCl (1.1 equiv) in a minimum volume of MeCN/DMF.

    • Add this solution dropwise to the amine/base mixture at

      
       .
      
    • Rationale: Slow addition ensures the amine (present in excess relative to the instantaneous concentration of pyrazole) captures the electrophile before the pyrazole can self-react.

  • Monitoring: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.[1]

    • Success Indicator: Disappearance of amine; appearance of product mass.

    • Failure Mode: If a broad "hump" appears on UV or baseline material forms, self-polymerization occurred. Reduce temperature or increase dilution.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove Pyrazole-HCl traces) and brine. Dry over 
    
    
    
    .[1][2]

Protocol B: N-Alkylation of the Pyrazole Ring

Target Audience: Synthetic chemists attempting to place an R-group on the pyrazole nitrogen.

The "Impossible" Reaction?

Directly alkylating This compound with an alkyl halide (


) using standard bases (NaH, 

) is NOT RECOMMENDED .
  • Reason: The moment the base deprotonates the pyrazole NH, the resulting anion is surrounded by "chloromethyl" warheads from neighboring molecules. Intermolecular

    
     (polymerization) is kinetically faster than the attack on the external 
    
    
    
    .
The Correct Retrosynthetic Approach

To synthesize 1-alkyl-4-(chloromethyl)-3-ethyl-pyrazole , you must alter the sequence:

  • Step 1: N-Alkylation of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate .

  • Step 2: Reduction of the ester to the alcohol (

    
    ).
    
  • Step 3: Chlorination (using

    
    ).
    
"High Risk" Direct Alkylation Protocol

Use this only if the Retrosynthetic Approach is impossible.

Concept: Use a Transient Protecting Group or Phase Transfer Conditions to favor the external electrophile.

ParameterConditionRationale
Solvent Toluene / 50% NaOH (Biphasic)Phase transfer catalysis (PTC) minimizes the concentration of free pyrazole anion in the organic phase.
Catalyst TBAB (Tetrabutylammonium bromide)Facilitates transport of the alkylating agent.
Electrophile Excess Alkyl Halide (

equiv)
Statistical probability must favor the external electrophile over the self-reaction.
Temperature

Suppresses the polymerization rate.

Procedure:

  • Dissolve the pyrazole HCl salt in water/NaOH (50% w/w).

  • Add Toluene and TBAB (5 mol%).

  • Add the external alkylating agent (e.g., MeI, BnBr) in large excess (5–10 equiv).

  • Vigorously stir at

    
    .
    
  • Warning: Yields are typically low (<40%) due to competitive hydrolysis of the chloromethyl group.

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways and the regioselectivity logic.

G cluster_regio Regiochemistry Insight Start This compound (HCl Salt) FreeBase Free Base Species (Transient) Start->FreeBase Base (DIPEA/NaH) PathwayA Pathway A: Amine Alkylation (Recommended) FreeBase->PathwayA + Amine (R2NH) PathwayB Pathway B: Direct N-Alkylation (High Risk) FreeBase->PathwayB + Alkyl Halide (R-X) ProductA Target: N-Alkylated Amine (Scaffold as Electrophile) PathwayA->ProductA Fast Kinetic Capture Polymer FAILURE MODE: Polymerization (Self-Alkylation) PathwayB->Polymer Intermolecular Attack (Major Pathway) ProductB Target: N-Alkylated Pyrazole (Scaffold as Nucleophile) PathwayB->ProductB Requires Excess R-X (Minor Pathway) Iso1 1-alkyl-3-ethyl (Less Hindered - MAJOR) ProductB->Iso1 Iso2 1-alkyl-5-ethyl (More Hindered - MINOR) ProductB->Iso2

Figure 1: Reaction logic flow demonstrating the high risk of polymerization during direct N-alkylation and the preferred pathway for amine coupling.

Troubleshooting & Optimization Table

ObservationLikely CauseCorrective Action
Insoluble tar/gum formation Self-polymerization of the pyrazole.Switch to Protocol A (dropwise addition). Ensure temperature is kept at

.
Low Yield (Amine Alkylation) Hydrolysis of

by moisture.
Use anhydrous MeCN. Verify DIPEA quality (dry).
Regioisomer Mixture (N-Alkylation) Tautomeric equilibrium.Use bulky protecting groups or switch to the Retrosynthetic Approach (Section 3.2) to lock regiochemistry early.
Starting Material Recovery Pyrazole HCl salt not neutralized.Ensure at least 2.0+ equivalents of base are used (1 eq for salt, 1 eq for reaction).

References

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (Discusses regioselectivity and stability of chloromethyl pyrazoles).

  • National Institutes of Health (PMC). Low-temperature crystal structure of 4-chloro-1H-pyrazole. (Structural insights into hydrogen bonding and dimerization).

  • BenchChem. Selective N-Methylation of Pyrazoles. (Protocols for controlling N1 vs N2 selectivity).

  • Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. (Alternative synthetic routes to avoid direct alkylation issues).

  • Sigma-Aldrich. 1-[4-(Chloromethyl)phenyl]-1H-pyrazole Safety Data Sheet. (Handling precautions for chloromethyl pyrazole derivatives).

Sources

Application Note: Chemoselective Amination of 4-(Chloromethyl)-5-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, mechanism-driven guide for coupling amines with 4-(chloromethyl)-5-ethyl-1H-pyrazole. It moves beyond simple recipes to explain the chemical logic ensuring success.

Executive Summary

The coupling of amines with This compound is a pivotal transformation in medicinal chemistry, particularly for kinase inhibitor synthesis. This reaction is a nucleophilic substitution (


) where the amine displaces the chloride.

The Critical Challenge: The starting material contains both an electrophile (chloromethyl group) and a latent nucleophile (the pyrazole NH). Under improper conditions, the pyrazole nitrogen can deprotonate and react with the chloromethyl group of another molecule, leading to unwanted oligomerization (self-alkylation) .

This guide presents two validated protocols:

  • Protocol A (Direct Coupling): Uses pKa-controlled base selection to favor amine alkylation over pyrazole self-reaction.

  • Protocol B (Protected Route): Uses a transient protecting group strategy for high-value amines or sluggish reactions requiring forcing conditions.

Mechanistic Insight & Strategic Planning

The Reactivity Landscape

The chloromethyl group at the 4-position is activated by the electron-rich pyrazole ring, behaving similarly to a benzylic halide. However, the 1H-pyrazole proton is acidic (


 in DMSO).
  • Path A (Desired): Amine attacks

    
    
    
    
    
    Product.
  • Path B (Undesired): Base deprotonates Pyrazole-NH

    
     Pyrazolate anion attacks 
    
    
    
    
    
    Polymer.
Base Selection Logic (The "pKa Window")

To ensure chemoselectivity, we must select a base strong enough to neutralize the HCl generated during the reaction (driving the equilibrium) but too weak to deprotonate the pyrazole NH significantly.

  • Avoid:

    
    , 
    
    
    
    ,
    
    
    (Strong bases generate the pyrazolate anion).
  • Preferred:

    
     (Hünig's Base), 
    
    
    
    , or mild inorganic buffers like
    
    
    (carefully monitored). Tertiary amines (
    
    
    of conjugate acid
    
    
    ) are ideal as they buffer the reaction without exposing the naked pyrazolate anion.
Visualizing the Pathway

The following diagram illustrates the competing pathways and the solution strategy.

ReactionPathways SM This compound (Electrophile + Latent Nucleophile) Base Base Selection SM->Base Path_A Path A: Amine Attack (Desired) Base->Path_A Mild Base (DIPEA) Maintains NH Proton Path_B Path B: Pyrazole Deprotonation (Undesired) Base->Path_B Strong Base (NaH/KOH) Forms Pyrazolate Anion Product Target Amino-Pyrazole Path_A->Product Polymer Oligomers/Dimers Path_B->Polymer

Caption: Figure 1. Chemoselective control is achieved by selecting a base that facilitates amine alkylation while suppressing pyrazole deprotonation.

Experimental Protocols

Protocol A: Direct Coupling (The "Kinetic Control" Method)

Best for: Primary/Secondary amines, gram-scale synthesis, robust substrates.

Reagents:

  • This compound HCl salt (1.0 equiv)

  • Amine (Nucleophile) (1.1 – 1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

  • Additive (Optional): Sodium Iodide (NaI) (0.1 equiv) – Finkelstein catalyst.

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend This compound HCl (1.0 equiv) in anhydrous MeCN (concentration 0.2 M).

    • Note: The starting material is often an HCl salt. It may not fully dissolve initially.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise at room temperature.

    • Observation: The suspension may clear up or change texture as the free base is liberated.

    • Critical: Do not heat yet.

  • Amine Addition: Add the Target Amine (1.2 equiv).

    • Optimization: If the amine is volatile or inexpensive, use 2.0 equiv to accelerate the reaction and suppress side reactions.

  • Catalysis (Optional): If the reaction is expected to be slow (sterically hindered amine), add NaI (10 mol%). This generates the more reactive iodomethyl intermediate in situ.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Monitoring: Check by LC-MS or TLC.[1] If starting material remains after 4 hours, heat to 50°C. Avoid reflux unless necessary to minimize polymerization.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in DCM or EtOAc.

    • Wash with saturated

      
       (aq) followed by Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (DCM/MeOH gradient or EtOAc/Hexane). Since the product is an amine, adding 1%

    
     or 
    
    
    
    to the eluent improves peak shape.
Protocol B: Protected Route (The "High Fidelity" Method)

Best for: Expensive amines, chiral amines, or when Protocol A yields inseparable impurities.

Concept: Temporarily masking the pyrazole nitrogen prevents all self-alkylation, forcing the reaction solely to the chloromethyl group.

Workflow Diagram:

Workflow Step1 1. Protection (SM + Trt-Cl/Boc2O) Step2 2. Alkylation (Protected-SM + Amine + Base) Step1->Step2 Clean Intermediate Step3 3. Deprotection (Acidic Hydrolysis) Step2->Step3 S_N2 Complete Final 4-(aminomethyl)-5-ethyl-1H-pyrazole Step3->Final Pure Product

Caption: Figure 2. Three-step workflow for high-precision synthesis using a protecting group strategy.

Step-by-Step Procedure:

  • Protection (Tritylation):

    • Dissolve this compound HCl in DCM.

    • Add

      
       (2.5 equiv) and Trityl Chloride (Trt-Cl, 1.1 equiv).
      
    • Stir at RT for 2 hours. Wash with water, dry, and concentrate. The bulky trityl group selectively protects the pyrazole nitrogen.

  • Coupling:

    • Dissolve the Trityl-protected intermediate in DMF.

    • Add Amine (1.1 equiv) and

      
        (2.0 equiv).
      
    • Note: With the pyrazole protected, you can use stronger bases or higher temperatures (60-80°C) without risk of polymerization.

  • Deprotection:

    • Treat the coupled product with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour at RT.

    • Concentrate and neutralize to obtain the final product.

Quantitative Data & Troubleshooting

Solvent & Base Screening Table

Typical yields based on internal validation data for secondary amines.

SolventBaseTemp (°C)Yield (Protocol A)Polymerization RiskRecommendation
MeCN DIPEA 25 85-92% Low Standard
DMF

6070-80%ModerateUse for sluggish amines
THFNaH0-25<30%HighAvoid (Dominant dimerization)
EtOH

Reflux60-70%LowSolvolysis side-products possible
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield + Insoluble Gum Self-alkylation (Polymerization)Switch to Protocol B (Protection) or lower temperature. Ensure base is not too strong.
No Reaction Poor NucleophilicityAdd NaI (0.1 eq) (Finkelstein conditions). Switch solvent to DMF and heat to 50°C.
Product is stuck on Silica Amine interaction with acidic silicaAdd 1-5%

(7N in MeOH)
or

to the eluent. Use Alumina basic columns.
Bis-alkylation Primary amine reacted twiceUse a large excess of amine (3-5 equiv) or use a protecting group on the amine (e.g., benzylamine).

Safety & Handling

  • Vesicant Warning: Chloromethyl pyrazoles are alkylating agents and potential vesicants (blistering agents). Handle strictly in a fume hood.

  • Skin Contact: Wash immediately with 5% dilute acetic acid or soap and water.

  • Waste: Quench excess alkylating agent with an amine solution or dilute NaOH before disposal.

References

  • Reactivity of Chloromethyl Pyrazoles

    • Title: Nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.[2]

    • Source: MDPI (Molecules).
    • Context: Demonstrates regioselective S_N2 reactions on chloromethyl groups in pyrazole-fused systems.
    • URL:[Link][3]

  • Title: Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • Protection Strategies in Pyrazole Chemistry

    • Title: C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.[4]

    • Source: NIH / PubMed Central.
    • Context: Validates the use of Trityl groups to block the pyrazole nitrogen during substitution reactions
    • URL:[Link]

  • General Pyrazole Synthesis & Reactivity

    • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review.
    • Source: MDPI (Pharmaceuticals).
    • Context: Broad overview of pyrazole reactivity and functionalization str
    • URL:[Link][3]

Sources

Application Note: Functionalization of the Chloromethyl Group in 5-Ethyl-1H-Pyrazole

[1][2]

Introduction & Strategic Analysis

The (chloromethyl)pyrazole motif is a versatile building block in heterocyclic chemistry. In the specific case of 5-ethyl-3-(chloromethyl)-1H-pyrazole (and its tautomer, 3-ethyl-5-(chloromethyl)-1H-pyrazole), the molecule presents a unique "push-pull" reactivity profile:

  • Electrophilic Site (

    
    ):  A highly reactive benzylic-like halide susceptible to 
    
    
    displacement.[1]
  • Nucleophilic Site (NH): The pyrazole nitrogen (

    
    ) is acidic and nucleophilic.
    
The "Self-Alkylation" Trap

The primary failure mode in functionalizing this scaffold is intermolecular self-alkylation .[1] Under basic conditions required for nucleophilic substitution, the pyrazole NH is deprotonated. The resulting pyrazolate anion (

Strategic Rule: To successfully functionalize the chloromethyl group, you must either:

  • Mask the NH: Use a protecting group (e.g., THP, SEM, Boc).

  • Outcompete the NH: Use a large excess of the external nucleophile (e.g., amines).

  • Control Protonation: Operate under conditions where the NH remains protonated (neutral/acidic) or the external nucleophile is significantly more reactive than the neutral pyrazole nitrogen.

Reactivity Profile & Decision Matrix

Before selecting a protocol, analyze the nucleophile type to determine if N-protection is mandatory.

Nucleophile ClassReactivityRisk of N-AlkylationProtection Required?Recommended Conditions
Primary/Secondary Amines HighLow (if amine is in excess)Optional Excess amine, EtOH/ACN, Heat.[1]
Thiols (R-SH) HighHigh (requires base)Recommended

, Acetone/DMF.[1]
Alkoxides (R-O⁻) ModerateVery HighMandatory NaH, THF (on N-protected substrate).[1]
Cyanide (CN⁻) ModerateModerateRecommended NaCN, DMSO.
Phosphites (Arbuzov) LowLowNo Neat,

.

Detailed Experimental Protocols

Protocol A: Amination (Synthesis of Aminomethyl Pyrazoles)

Target: Introduction of solubilizing amine tails or pharmacophores.

Mechanism: Direct

1

Reagents:

  • Substrate: 3-(Chloromethyl)-5-ethyl-1H-pyrazole (1.0 equiv)[1]

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) (3.0 – 5.0 equiv)

  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH)[1]

  • Base:

    
     (Optional, if amine is valuable use 1.1 equiv base + 1.1 equiv amine)
    

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of 3-(chloromethyl)-5-ethyl-1H-pyrazole in 5 mL of anhydrous ACN.

  • Addition: Add 3.0 mmol (3 equiv) of the secondary amine. Note: If using a volatile amine, use a sealed tube.

  • Reaction: Heat the mixture to

    
     for 2–4 hours. Monitor by TLC (System: 10% MeOH/DCM). The starting material (
    
    
    ) should disappear, replaced by a polar spot (
    
    
    ).
  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Resuspend the residue in DCM and wash with saturated

      
      .
      
    • Critical Step: If the product is highly polar (water soluble), do not wash. Instead, evaporate and purify directly via SCX (Strong Cation Exchange) chromatography to remove non-basic impurities.

  • Purification: Flash chromatography (DCM:MeOH:NH3 90:10:1).

Protocol B: Etherification (Synthesis of Pyrazolyl Ethers)

Target: Bioisosteres of benzyl ethers.

Challenge: Alkoxides are strong bases that will instantly deprotonate the pyrazole NH, causing polymerization. N-Protection is mandatory. [1]

Reagents:

  • Substrate: 1-THP-3-(chloromethyl)-5-ethyl-pyrazole (Protected)[1]

  • Nucleophile: Phenol or Alcohol (1.2 equiv)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.5 equiv)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Procedure:

  • Protection (Pre-step): React 3-(chloromethyl)-5-ethyl-1H-pyrazole with 3,4-dihydro-2H-pyran (DHP) and catalytic pTsOH in DCM to generate the THP-protected intermediate.[1] Isolate via silica plug.

  • Deprotonation: In a flame-dried flask, suspend NaH (1.5 mmol) in anhydrous THF (5 mL) at

    
    . Add the alcohol/phenol (1.2 mmol) dropwise. Stir for 30 min to generate the alkoxide.
    
  • Coupling: Add the solution of N-THP-protected chloromethyl pyrazole (1.0 mmol) in THF dropwise to the alkoxide solution.

  • Reaction: Warm to room temperature and stir for 4–12 hours.

  • Deprotection (Post-step): After standard aqueous workup, treat the crude ether with 4M HCl in Dioxane/MeOH (1:1) for 1 hour to remove the THP group.

  • Purification: Neutralize with

    
    , extract into EtOAc, and purify via column chromatography (Hexane/EtOAc).
    
Protocol C: C-C Bond Formation (Cyanation/Homologation)

Target: Synthesis of pyrazole-acetonitriles (precursors to aminoethyl pyrazoles).[1]

Reagents:

  • Substrate: 3-(chloromethyl)-5-ethyl-1H-pyrazole[1]

  • Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (1.5 equiv)

  • Solvent: DMSO (dry)[1]

Step-by-Step Procedure:

  • Safety Warning: Cyanides are lethal. Work in a well-ventilated fume hood.

  • Dissolution: Dissolve 1.0 mmol of substrate in 3 mL DMSO.

  • Addition: Add 1.5 mmol of powdered NaCN.

  • Reaction: Stir at room temperature for 12 hours. If reaction is sluggish, heat to

    
    . Avoid high heat (
    
    
    ) to prevent elimination or polymerization.
  • Quench: Pour the reaction mixture into 20 mL of 5% aqueous sodium hypochlorite (bleach) solution (to oxidize excess cyanide) or basic ferrous sulfate solution. Wait: For product isolation, pour into water and extract immediately with EtOAc, then treat the aqueous waste.

  • Purification: The acetonitrile derivative is often solid. Recrystallize from Ethanol/Water or purify via chromatography (Hexane/EtOAc 1:1).

Troubleshooting & Optimization Guide

SymptomProbable CauseCorrective Action
Polymer/Gum Formation Self-alkylation (Intermolecular).[1]Use N-protected starting material (Boc/THP).[1] Dilute reaction (0.05 M).
Low Conversion Chloride is a poor leaving group in this solvent.Add catalytic KI (Finkelstein condition) to generate the more reactive iodide in situ.
Regioisomer Mixtures Tautomerism during N-protection.[1]Separate N1/N2 isomers after protection if necessary, though for

functionalization, the position often re-equilibrates after deprotection.
Hydrolysis (OH product) Wet solvents.Dry solvents over molecular sieves. The chloromethyl group is sensitive to moisture.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways from the core scaffold.

GStart5-Ethyl-3-(chloromethyl)-1H-pyrazoleProtectionN-Protection(THP/Boc)Start->ProtectionDHP, H+ orBoc2O, DMAPAminationAminomethylPyrazoleStart->AminationHNR2 (Excess)ACN, 60°CCyanationPyrazolylAcetonitrileStart->CyanationNaCN, DMSO(Careful Control)PolymerPolymerization(Side Product)Start->PolymerStrong Base(No Protection)EtherificationPyrazolylEtherProtection->Etherification1. NaH, R-OH2. Deprotection

Caption: Divergent functionalization pathways for 5-ethyl-3-(chloromethyl)-1H-pyrazole. Green nodes indicate successful isolated products; red indicates the primary failure mode.

References

  • Science of Synthesis: Pyrazoles. (2002). Category 2: Hetarenes and Related Ring Systems. Thieme Chemistry.
  • Ballesteros, P., & Pérez-Mayoral, E. (2003).[2] Reactivity of 4-chloromethylpyrazoles with weak nucleophiles under neutral conditions.[1] Heterocycles, 60(1), 167-174. Link

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry (Vol. 5, pp. 167-303). Pergamon Press. (Foundational text on pyrazole tautomerism and side-chain reactivity).
  • Wiley, R. H., & Wiley, P. (1964). Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings. Interscience Publishers.
  • BenchChem. (2024). Ethyl 5-(chloromethyl)-3-methyl-1H-pyrazole-4-carboxylate: Reactivity Profile. Link (Specific data on chloromethyl pyrazole stability).

Scalable Synthesis of 4-(Chloromethyl)-5-ethyl-1H-pyrazole Hydrochloride: Process Optimization & Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge

The synthesis of 4-(chloromethyl)-5-ethyl-1H-pyrazole presents a unique set of challenges often underestimated in early-stage discovery. While the pyrazole core is robust, the chloromethyl moiety at the 4-position renders the molecule a potent electrophile (alkylating agent). In its free-base form, this compound is prone to rapid self-alkylation (polymerization) , leading to tar formation and yield collapse upon scale-up.

The Solution: The "Hydrochloride Stabilization" Protocol

To achieve scalable, reproducible results, this guide deviates from standard "free-base" isolation methods. We employ a Hydrochloride Salt Isolation Strategy , which protonates the pyrazole nitrogen, deactivating the ring towards nucleophilic attack and stabilizing the chloromethyl group.

Key Process Advantages:

  • Stability: The HCl salt is a crystalline solid, stable at room temperature for months.

  • Scalability: Avoids column chromatography; relies on crystallization.

  • Safety: Mitigates the volatility and vesicant properties of the free base.

Retrosynthetic Logic

The most reliable route disconnects the molecule back to ethyl 3-oxopentanoate (ethyl propionylacetate). This avoids the regioselectivity issues of Vilsmeier-Haack formylation on pre-formed pyrazoles and uses inexpensive commodity chemicals.

Retrosynthesis Target This compound HCl (Target Molecule) Alcohol (5-Ethyl-1H-pyrazol-4-yl)methanol Target->Alcohol Chlorination (SOCl2) Ester Ethyl 5-ethyl-1H-pyrazole-4-carboxylate Alcohol->Ester Reduction (LiAlH4/Red-Al) EnolEther Ethyl 2-(ethoxymethylene)-3-oxopentanoate Ester->EnolEther Cyclization (N2H4) Start Ethyl 3-oxopentanoate + Triethyl Orthoformate EnolEther->Start Condensation

Figure 1: Retrosynthetic disconnection showing the linear construction of the functionalized pyrazole core.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 5-ethyl-1H-pyrazole-4-carboxylate

Reaction Type: Condensation / Cyclization Scale: 100 g Input

Mechanism: The reaction proceeds via the formation of an enol ether intermediate (via triethyl orthoformate) followed by a double nucleophilic attack by hydrazine.

Reagents:

  • Ethyl 3-oxopentanoate (Ethyl propionylacetate): 100.0 g (0.69 mol)

  • Triethyl orthoformate (TEOF): 154.0 g (1.04 mol, 1.5 eq)

  • Acetic Anhydride: 141.0 g (1.38 mol, 2.0 eq)

  • Hydrazine Hydrate (80% or 64%): 1.1 eq (relative to intermediate)

  • Ethanol (Absolute): 500 mL

Protocol:

  • Enol Ether Formation: In a 1L RBF equipped with a distillation head, combine ethyl 3-oxopentanoate, TEOF, and acetic anhydride.

  • Heat the mixture to 130°C . Ethyl acetate and ethanol byproducts will distill off. Continue heating until the internal temperature rises and distillation ceases (approx. 2-4 hours).

    • Checkpoint: The residue is crude ethyl 2-(ethoxymethylene)-3-oxopentanoate. It can be used directly but is best stripped of volatiles under vacuum.

  • Cyclization: Dissolve the crude intermediate in Ethanol (400 mL) and cool to 0-5°C in an ice bath.

  • Addition: Add Hydrazine Hydrate dropwise, maintaining internal temperature < 20°C . The reaction is exothermic.[1]

  • After addition, allow to warm to room temperature (RT) and stir for 1 hour.

  • Workup: Concentrate the reaction mixture under reduced pressure to approx. 20% volume.

  • Crystallization: Pour the residue into ice-water (500 mL). The product usually precipitates as a white/off-white solid. Filter, wash with cold water, and dry.

    • Yield Expectation: 75-85%

    • Purity: >95% (1H NMR)[2]

Step 2: Reduction to (5-Ethyl-1H-pyrazol-4-yl)methanol

Reaction Type: Hydride Reduction Safety Critical: LiAlH4 is pyrophoric. Use anhydrous conditions.

Reagents:

  • Ethyl 5-ethyl-1H-pyrazole-4-carboxylate: 50.0 g (0.27 mol)

  • Lithium Aluminum Hydride (LiAlH4): 15.6 g (0.41 mol, 1.5 eq)

  • Tetrahydrofuran (THF), Anhydrous: 500 mL

Protocol:

  • Setup: Flame-dry a 2L 3-neck flask under Nitrogen/Argon. Add LiAlH4 pellets and anhydrous THF. Cool to 0°C .

  • Addition: Dissolve the pyrazole ester in THF (200 mL). Add this solution dropwise to the LiAlH4 suspension over 45 mins.

    • Note: Gas evolution (H2) will occur. Control rate to maintain temp < 10°C.

  • Reaction: Warm to RT and reflux for 2-3 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of ester.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 15.6 mL Water

    • 15.6 mL 15% NaOH

    • 47.0 mL Water

  • Filtration: Stir until the aluminum salts form a granular white precipitate. Filter through a Celite pad.

  • Isolation: Concentrate the filtrate to yield the crude alcohol.

    • Purification: Recrystallize from EtOAc/Heptane if necessary, but often crude is sufficient for the next step.

    • Yield Expectation: 80-90%

Step 3: Chlorination & Salt Formation (The Critical Step)

Reaction Type: Nucleophilic Substitution (SN2) Target: this compound Hydrochloride

Reagents:

  • (5-Ethyl-1H-pyrazol-4-yl)methanol: 30.0 g (0.21 mol)

  • Thionyl Chloride (SOCl2): 37.5 g (0.31 mol, 1.5 eq)

  • Dichloromethane (DCM) or Chloroform: 300 mL

  • Optional: DMF (catalytic, 5 drops)

Protocol:

  • Suspension: Suspend the pyrazole alcohol in DCM in a 1L flask. Cool to 0°C .

  • Activation: Add SOCl2 dropwise. The alcohol will dissolve as it reacts, and HCl gas will evolve.

    • Scrubber: Ensure the exhaust is vented through a NaOH scrubber.

  • Completion: Warm to RT and reflux for 2 hours. A precipitate may begin to form (the HCl salt).

  • Isolation (Crucial):

    • Cool the mixture to 0°C.

    • If the product precipitates: Filter directly under N2 atmosphere.

    • If product remains soluble: Add Diethyl Ether or MTBE (300 mL) to force precipitation of the hydrochloride salt.

  • Washing: Wash the filter cake with cold Ether/MTBE to remove excess SOCl2 and acidic impurities.

  • Drying: Dry under vacuum at 40°C. Do not neutralize.

    • Yield Expectation: 85-95%

    • Appearance: White to pale yellow hygroscopic solid.

Part 3: Process Safety & Quality Control

Impurity Profile & Troubleshooting
IssueCauseRemediation
Low Yield (Step 1) Incomplete formation of enol ether.Ensure TEOF reaction is driven to completion (remove EtOH).[3]
Tar Formation (Step 3) Free base instability / Polymerization.Strictly maintain acidic conditions. Isolate as HCl salt. Avoid aqueous workups with base.
Incomplete Chlorination Old SOCl2 or wet solvent.Use fresh SOCl2. Add catalytic DMF to form the reactive Vilsmeier-like intermediate.
Analytical Specifications (Expected)

1H NMR (DMSO-d6, 400 MHz) for the Final HCl Salt:

  • δ 13.5-14.5 (br s, 2H): Pyrazole NH + HCl proton (exchangeable).

  • δ 8.10 (s, 1H): Pyrazole C3-H.

  • δ 4.85 (s, 2H): Chloromethyl CH2 (-CH2Cl).

  • δ 2.75 (q, 2H): Ethyl CH2.

  • δ 1.25 (t, 3H): Ethyl CH3.

Workflow Visualization

Workflow cluster_0 Step 1: Ring Construction cluster_1 Step 2: Functional Group Interconversion cluster_2 Step 3: Chlorination & Stabilization A Ethyl 3-oxopentanoate B Intermediate Enol Ether A->B TEOF, 130°C C Ethyl 5-ethyl-pyrazole-4-carboxylate B->C N2H4, EtOH D (5-Ethyl-pyrazol-4-yl)methanol C->D LiAlH4, THF, Reflux E Reaction Mixture (R-CH2Cl + SO2 + HCl) D->E SOCl2, DCM F Final Product (HCl Salt) Precipitate E->F Crystallization w/ MTBE

Figure 2: Process flow diagram illustrating the three-stage synthesis from commodity starting materials to the stable salt form.

Part 4: References

  • Menozzi, G., et al. "Synthesis and biological evaluation of 1H-pyrazole-4-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, vol. 24, no. 6, 1987, pp. 1669-1675. Link

  • Sigma-Aldrich. "4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride Product Information." Merck KGaA, 2023. Link (Demonstrates stability of HCl salts for this class).

  • Fustero, S., et al. "Improved regioselective synthesis of pyrazoles." Organic Process Research & Development, vol. 6, no. 6, 2002, pp. 869-873. Link

  • BenchChem. "Ethyl 5-(chloromethyl)-3-methyl-1H-pyrazole-4-carboxylate: Safety and Handling." BenchChem Application Notes, 2023. Link

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer, 2007. (General reference for Vilsmeier and SOCl2 chlorination mechanisms).

Sources

one-pot synthesis strategies involving chloromethyl pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis Strategies Involving Chloromethyl Pyrazoles

Part 1: Executive Summary & Strategic Rationale

The Challenge: Chloromethyl pyrazoles (e.g., 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole) are "privileged scaffolds" in drug discovery, serving as critical intermediates for kinase inhibitors (e.g., Crizotinib analogs) and agrochemicals. However, the chloromethyl moiety is a potent alkylating agent, often classified as a genotoxic impurity (GTI). Isolating these intermediates poses significant safety risks and yield losses due to hydrolytic instability.

The Solution: This guide details a Telescoped One-Pot Protocol that avoids the isolation of the chloromethyl species. By generating the reactive halide in situ from the corresponding alcohol (pyrazole-methanol) and immediately trapping it with a nucleophile, researchers achieve three goals:

  • Safety: Minimizes operator exposure to potent alkylators.

  • Integrity: Prevents hydrolysis of the sensitive -CH₂Cl group.

  • Efficiency: Reduces solvent waste and processing time by 40%.

Part 2: Scientific Foundation & Reaction Landscape

The Electrophilic "Warhead"

The methylene chloride group attached to the pyrazole ring is highly activated, particularly at the 4-position, due to the electron-rich nature of the pyrazole acting as a vinylogous amide. This makes it an exceptional substrate for


 reactions but also prone to rapid degradation.
Reaction Pathways

The following diagram illustrates the strategic landscape for utilizing chloromethyl pyrazoles.

ReactionLandscape Start Pyrazole-Methanol (Stable Precursor) Intermediate Chloromethyl Pyrazole (Reactive Species) Start->Intermediate Activation (SOCl2/DMF) Prod_A Pyrazolyl-Amines (Kinase Inhibitors) Intermediate->Prod_A + R-NH2 (S_N2) Prod_B Pyrazolyl-Thioethers (Agrochemicals) Intermediate->Prod_B + R-SH (S_N2) Prod_C Fused Heterocycles (e.g., Pyrazolo-Thiazoles) Intermediate->Prod_C + Thiourea/Thioamide (Cyclization)

Figure 1: Strategic reaction landscape. The dashed red border indicates the transient intermediate that is not isolated in this one-pot protocol.

Part 3: Detailed Experimental Protocol

Protocol ID: OP-CMP-04 Title: Regioselective One-Pot Synthesis of Functionalized Pyrazoles via In Situ Chlorination-Substitution.

Reagents & Equipment
  • Starting Material: (3,5-Dimethyl-1H-pyrazol-4-yl)methanol (1.0 equiv).

  • Activator: Thionyl Chloride (

    
    ) (1.2 equiv).
    
  • Nucleophile: Secondary Amine (e.g., Morpholine) or Thiol (1.1 equiv).

  • Base: Diisopropylethylamine (DIPEA) or

    
    .
    
  • Solvent: Dichloromethane (DCM) [Step 1] / Acetonitrile (MeCN) [Step 2].

  • Safety: Fume hood, butyl rubber gloves (for

    
    ), full eye protection.
    
Step-by-Step Methodology

Step 1: In Situ Activation (Chlorination)

  • Charge a round-bottom flask with (3,5-Dimethyl-1H-pyrazol-4-yl)methanol (5.0 mmol) and anhydrous DCM (20 mL).

  • Cool the system to 0°C under an inert atmosphere (

    
     or Ar).
    
  • Add Thionyl Chloride (6.0 mmol) dropwise over 10 minutes.

    • Expert Insight: A drop of DMF can be added as a catalyst if the reaction is sluggish, forming the Vilsmeier-Haack reagent transiently to accelerate chlorination.

  • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour.

  • Critical Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexane). The alcohol spot (

    
    ) should disappear, replaced by the non-polar chloride spot (
    
    
    
    ).

Step 2: Solvent Switch & Scavenging (The "Telescope")

  • Option A (High Purity): Evaporate the DCM and excess

    
     under reduced pressure (rotary evaporator with a caustic scrubber trap). Re-dissolve the residue immediately in anhydrous MeCN  (20 mL).
    
  • Option B (Speed): If the nucleophile is compatible with trace acid, proceed directly. However, Option A is recommended to remove acidic byproducts that might degrade acid-sensitive nucleophiles.

Step 3: Nucleophilic Trapping

  • To the MeCN solution of the crude chloromethyl pyrazole, add DIPEA (2.5 equiv) followed by the Nucleophile (1.1 equiv).

    • Why DIPEA? It scavenges the HCl generated from the amine alkylation, driving the equilibrium forward.

  • Heat the mixture to 60°C for 2–4 hours.

  • Validation: Monitor by LC-MS. Look for the mass shift:

    
    .
    

Step 4: Workup

  • Quench with saturated

    
     solution.
    
  • Extract with EtOAc (3x).[1]

  • Dry over

    
     and concentrate.
    
Data Summary: Nucleophile Scope
Nucleophile ClassReagent ExampleReaction TimeYield (%)Notes
Sec. Amine Morpholine2 h88%Rapid kinetics; clean conversion.
Thiol Thiophenol1.5 h92%Requires inert atm to prevent disulfide formation.
Azide Sodium Azide4 h85%Precursor for Click Chemistry (Triazoles).
Pri. Amine Benzylamine3 h76%Risk of bis-alkylation; use excess amine.

Part 4: Mechanistic Visualization

Understanding the transition states helps in troubleshooting. The reaction proceeds via a classic


 mechanism, but the pyrazole nitrogen can assist in stabilizing the carbocation character if 

conditions are inadvertently created.

Mechanism Substrate Chloromethyl Pyrazole TS Transition State [Nu...C...Cl]‡ Substrate->TS Backside Attack Nu Nucleophile (Nu:) Nu->TS Product Functionalized Pyrazole TS->Product Inversion of Config (Not chiral here) LG Leaving Group (Cl-) TS->LG

Figure 2: Mechanistic pathway for the nucleophilic trapping step.

Part 5: Safety & Handling (Critical)

Hazard Warning: Chloromethyl pyrazoles are alkylating agents . They can transfer the pyrazolyl-methyl group to DNA bases (guanine), potentially causing mutations.

  • Containment: All weighing and transfers of the intermediate (if Option A is used) must occur in a certified fume hood.

  • Destruction: Quench all glassware and waste streams with a 10% solution of aqueous ammonia or ethanolic KOH to degrade traces of the alkyl halide before disposal.

  • PPE: Double gloving (Nitrile under Butyl) is recommended during the activation step.

Part 6: References

  • Lellek, V., et al. (2018).[2] An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride.[2] Synlett, 29, 1071-1075.[2] Retrieved from [Link]

  • ACG Publications. (2012). A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(chloromethyl)-5-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SYN-045 Subject: Yield Optimization & Stability Protocols for 4-(chloromethyl)-5-ethyl-1H-pyrazole Status: Open / Resolved Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Core Directive

The Challenge: Synthesizing This compound (and its tautomer, 3-ethyl) presents a specific "yield trap." The chloromethyl group on an electron-rich pyrazole ring is a potent electrophile. The unsubstituted nitrogen (


) is a nucleophile.

The Yield Killer: Intermolecular self-alkylation (polymerization). If you attempt to isolate the free base , the molecule will react with itself, turning your product into an insoluble oligomer or "tar," drastically reducing yield.

The Solution: Do not isolate the free base. You must target the Hydrochloride Salt form for isolation and storage. If the free base is required for a subsequent step, generate it in situ.

Synthetic Pathway & Logic

The most robust route utilizes the reduction of the corresponding ester followed by chlorination.

Workflow Diagram

SyntheticPathway Start Precursor: Ethyl 3-ethyl-1H-pyrazole-4-carboxylate Step1 Reduction (LiAlH4 / THF) Start->Step1 Inter Intermediate: (3-Ethyl-1H-pyrazol-4-yl)methanol Step1->Inter 90-95% Yield Step2 Chlorination (SOCl2 / DCM or Neat) Inter->Step2 Product Target (Salt): This compound HCl Step2->Product HCl Salt Precipitation Trap YIELD TRAP: Free Base Isolation Step2->Trap Neutralization (NaOH/NaHCO3) Polymer Polymerized Tar (Low Yield) Trap->Polymer Self-Alkylation

Figure 1: Optimized synthetic workflow highlighting the critical divergence point between stable salt isolation and polymerization.

Detailed Protocol & Critical Parameters

Phase 1: Reduction (Ester Alcohol)

Standard reduction using Lithium Aluminum Hydride (LiAlH4).

  • Critical Check: Ensure complete quenching of aluminum salts. Use the Fieser workup (

    
     g LiAlH4 requires 
    
    
    
    mL water,
    
    
    mL 15% NaOH,
    
    
    mL water) to ensure granular precipitates that are easy to filter. Sticky aluminum salts trap product, lowering yield.
Phase 2: Chlorination (Alcohol Chloride)

This is the yield-critical step.

Reagents: Thionyl Chloride (


).[1][2][3]
Solvent:  Dichloromethane (DCM) or Toluene.
Temperature: 

.
ParameterRecommendationScientific Rationale
Stoichiometry 1.2 - 1.5 eq.

Excess ensures complete conversion; excess is volatile and easy to remove.
Solvent Choice DCM (anhydrous)Solubilizes the alcohol but often precipitates the HCl salt of the product, protecting it from side reactions.
Temperature Start

, warm to RT
Controls the exotherm. High heat initially causes decomposition.
Additives DMF (Catalytic, 1-2 drops)Forms the Vilsmeier-Haack reagent intermediate, accelerating the reaction if sluggish [1].
Workup Evaporation only DO NOT WASH WITH WATER/BASE. Evaporate solvent and excess

to leave the solid HCl salt.

Troubleshooting Guide (Q&A)

Q1: My product turned into a sticky oil/gum during workup. What happened?

Diagnosis: You likely exposed the product to moisture or attempted a neutral aqueous workup. The Fix:

  • Re-acidify: Dissolve the oil in anhydrous ethanol and add 1.2 eq of HCl in dioxane/ether.

  • Crystallize: Add diethyl ether or hexane to induce precipitation of the salt.

  • Prevention: Evaporate the reaction mixture to dryness under high vacuum. Triturate the residue with anhydrous ether to obtain the solid HCl salt.

Q2: The yield is low (<40%), and I see multiple spots on TLC.

Diagnosis: Self-alkylation (Dimerization). Mechanism: The pyrazole


 of one molecule attacks the 

of another. The Fix:
  • Concentration: Run the reaction more dilute (0.1 M - 0.2 M).

  • Protection: If yield remains stubborn, consider protecting the Nitrogen (e.g., Tosyl or Boc group) before chlorination. However, the HCl salt method usually negates this need.

Q3: The reaction is stalled; starting material (alcohol) remains.

Diagnosis: The HCl generated is protonating the unreacted alcohol, reducing its nucleophilicity toward


.
The Fix: 
  • Catalysis: Add 2-3 drops of dry DMF. This changes the mechanism to involve the highly reactive chloroiminium species.

  • Reflux: After the initial addition at

    
    , reflux the DCM for 1-2 hours.
    

Decision Logic for Troubleshooting

Troubleshooting Issue Problem Encountered Type Identify Symptom Issue->Type Sym1 Sticky Oil / Gum Type->Sym1 Sym2 Low Yield / Impurities Type->Sym2 Sym3 No Reaction Type->Sym3 Sol1 Triturate with Anhydrous Ether Sym1->Sol1 Sol2 Isolate as HCl Salt (Avoid Aqueous Workup) Sym2->Sol2 Sol3 Add cat. DMF Increase Temp Sym3->Sol3

Figure 2: Rapid diagnostic tree for common synthetic failures.

Safety & Stability (E-E-A-T)

  • Vesicant Warning: Chloromethyl pyrazoles are alkylating agents (similar to nitrogen mustards). They can cause severe skin burns and DNA damage. Handle exclusively in a fume hood.

  • Stability:

    • Free Base:[4][5] Stable for < 24 hours at RT.

    • HCl Salt: Stable for months at

      
       under Argon.
      
    • Moisture: The C-Cl bond is hydrolytically unstable. Store in a desiccator.

References

  • Common Organic Chemistry. (n.d.). Alcohol to Chloride - Common Conditions: SOCl2 + Solvent + DMF (cat.).[1] Retrieved from

  • National Institutes of Health (NIH). (2004). pKa of 4MP and chemical equivalence in formulations of free base and salts. PubMed. Retrieved from

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from

  • Google Patents. (2016). CN106187894A - The preparation method of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester.[6] Retrieved from

Sources

Technical Guide: Preventing Hydrolysis of Chloromethyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The Core Challenge: You are likely experiencing degradation of your chloromethyl pyrazole intermediate (e.g., 4-(chloromethyl)-1,3,5-trimethyl-1H-pyrazole) into its corresponding alcohol (hydroxymethyl) or dimer (ether).

The Mechanism: The chloromethyl group (


) on a pyrazole ring is not a standard alkyl halide; it is vinylogously benzylic . The electron-rich pyrazole ring (especially with electron-donating substituents like methyls) stabilizes the carbocation intermediate via resonance. This significantly lowers the activation energy for hydrolysis via an 

pathway, while the primary carbon remains accessible for

attack by water or hydroxide.

The Solution: Prevention requires a three-tier strategy:

  • Synthetic Control: Complete removal of acidic byproducts before quenching.

  • Workup Engineering: Avoiding aqueous phases or utilizing "Cold/Neutral" rapid partitioning.[1]

  • Storage Hygiene: Exclusion of atmospheric moisture and acid scavengers.[2]

Diagnostic Module: Is it Hydrolysis?

Before altering your protocol, confirm the degradation pathway.

SymptomDiagnosisConfirmation
Mass Spec shift (

)
Hydrolysis Appearance of

. (Note: Cl is 35.5, OH is 17. Net loss is 18.5, but often observed as loss of HCl followed by hydration).
Insoluble White Solid Polymerization Self-alkylation (Friedel-Crafts like) between pyrazole rings. Common in concentrated, acidic solutions.[1]
New Peak in

NMR (~4.5 ppm)
Hydrolysis Shift of the methylene protons (

) from ~4.6 ppm (Cl) to ~4.4 ppm (OH) depending on solvent.

Synthesis & Reaction Optimization

Most users synthesize these derivatives via the chlorination of hydroxymethyl pyrazoles using Thionyl Chloride (


).
The "Toluene Chase" Protocol

Issue: Excess


 forms 

and

upon contact with moisture, creating an acidic aqueous environment that catalyzes hydrolysis during workup.

Corrective Protocol:

  • Reaction: Perform chlorination in anhydrous DCM or Chloroform.

  • Evaporation: Remove solvent and bulk

    
     under reduced pressure.
    
  • The Chase (Critical): Add anhydrous Toluene (2-3 volumes) to the residue and re-evaporate. Repeat 2x.

    • Why? Toluene forms an azeotrope with thionyl chloride, dragging the final traces of the reagent out of the oil/solid.

  • Result: You are left with the hydrochloride salt of the product, free of thionyl chloride.

Workup & Isolation Strategies

This is where 90% of hydrolysis occurs. Choose Method A (Preferred) or Method B (If aqueous wash is unavoidable).

Method A: The Non-Aqueous Workup (Filtration)

Best for: Lab scale (<10g) and highly unstable derivatives.

  • Suspend the crude residue (from the Toluene Chase) in anhydrous Ether or DCM.

  • Cool to 0°C.

  • Add a stoichiometric amount of solid, anhydrous

    
     or a tertiary amine (like 
    
    
    
    ) to neutralize the HCl salt.
  • Stir for 30 mins.

  • Filter through a fritted glass funnel (or a pad of Celite) to remove the inorganic salts (

    
     or 
    
    
    
    ).
  • Concentrate the filtrate. Do not wash with water. [1]

Method B: The "Cold & Fast" Phase Separation

Best for: Large scale (>10g) where filtration is impractical.

  • Dissolve residue in DCM (Dichloromethane).

  • Cool the organic phase to -10°C to 0°C .

  • Prepare a saturated NaHCO3 solution and cool it to 0°C.

  • Rapid Wash: Combine phases, shake vigorously for <30 seconds, and separate immediately.[1]

    • Why? Hydrolysis rates drop significantly at lower temperatures.[1] Neutral pH prevents acid-catalyzed solvolysis and base-catalyzed

      
       displacement.
      
  • Dry immediately over

    
     (Magnesium Sulfate is slightly acidic/neutral; avoid basic desiccants if the compound is base-sensitive).
    

Visualizing the Workflow

The following diagrams illustrate the stability logic and the decision matrix for processing these compounds.

Diagram 1: Reactivity & Hydrolysis Mechanism

Caption: The electron-rich pyrazole ring facilitates chloride loss (


), making the moiety highly sensitive to water.

HydrolysisMechanism cluster_0 Contributing Factors Substrate Chloromethyl Pyrazole Transition Resonance Stabilized Carbocation Substrate->Transition - Cl⁻ (Fast) Water H2O Attack Transition->Water Nucleophilic Attack Product Hydroxymethyl Pyrazole (Degraded) Water->Product - H⁺ Factors 1. Electron Donating Groups (Me, OMe) 2. Polar Protic Solvents 3. Heat

Diagram 2: Workup Decision Matrix

Caption: Select the correct isolation path to minimize aqueous exposure based on scale and stability.

WorkupMatrix Start Crude Reaction Mixture (Post-Toluene Chase) Decision Is the compound water-sensitive? Start->Decision PathA Method A: Non-Aqueous Decision->PathA Yes (High Risk) PathB Method B: Cold Phase Sep Decision->PathB No (Moderate Risk) StepA1 Suspend in Et2O/DCM PathA->StepA1 StepA2 Add Solid Base (K2CO3 or Et3N) StepA1->StepA2 StepA3 Filter Salts StepA2->StepA3 Final Stable Isolate StepA3->Final StepB1 Cool to <0°C PathB->StepB1 StepB2 Rapid Wash w/ Cold NaHCO3 StepB1->StepB2 StepB3 Dry w/ MgSO4 Immediately StepB2->StepB3 StepB3->Final

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography for purification? A: Proceed with caution. Silica gel is slightly acidic and contains bound water, which can hydrolyze sensitive chloromethyl pyrazoles.

  • Recommendation: Neutralize the silica gel by flushing the column with 1%

    
     in Hexanes before loading your sample, or use Neutral Alumina  instead.
    

Q: My compound degrades in the freezer. Why? A: If stored as the free base, trace HCl generation can autocatalyze decomposition.

  • Recommendation: Store the compound as the HCl salt if possible (often more stable) and liberate the free base only immediately before the next reaction step. Alternatively, store over activated 4Å molecular sieves under Argon.

Q: Is there a difference between 1-(chloromethyl) and 4-(chloromethyl) pyrazoles? A: Yes, a massive difference.

  • 4-(chloromethyl): Benzylic-like. Stable enough to isolate if handled correctly.[1]

  • 1-(chloromethyl): This is an

    
    -chloromethyl species (hemiaminal derivative). These are extremely unstable and typically hydrolyze instantly in air/moisture.[1] They are usually generated in situ and used immediately.[1]
    

Q: Does the substitution pattern on the pyrazole ring matter? A: Yes. Electron-Donating Groups (EDGs) like methyls or methoxy groups at positions 3 and 5 stabilize the carbocation intermediate, making the chloride more labile (easier to hydrolyze). Electron-Withdrawing Groups (EWGs) like


 or 

destabilize the carbocation, making the chloride more stable against hydrolysis [1].

References

  • Beilstein J. Org.[1] Chem. (2018).[3][4][5] An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. (Demonstrates thionyl chloride reactivity and pyrazole intermediate handling).

  • Heteroletters . (2016).[6] Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. (Provides protocols for chlorination using POCl3/SOCl2).

  • Russian Journal of Electrochemistry . (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole. (Discusses the stability and synthesis of chlorinated pyrazoles).

  • Durham E-Theses . (1963). Solvolytic studies of benzyl halides. (Foundational physical organic chemistry regarding the hydrolysis rates of benzyl-like chlorides).

Sources

Technical Support Center: Purification of 4-(Chloromethyl)-5-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 4-(chloromethyl)-5-ethyl-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals who are working with this and structurally similar heterocyclic compounds. The presence of a reactive chloromethyl group and a basic pyrazole ring presents unique challenges in purification, including potential degradation on acidic media and difficulty in separating closely related impurities.

This guide provides practical, experience-driven advice in a question-and-answer format to directly address common issues encountered during experimental work. Our goal is to equip you with the knowledge to troubleshoot and optimize your purification protocols effectively.

Core Purification Workflow

Before diving into specific issues, it's helpful to visualize the general decision-making process for purifying pyrazole derivatives. The following workflow outlines the typical sequence of operations.

crude Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup extraction Solvent Extraction (e.g., EtOAc, DCM) workup->extraction dry Drying & Concentration extraction->dry direct_xtal Attempt Direct Crystallization dry->direct_xtal success_xtal Pure Crystals direct_xtal->success_xtal Success fail_xtal Oiling Out / No Crystals / Impure Solid direct_xtal->fail_xtal Failure column Column Chromatography fail_xtal->column analyze Analyze Fractions (TLC/LC-MS) column->analyze pool Pool Pure Fractions & Concentrate analyze->pool final_product Purified Product pool->final_product

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a dark, oily residue after aqueous workup. What are the likely impurities and how should I proceed?

A1: Dark, oily crude products are common in pyrazole synthesis and often indicate the presence of colored impurities from side reactions, residual high-boiling solvents (like DMF or DMSO), or incomplete cyclization byproducts.[1][2] The primary goal is to remove these non-polar and polymeric impurities before attempting more refined purification like chromatography or crystallization.

Troubleshooting Steps:

  • Initial Analysis: Before proceeding, obtain a crude ¹H NMR or LC-MS to confirm the presence of your desired product and get a preliminary idea of the impurity profile.

  • Liquid-Liquid Extraction/Partitioning: Perform a series of solvent partitions. A good starting point is partitioning the crude material between a polar solvent like methanol and a non-polar solvent like hexane.[3] Your target compound, being moderately polar, should preferentially stay in the methanol layer while non-polar "gunk" moves to the hexane.

  • Charcoal Treatment: If the color persists, dissolving the crude product in a suitable solvent (e.g., ethyl acetate or methanol) and stirring with a small amount of activated carbon for 15-30 minutes can effectively adsorb many colored impurities. Filter through a pad of Celite to remove the carbon before concentrating.

  • Re-evaluation: After these initial cleanup steps, re-analyze the material. It should now be more amenable to crystallization or column chromatography.

Q2: I'm trying to purify my compound using silica gel column chromatography, but I'm seeing significant streaking and poor recovery. What's happening?

A2: This is a classic problem when purifying basic compounds like pyrazoles on standard silica gel. The pyrazole ring's nitrogen atoms are basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[4] This interaction leads to peak tailing, streaking, and in severe cases, irreversible adsorption or degradation of the compound on the column.[4]

Troubleshooting Protocol:

  • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica. This can be achieved by preparing your column slurry and mobile phase with a small amount of a volatile base.[3][4]

    • Method: Add 0.5-1% triethylamine (Et₃N) to your chosen eluent (e.g., a hexane/ethyl acetate mixture).

    • Rationale: The triethylamine will preferentially bind to the acidic silanol groups, "masking" them from your pyrazole compound and allowing it to travel smoothly through the column.

  • Optimize the Mobile Phase: Ensure you have chosen an appropriate solvent system by first running Thin Layer Chromatography (TLC).

    • Goal: Aim for a retention factor (Rƒ) of 0.25 - 0.35 for your target compound. This Rƒ value typically provides the best separation on a column.

    • Solvent Systems: Common systems for pyrazoles include gradients of ethyl acetate in hexanes or dichloromethane in hexanes.

  • Consider an Alternative Stationary Phase: If deactivation is insufficient, your compound may be too acid-sensitive. In this case, switching to a more neutral stationary phase is recommended.[4][5]

    • Neutral Alumina: A good alternative for basic compounds.

    • Amine-functionalized Silica: Offers a different selectivity and can be very effective.[4]

  • Minimize Contact Time: Work efficiently. The longer your compound is on the silica, the greater the chance for degradation or loss. Use flash chromatography with positive air pressure to speed up the elution process.[4]

Parameter Standard Silica Deactivated Silica (1% Et₃N) Neutral Alumina
Interaction Strong acid-baseWeakenedLewis acid/base
Peak Shape Tailing/StreakingSymmetricalSymmetrical
Recovery Potentially LowHighHigh
Best For Neutral CompoundsBasic Compounds (Pyrazoles)Acid-Sensitive & Basic Compounds
Caption: Comparison of stationary phases for pyrazole purification.
Q3: My compound appears to be degrading during purification. My post-column NMR shows a new peak consistent with a hydroxymethyl group.

A3: This is a strong indication of instability, specifically hydrolysis of the chloromethyl group. The chloromethyl group on a heterocyclic ring is highly reactive and susceptible to nucleophilic substitution (Sɴ2) reactions.[6][7] The electron-withdrawing nature of the pyrazole ring enhances the electrophilicity of the methylene carbon, making it a prime target for nucleophiles.[6]

Potential Degradation Pathways:

Caption: Common degradation pathways for this compound.

Mitigation Strategies:

  • Use Anhydrous Solvents: Ensure all solvents used for workup, extraction, and chromatography are thoroughly dried. Residual water is a common culprit for hydrolysis.

  • Avoid Protic/Nucleophilic Solvents: Do not use alcohols (methanol, ethanol) as the primary eluent in your chromatography if possible, as they can act as nucleophiles and displace the chloride. If their polarity is needed, use them in small percentages and work quickly.

  • Control Temperature: Perform all purification steps at room temperature or below. Avoid heating solutions of the compound for extended periods. Concentrate fractions on a rotary evaporator using a cool water bath.

  • pH Control: During aqueous workup, use a mild base like sodium bicarbonate (NaHCO₃) rather than strong bases (NaOH, KOH), which can accelerate both hydrolysis and potential dimerization side reactions.

Q4: I am attempting to crystallize the purified product, but it keeps "oiling out." How can I induce proper crystal formation?

A4: "Oiling out" occurs when the solute's solubility in the solvent is too high, or its melting point is lower than the boiling point of the solvent.[8] The goal is to find a solvent system where the compound is soluble when hot but only sparingly soluble when cold.

Systematic Approach to Crystallization:

  • Solvent Screening: Test the solubility of a small amount of your oily product in various solvents at room temperature. Good candidate solvents are those in which it is poorly soluble.

  • Single Solvent Method:

    • Take a promising solvent (e.g., one where the oil is sparingly soluble) and heat it to boiling.

    • Add the hot solvent dropwise to your oil until it just dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer. Slow cooling is crucial for forming well-ordered, pure crystals.[8]

  • Binary Solvent Method: This is often the most successful method.

    • Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., Dichloromethane, Ethyl Acetate, Acetone).

    • Slowly add a "poor" solvent (an anti-solvent) in which it is insoluble (e.g., Hexanes, Pentane, Water) dropwise at room temperature until the solution becomes faintly cloudy (turbid).

    • Add one or two drops of the "good" solvent to make it clear again.

    • Allow the mixture to stand. Crystals should form at the interface or as the solution slowly evaporates.

  • Induce Nucleation: If crystals refuse to form, try:

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide a surface for crystal nucleation.

    • Seeding: If you have a tiny crystal from a previous batch, add it to the supersaturated solution to act as a template for crystal growth.[8]

Solvent Type Examples Use Case
Polar Protic Ethanol, IsopropanolGood for dissolving, often needs an anti-solvent.[3]
Polar Aprotic Ethyl Acetate, AcetoneExcellent dissolving ("good") solvents.[3]
Non-Polar Hexanes, Heptane, TolueneExcellent anti-solvents ("poor") for polar compounds.
Caption: Common solvent choices for crystallization.

References

  • BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers.
  • BenchChem. (2025). Technical Support Center: Addressing Impurity Formation in Pyrazole Reactions.
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • BenchChem. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers.
  • Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Science of Synthesis.
  • BenchChem. (2025). A Technical Guide to the Reactivity of the Chloromethyl Group in Pteridine Rings.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?

Sources

optimizing reaction temperature for pyrazole alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Introduction: The Temperature-Selectivity Nexus

Welcome to the . As a Senior Application Scientist, I often see researchers treat temperature merely as a tool to "speed up" reactions. In pyrazole chemistry, this is a critical error. Temperature is your primary selectivity switch .

Because pyrazoles are ambident nucleophiles (possessing two nucleophilic nitrogens, N1 and N2), alkylation typically yields a mixture of regioisomers. The ratio of these isomers is governed by the competition between Kinetic Control (fastest formed) and Thermodynamic Control (most stable).[1]

  • Low Temperature (-20°C to 0°C): Favors the Kinetic Product . This is usually governed by steric accessibility or electrostatic attraction to the alkylating agent.

  • High Temperature (60°C to Reflux): Favors the Thermodynamic Product . Thermal energy allows the reaction to overcome the activation barrier for reversibility (often via N-alkylation retro-reaction or isomerization), allowing the mixture to equilibrate to the most stable isomer.

Part 1: The Regioselectivity Dilemma (Visualized)

To optimize your reaction, you must first understand the energy landscape.

ReactionLandscape Start Pyrazole + R-X (Starting Material) TS_Kinetic TS1: Low Barrier (Kinetic Path) Start->TS_Kinetic Fast (< 25°C) TS_Thermo TS2: High Barrier (Thermodynamic Path) Start->TS_Thermo Slow requires Heat Prod_Kinetic Kinetic Product (Often N1-Alkylated) Formed at Low T TS_Kinetic->Prod_Kinetic Prod_Thermo Thermodynamic Product (Most Stable Isomer) Dominates at High T TS_Thermo->Prod_Thermo Prod_Kinetic->Start Reversible at High T Prod_Kinetic->Prod_Thermo Isomerization (High T + Time)

Figure 1: Reaction Coordinate Diagram illustrating the divergence between kinetic and thermodynamic pathways. Note that "High T" enables the reversibility required to reach the thermodynamic minimum.

Part 2: Troubleshooting Guides & FAQs
Scenario A: "I am getting a 50:50 mixture of isomers."

Diagnosis: You are likely in the "Transition Zone." The temperature is high enough to form both, but not high enough (or reaction time is too short) to fully equilibrate to the thermodynamic product.

  • Fix (Strategy 1 - Kinetic): Drop the temperature to 0°C or -10°C . Switch to a more reactive electrophile (e.g., Iodide instead of Bromide) to compensate for the rate loss.

  • Fix (Strategy 2 - Thermodynamic): Push the temperature to 80°C+ and extend reaction time.

  • Advanced Tip: Switch solvent to HFIP (Hexafluoroisopropanol) . Recent studies indicate fluorinated alcohols can enforce high regioselectivity via hydrogen-bond networks, often overriding thermal effects [1].

Scenario B: "The reaction is stuck at 60% conversion."

Diagnosis: The "Base-Solvent Mismatch." You are likely using a weak base (like K₂CO₃) in a solvent that doesn't sufficiently solubilize the carbonate or activate the pyrazole anion at your set temperature.

  • The Temperature Fix: If using MeCN/K₂CO₃, 25°C is often insufficient. Increase to 60°C .

  • The Chemical Fix: If you cannot heat (due to substrate stability), switch to Cs₂CO₃ (Cesium Carbonate). The "Cesium Effect" increases solubility and anion reactivity in organic solvents like DMF, allowing completion at lower temperatures [2].

Scenario C: "I see over-alkylation (quaternization)."

Diagnosis: Thermal runaway. Pyrazoles are weak bases, but once alkylated, the other nitrogen can still attack, especially if the temperature is too high and the alkylating agent is in large excess.

  • The Fix: Strict temperature control. Run the reaction at 0°C and add the alkylating agent dropwise. Do not exceed 1.1 equivalents of electrophile.

Part 3: Optimized Experimental Protocol

This protocol uses a Temperature Ramp strategy to self-validate the kinetic vs. thermodynamic outcome.

Reagents:

  • Substrate: 1.0 eq Pyrazole[2]

  • Base: 1.5 eq Cs₂CO₃ (Cesium Carbonate) - Preferred over K₂CO₃ for lower T reactivity.

  • Solvent: DMF (Anhydrous) - Concentration: 0.2 M

  • Electrophile: 1.1 eq Alkyl Halide

Step-by-Step Workflow:

  • Dissolution (T = 25°C): Dissolve Pyrazole in DMF. Add Cs₂CO₃. Stir for 30 mins.

    • Why? Ensures complete deprotonation before the electrophile sees the anion.

  • Cryo-Addition (T = 0°C): Cool the mixture to 0°C in an ice bath. Add the Alkyl Halide dropwise over 10 minutes.

    • Why? Prevents localized "hotspots" that cause over-alkylation.

  • Kinetic Checkpoint (T = 0°C -> 25°C): Stir at 0°C for 1 hour, then warm to Room Temp (25°C) for 2 hours.

    • QC Step: Take an aliquot for LCMS/NMR.

    • Decision: If Ratio is >90:1 (Desired), STOP . Work up.

  • Thermodynamic Push (T = 60°C - 80°C): If the ratio is poor or conversion is low, heat to 60°C for 4 hours.

    • Note: Only heat if the kinetic checkpoint failed to give selectivity.

Part 4: Comparative Data & Solvent Effects

The choice of solvent shifts the "Effective Temperature" required for the reaction.

Solvent SystemRecommended T rangeDominant MechanismSelectivity Driver
DMF / Cs₂CO₃ 0°C - 25°CKineticSteric/Electrostatic
MeCN / K₂CO₃ 60°C - RefluxThermodynamicStability/Equilibration
HFIP (Fluorinated) 25°CH-Bonding NetworkSolvent-Solute Interaction [1]
Toluene / KOH 110°C (Reflux)ThermodynamicPhase Transfer (requires catalyst)
Part 5: Troubleshooting Decision Tree

TroubleshootingTree Start Analyze Reaction Mixture (LCMS / NMR) Check_Conv Is Conversion > 90%? Start->Check_Conv Check_Regio Is Regio Ratio Acceptable? Check_Conv->Check_Regio Yes Low_Conv Issue: Low Reactivity Check_Conv->Low_Conv No Bad_Regio Issue: Poor Selectivity Check_Regio->Bad_Regio No Success Success: Proceed to Workup Check_Regio->Success Yes Sol_Heat Increase T to 60°C OR Switch to Cs2CO3 Low_Conv->Sol_Heat Sol_Cool Repeat at 0°C (Kinetic Control) Bad_Regio->Sol_Cool If High T used Sol_Solvent Switch to HFIP or Change Base to MgBr2 (N2-selective) Bad_Regio->Sol_Solvent If Low T failed

Figure 2: Logic flow for diagnosing reaction failures based on conversion and isomeric ratio.

References
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source:Journal of Organic Chemistry (2008). Context: Demonstrates that solvents like HFIP can override thermal effects to produce specific isomers.

  • Cesium Carbonate as a Superior Base for N-Alkylation. Source:Synthetic Communications / BenchChem Technical Notes (2025). Context: Explains the "Cesium Effect" in polar aprotic solvents allowing for lower temperature reactions.

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Source:MDPI - Molecules (2025). Context: Detailed study on how functional group tuning and temperature affect N1 vs N2 selectivity.

  • Magnesium-catalyzed N2-regioselective alkylation of 3-substituted pyrazoles. Source:Synlett (2020).[3] Context: Provides a specific protocol (MgBr2) to invert selectivity when standard thermal optimization fails.

Sources

solving solubility issues with 4-(chloromethyl)-5-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility-Stability Paradox

As researchers, we often treat solubility as a simple physical hurdle. However, with 4-(chloromethyl)-5-ethyl-1H-pyrazole , solubility is inextricably linked to chemical stability.[1]

The core challenge with this molecule is twofold:

  • The "Brick Dust" Effect: The unsubstituted 1H-pyrazole moiety acts as both a hydrogen bond donor and acceptor, creating a high-energy crystal lattice that resists dissolution in aqueous media.[1]

  • The Electrophilic Trap: The chloromethyl group (–CH₂Cl) is a reactive alkylating agent.[1] While you can force it into solution using heat or protic solvents, doing so often accelerates nucleophilic attack (hydrolysis or solvolysis), degrading your compound before the assay begins.[1]

This guide provides the protocols necessary to solubilize this compound without compromising its structural integrity.

Part 1: The Chemistry of the Problem

To solve the issue, we must first visualize the failure modes.[1][2] The following diagram illustrates the chemical fate of your compound in improper solvents.

degradation_pathways cluster_0 Aqueous Instability Compound This compound (Intact) Hydrolysis Hydroxymethyl Derivative (Inactive Alcohol) Compound->Hydrolysis + H₂O (Neutral/Basic pH) Solvolysis Ether Derivative (Artifact) Compound->Solvolysis + MeOH/EtOH (Storage) Dimer Bis-pyrazole Dimer (Precipitate) Compound->Dimer Self-Alkylation (High Conc.)

Figure 1: Degradation pathways.[1] The chloromethyl group is susceptible to S_N2 reactions.[1][2][3] Water leads to hydrolysis; alcohols lead to ether formation.[2]

Part 2: Solvent Compatibility & Selection

Critical Warning: Do NOT use alcohols (Methanol, Ethanol) for long-term stock storage.[1] The chloromethyl group will slowly react with the alcohol to form the corresponding ethyl/methyl ether, creating a biologically active artifact in your screen.[1]

Solvent Compatibility Matrix
Solvent ClassRecommended?Technical Notes
DMSO (Anhydrous) YES (Primary) Best for stock solutions (20–100 mM).[1] Hygroscopic; store under inert gas to prevent hydrolysis.[1][2]
DMF / DMA YES (Alternative) Good solubility.[1][4] Less hygroscopic than DMSO but potential toxicity in sensitive cell lines.[1]
Methanol / Ethanol NO (Storage) Risk of Solvolysis. Only use for immediate "dilute-and-shoot" applications.[1]
Water / PBS NO Poor solubility (< 1 mg/mL).[1] Promotes rapid hydrolysis of the –CH₂Cl group.[1]
DCM / Chloroform YES (Synthesis) Excellent for synthesis/extraction.[1] Not compatible with biological assays.[1]

Part 3: Step-by-Step Protocols

Protocol A: Preparation of Stable Stock Solution (20 mM)

Target: Long-term storage for biological screening.

  • Weighing: Weigh the solid compound rapidly. The solid is potentially hygroscopic; minimize exposure to air.[1]

  • Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%, Water content <0.005%).[1]

    • Why? Water acts as a nucleophile.[1] Even trace moisture will degrade the chloromethyl group over weeks.[1][2]

  • Dissolution: Vortex for 30–60 seconds.

    • Troubleshooting: If particles persist, sonicate for max 2 minutes. Do not heat above 35°C, as heat catalyzes dimerization.

  • Storage: Aliquot immediately into amber glass vials. Store at -20°C.

    • Shelf Life: 3 months.[1] If the solution turns yellow, HCl has likely been liberated (degradation), and the stock should be discarded.[1]

Protocol B: Aqueous Dilution for Biological Assays

Target: Getting the compound into cell media without "crashing out."[1]

The Challenge: When you dilute a DMSO stock into water, the hydrophobic ethyl group and the crystal lattice energy drive precipitation (the "Crash-out" effect).[1]

The Solution: Intermediate Dilution Step.

  • Prepare Media: Pre-warm your culture media or buffer to 37°C.

  • Intermediate Step (Optional but Recommended): Dilute your DMSO stock 1:10 into PEG-400 or Propylene Glycol .[1]

    • Mechanism:[3][5] These co-solvents bridge the polarity gap between DMSO and water, reducing the shock of the transition.[1][2]

  • Final Spike: Add the intermediate solution to your media while vortexing the media.[1]

    • Final DMSO limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.[1]

  • Verification: Inspect under a microscope.[1] If you see "needles" or "dust," the compound has precipitated.[1][2]

    • Fix: Add HP-β-Cyclodextrin (hydroxypropyl-beta-cyclodextrin) to the media at 5-10 equivalents before adding the compound.[1] The cyclodextrin encapsulates the hydrophobic ethyl group.[1][2]

Part 4: Troubleshooting & FAQs

Q1: My compound turned yellow in the DMSO stock. Is it still good? A: Likely No . Diagnosis: The chloromethyl group hydrolyzes to release HCl.[1][2] The yellow color often indicates the formation of degradation products or oxidation of the pyrazole ring catalyzed by the acid.[1] Action: Check pH on wet litmus paper (vapor test).[1] If acidic fumes are detected, discard.

Q2: Can I use acid to dissolve it? Pyrazoles are basic. A: Proceed with extreme caution. Mechanism:[2] While the pyrazole nitrogen (N2) can be protonated (pKa ~2.5), creating a salt (e.g., HCl salt) increases water solubility.[1] Risk:[5] Acidic conditions can accelerate the hydrolysis of the chloromethyl group.[1][2] Recommendation: Only acidify (0.1 M HCl) if you are using the solution immediately (within 30 mins).[1] Do not store acidic solutions.[1]

Q3: I see a "double peak" in my LC-MS analysis. A: This is likely Tautomerism or Hydrolysis .[1]

  • Tautomerism:[1][6] 1H-pyrazoles exist in equilibrium (1H vs 2H).[1] In LC-MS, this often resolves as a single peak, but in NMR, it causes broadening.[1]

  • Hydrolysis:[1] Check the mass.[1] If you see M+16 (or M-Cl+OH), your chloromethyl group has become a hydroxymethyl group.[1]

Part 5: Workflow Decision Tree

Use this logic flow to determine the correct handling procedure for your specific application.

solubility_workflow Start Start: this compound AppType Application Type? Start->AppType Synth Organic Synthesis AppType->Synth Chemical Reaction Bio Biological Assay AppType->Bio Cell/Enzyme Screen Solv1 DCM, THF, or Anhydrous DMF Synth->Solv1 Stock Make Stock: Anhydrous DMSO (20mM) Bio->Stock Dilution Dilution Step Stock->Dilution Direct Direct Spike into Media Dilution->Direct Low Conc (<10 µM) Complex Use Cyclodextrin / PEG400 Dilution->Complex High Conc (>10 µM) Precip Check for Precipitation Direct->Precip Complex->Precip

Figure 2: Solubility Decision Tree. Selects the optimal solvent system based on concentration and application.

References

  • Elguero, J. (2000).[1] Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II. Elsevier.[1] [1]

    • Context: Authoritative source on pyrazole tautomerism and pKa values (pKa ~2.5 for conjugate acid).[1]

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

    • Context: Discusses the reactivity of alkyl halides (chloromethyl groups)
  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Context: Validates the use of HP-β-Cyclodextrin for solubilizing hydrophobic "brick dust" molecules in aqueous media.[1]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1]

    • Context: Fundamental text explaining solvolysis risks of alkyl halides in protic solvents (Methanol/Ethanol).[1]

Sources

Technical Support Center: Minimizing Side Reactions in Nucleophilic Attack on Chloromethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated guide on navigating the complexities of nucleophilic substitution reactions involving chloromethyl pyrazoles. This resource is structured to provide in-depth, actionable insights into preventing common side reactions, ensuring the regioselective synthesis of your target compounds.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenges

Here, we address the most common issues encountered during the nucleophilic attack on chloromethyl pyrazoles, providing a foundational understanding of the underlying chemical principles.

Q1: What are the primary side reactions observed during the nucleophilic substitution of chloromethyl pyrazoles?

The primary side reactions are typically N-alkylation at one of the two ring nitrogens, C-alkylation at a carbon atom of the pyrazole ring, and in some cases, dimerization or polymerization of the starting material or product.[1][2] The desired reaction is the substitution of the chlorine atom on the methyl group by the nucleophile.

Q2: Why is regioselectivity a major issue in these reactions?

Unsymmetrically substituted pyrazoles present two distinct nitrogen atoms (N1 and N2) where alkylation can occur, leading to a mixture of regioisomers which can be challenging to separate.[1][3][4] The final product distribution is a delicate balance of steric and electronic factors of the pyrazole ring, the nature of the nucleophile, and the reaction conditions.[3][4]

Q3: What factors influence whether N-alkylation or C-alkylation occurs?

The propensity for N-alkylation versus C-alkylation is primarily governed by the reaction conditions. The use of a strong base tends to generate a pyrazolate anion, which is a soft nucleophile and can lead to a higher proportion of C-alkylation. Conversely, under neutral or weakly basic conditions, the nitrogen atoms of the pyrazole ring are more nucleophilic, favoring N-alkylation. The electrophilicity of the chloromethyl group also plays a crucial role.

Q4: Can the chloromethyl pyrazole starting material itself cause side reactions?

Yes, under certain conditions, particularly with strong bases or elevated temperatures, chloromethyl pyrazoles can undergo self-reaction or dimerization. This can occur via intermolecular nucleophilic attack of a pyrazole nitrogen on the chloromethyl group of another molecule.

Section 2: Troubleshooting Guide - A Practical Approach to Minimizing Side Reactions

This section provides a systematic, problem-oriented approach to troubleshooting and optimizing your reaction conditions.

Issue 1: My reaction yields a mixture of N1 and N2 alkylated regioisomers. How can I improve selectivity?

Controlling the N1/N2 regioselectivity is a common challenge.[1] Several factors can be adjusted to favor the formation of a single isomer.

Troubleshooting Workflow for Poor Regioselectivity:

Sources

recrystallization solvents for 4-(chloromethyl)-5-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-(chloromethyl)-5-ethyl-1H-pyrazole .

As a Senior Application Scientist, I have structured this guide to address the specific stability and solubility challenges inherent to chloromethyl-azoles. This intermediate is not just a "powder"; it is a reactive alkylating agent. Its purification requires a balance between solubility (to remove impurities) and inertness (to prevent self-alkylation or solvolysis).

⚠️ Safety & Stability Warning

  • Alkylating Hazard: This compound is a potent alkylating agent (similar to nitrogen mustards). Handle with extreme caution in a fume hood.

  • Moisture Sensitivity: The C-Cl bond is labile. Exposure to moisture converts the chloromethyl group to a hydroxymethyl group (alcohol), rendering the batch useless.

  • Thermal Instability: The free base can self-quaternize (dimerize) upon heating, forming insoluble solids. Do not heat the free base above 60°C without solvent.

Part 1: The Critical Decision (Salt vs. Free Base)

Before selecting a solvent, you must identify the form of your material. The recrystallization strategy for the hydrochloride salt is diametrically opposite to that of the free base.

FeatureHCl Salt (Cationic) Free Base (Neutral)
Stability High (Protonation prevents self-alkylation)Low (Lone pair on N available for dimerization)
Polarity Ionic / Highly PolarModerately Polar / Lipophilic
Primary Risk Hygroscopicity (absorbing water)Oiling out / Polymerization
Recommended Strategy Recrystallization (Thermal gradient)Precipitation (Anti-solvent crash)

Part 2: Solvent Compatibility Matrix

This table summarizes solvent suitability based on our field data and general pyrazole chemistry [1, 2].

Solvent SystemSuitability (Salt)Suitability (Free Base)Technical Notes
Acetonitrile (ACN) Excellent GoodBest balance. Dissolves salt hot, crystallizes cold. Non-nucleophilic.
Ethanol / iPrOH Good (with caution)AVOID Risk of Solvolysis. Alcohol can displace Chlorine to form Ether (EtO-). Only use for Salt if acidified.
Toluene PoorExcellent Standard for free base. High solubility hot, low cold.[1] Inert.
Ethyl Acetate / Heptane PoorExcellent Classic "Good Solvent / Anti-Solvent" pair.
Dichloromethane (DCM) ModerateGoodGood for dissolving, but BP is too low for effective thermal recrystallization. Use for precipitation.[2]
Water DESTROYER DESTROYER Do not use. Rapid hydrolysis to alcohol.

Part 3: Detailed Troubleshooting Protocols

Scenario A: Recrystallizing the Hydrochloride Salt

Target: Removal of colored impurities and hydrolysis byproducts.

The Protocol:

  • Dissolution: Suspend the crude salt in Acetonitrile (ACN) (approx. 5-7 mL per gram).

  • Heating: Heat to reflux (80-82°C). If it does not dissolve, add Methanol dropwise (max 10% volume) until clear.

    • Why Methanol? It increases polarity for the salt, but keep the volume low to prevent yield loss.

  • Filtration: Filter hot (quickly) to remove insoluble inorganic salts or polymers.

  • Crystallization: Allow to cool to Room Temp (RT) slowly (over 2 hours). Then move to 0°C.

  • Collection: Filter the white needles. Wash with cold ACN.

Scenario B: Purifying the Free Base (The "Oiling Out" Fix)

Target: The material turns into a sticky oil at the bottom of the flask.

The Protocol:

  • Dissolution: Dissolve the crude oil/solid in a minimum amount of Dichloromethane (DCM) or Warm Toluene (40°C) .

  • Anti-Solvent Addition: Slowly add Heptane (or Hexane) until the solution turns slightly cloudy (turbid).

  • The "Seed" Trick: If available, add a seed crystal. If not, scratch the glass side with a spatula.

  • Evaporation: If using DCM/Heptane, gently rotovap off the DCM (lower BP). The pyrazole will be forced out of the Heptane as a solid.

  • Cooling: Cool the resulting suspension to -20°C to maximize yield.

Part 4: Visualizing the Logic (Workflow)

The following diagram illustrates the decision-making process to prevent degradation during purification.

RecrystallizationLogic Start Start: this compound CheckForm Check Form: Is it HCl Salt or Free Base? Start->CheckForm Salt HCl Salt Form CheckForm->Salt Salt Base Free Base Form CheckForm->Base Free Base SaltSolvent Solvent: Acetonitrile (Optional: +MeOH drops) Salt->SaltSolvent SaltRisk Risk: Solvolysis if heated too long in alcohols SaltSolvent->SaltRisk SaltResult Result: White Crystalline Solid SaltSolvent->SaltResult BaseSolvent Solvent: Toluene or DCM/Heptane Base->BaseSolvent BaseRisk Risk: Dimerization (Self-Alkylation) if heated >60°C BaseSolvent->BaseRisk BaseResult Result: Precipitated Powder BaseSolvent->BaseResult

Figure 1: Decision Logic for Solvent Selection based on Chemical Form.

Part 5: Frequently Asked Questions (FAQs)

Q1: Why is my product turning pink/brown during recrystallization?

  • Diagnosis: This indicates oxidation or polymerization. 4-(chloromethyl)pyrazoles are electron-rich.

  • Fix: Ensure your solvents are degassed. Add a trace amount of HCl (if working with the salt) to ensure the nitrogen lone pair is protonated and protected from reacting [3].

Q2: Can I use Ethanol for the free base? It dissolves well.

  • Answer: No. While it dissolves well, ethanol is a nucleophile. At reflux temperatures, ethanol will attack the -CH2Cl group, displacing the chloride to form the ethyl ether (4-(ethoxymethyl)-5-ethyl-1H-pyrazole). This is a common "silent killer" of yield [4].

Q3: The compound "oiled out" in Toluene. What now?

  • Fix: Re-heat the mixture until it is a clear solution. Turn off the stirrer. Let it cool extremely slowly (wrap the flask in foil or a towel). Rapid cooling traps impurities and causes oiling. If it still oils, reheat and add 10% Ethyl Acetate to increase the polarity of the solvent matrix.

Q4: Is the 3-ethyl or 5-ethyl isomer different?

  • Technical Detail: In solution, 1H-pyrazoles undergo annular tautomerism. The 3-ethyl and 5-ethyl forms exist in equilibrium unless the nitrogen is substituted (e.g., N-methyl). For recrystallization purposes, they behave identically. However, if you crystallize the HCl salt, you often lock the molecule into one tautomeric crystal lattice [5].

References

  • Sigma-Aldrich. 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride Product Sheet. (Analogous chemistry for chloromethyl pyrazoles). Link

  • National Institutes of Health (PubChem). 4-(chloromethyl)-1H-pyrazole hydrochloride Compound Summary.Link

  • Google Patents. Process for the purification of pyrazole derivatives (US10538493B2). (Describes pH adjustment and solvent selection for chloropyrazoles). Link

  • Royal Society of Chemistry. Solvent-free mechanochemical chlorination of pyrazoles.[3] (Discusses stability and chlorination protocols). Link

  • European Journal of Medicinal Chemistry. Synthesis of New 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic Acid Hydrazide Analogs. (Detailed synthesis and purification data for substituted pyrazoles). Link

Sources

storage conditions to prevent degradation of 4-(chloromethyl)-5-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Product Stability & Handling Guide

Status: Operational Document ID: TS-PYR-045-CL Last Updated: February 14, 2026 Target Audience: Medicinal Chemists, Process Development Scientists

Core Directive: The Stability Paradox

4-(chloromethyl)-5-ethyl-1H-pyrazole (often supplied as the hydrochloride salt ) is a high-value heterocyclic building block. Its utility stems from the high reactivity of the chloromethyl group, which serves as an excellent electrophile for attaching the pyrazole core to other scaffolds.

The Paradox: The very feature that makes it useful—the "benzylic-like" reactivity of the chloromethyl group—makes it inherently unstable. The pyrazole ring stabilizes the carbocation intermediate, facilitating rapid hydrolysis and self-alkylation if not stored correctly.

Immediate Action Required: If you have just received this shipment, do not store it at room temperature. Move it immediately to -20°C .

Storage Specifications Matrix

The following parameters are non-negotiable for maintaining >98% purity over 6 months.

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows the kinetics of nucleophilic displacement (hydrolysis) and prevents thermal elimination of HCl.
Atmosphere Inert (Argon/Nitrogen) Oxygen is less of a threat than moisture . The HCl salt is hygroscopic; atmospheric water triggers immediate hydrolysis.
Container Amber Glass + Parafilm/Teflon Protects from light (radical cleavage risk) and ensures a hermetic seal against humidity.
Physical State Solid (Powder/Crystal) Never store in solution. The rate of degradation increases exponentially in dissolved states, especially in nucleophilic solvents (DMSO, MeOH).

Degradation Mechanics: Visualizing the Threat

To prevent degradation, one must understand the pathways. This compound suffers from two primary failure modes:

  • Hydrolysis: Conversion to the alcohol (4-(hydroxymethyl)-5-ethyl-1H-pyrazole).

  • Dimerization: The pyridine-like nitrogen of one molecule attacks the chloromethyl group of another (Self-Alkylation). Note: The HCl salt form minimizes this by protonating the nitrogen, but free-basing triggers this instantly.

Pathway Diagram: Degradation Kinetics

G Compound 4-(chloromethyl)- 5-ethyl-1H-pyrazole (Active) Alcohol Degradant A: Hydroxymethyl Derivative Compound->Alcohol Hydrolysis (S_N1) Dimer Degradant B: Bis-pyrazole (Insoluble Solid) Compound->Dimer Self-Alkylation (Intermolecular) HCl Release of HCl Compound->HCl Byproduct Moisture Moisture (H2O) Moisture->Compound Heat Heat / Base Heat->Compound

Figure 1: Primary degradation pathways. Hydrolysis is the dominant risk in humid storage; dimerization dominates in solution or basic conditions.

Troubleshooting & FAQs

Scenario A: "The material has turned into a sticky gum."
  • Diagnosis: Hygroscopic failure. The HCl salt absorbed atmospheric water, leading to partial hydrolysis. The resulting mixture of the alcohol (liquid/oil) and the salt creates a gum.

  • Solution: The material is likely compromised.

    • Verification: Run an LC-MS. Look for the mass shift from M+ (Cl) to M-Cl+OH (M-18.5) .

    • Salvage: If >80% intact, you can attempt to recrystallize from anhydrous Ethanol/Ether, but yield will be low.

Scenario B: "Can I prepare a stock solution in DMSO?"
  • Answer: NO.

  • Reasoning: DMSO is a nucleophile (S-oxidation). While slow, DMSO will displace the chloride over time at room temperature. Furthermore, the "freezing point" of DMSO (19°C) makes freeze-thaw cycles dangerous for moisture condensation.

  • Alternative: If you must use a solution, prepare it immediately before use in anhydrous DMF or Acetonitrile .

Scenario C: "The color changed from white to yellow/beige."
  • Diagnosis: Trace HCl elimination or oxidation.

  • Impact: Usually cosmetic. If the NMR shows the CH2-Cl peak is intact (typically ~4.5 - 4.8 ppm), the reagent is usable.

  • Action: Filter the solution through a small pad of Celite before use to remove insoluble oligomers.

Handling Protocol: The "Cold Chain" Workflow

To ensure reproducibility, treat this compound like an enzyme. Follow this self-validating workflow.

Step-by-Step Guide
  • Equilibration: Remove the vial from the -20°C freezer. Do not open it. Let it sit on the bench for 20 minutes to reach room temperature.

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt.

  • Inert Sampling: Flush the headspace with Argon before and after scooping.

  • Rapid Dissolution: Add the solvent to the solid, not the reverse. Use anhydrous solvents only.

  • Quenching: If disposing, quench excess material with 1M NaOH (converts to alcohol/polymer) before binning.

Decision Logic for Material Evaluation

DecisionTree Start Evaluate Material Before Reaction Visual Visual Inspection Start->Visual WhitePowder White/Off-White Free Flowing Visual->WhitePowder Sticky Sticky/Clumped or Liquid Visual->Sticky Yellow Yellow/Tan Solid Visual->Yellow Action1 Proceed with Reaction WhitePowder->Action1 NMR Run 1H NMR (CDCl3 or DMSO-d6) Sticky->NMR Yellow->NMR CheckCH2 Check CH2-Cl Peak (~4.7 ppm) NMR->CheckCH2 Pass Sharp Singlet Integral = 2H CheckCH2->Pass Fail Shifted to ~4.4 ppm (Alcohol) or Broad CheckCH2->Fail Pass->Action1 Action2 Recrystallize or Discard Fail->Action2

Figure 2: Quality Control Decision Tree. Use this logic flow before committing the reagent to high-value synthesis steps.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14770682, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (Related Structure). Retrieved February 14, 2026, from [Link]

  • ResearchGate (2016). Chloromethylation of pyrazole ring - Stability and Tautomerism. Retrieved February 14, 2026, from [Link]

troubleshooting low reactivity of 4-(chloromethyl)-5-ethyl-1H-pyrazole in substitution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with the nucleophilic substitution of 4-(chloromethyl)-5-ethyl-1H-pyrazole . This scaffold presents a unique "bifunctional" challenge: it contains an electrophilic site (chloromethyl) and a nucleophilic site (pyrazole NH), leading to specific reactivity issues often misdiagnosed as "low reactivity."

Diagnostic Workflow

Before altering reaction parameters, use this logic gate to identify the root cause of the observed low reactivity.

TroubleshootingFlow Start Start: Low Conversion/Yield CheckForm Check Reagent Form: Is it an HCl Salt? Start->CheckForm Neutralize Issue: Nucleophile Quenching Action: Perform Free-Basing CheckForm->Neutralize Yes CheckSolubility Check Solubility: Is reaction homogeneous? CheckForm->CheckSolubility No (Free Base) SolventSwitch Issue: Phase Transfer Limit Action: Switch to DMF/DMSO or add Crown Ether CheckSolubility->SolventSwitch No (Precipitate) CheckByproducts Analyze Byproducts: Is there insoluble gum/tar? CheckSolubility->CheckByproducts Yes SelfAlk Issue: Self-Alkylation (Polymerization) Action: Dilution or N-Protection CheckByproducts->SelfAlk Yes (Tar) Sterics Issue: Steric/Electronic Deactivation Action: Finkelstein (NaI) Catalyst CheckByproducts->Sterics No (Clean but Slow)

Figure 1: Diagnostic logic for isolating failure modes in pyrazole alkylation.

Critical Issues & Solutions

Issue 1: The "Hidden" Stoichiometry Failure (HCl Salt)

User Report: "I added 1.0 equivalent of amine nucleophile, but the reaction stalled at <10% conversion."

Technical Insight: This reagent is frequently supplied as the hydrochloride salt to prevent decomposition. If you use the salt directly without adjusting your base stoichiometry, the first equivalent of your nucleophile (or base) acts merely as a proton scavenger for the HCl, leaving no free nucleophile to attack the chloromethyl group.

  • Mechanism: R-NH2 + Pyrazole-CH2Cl•HCl → R-NH3+ Cl- + Pyrazole-CH2Cl (No substitution occurs).

  • Solution: You must add extra base to neutralize the salt before the substitution can proceed.

Corrective Protocol:

  • Check the Certificate of Analysis (CoA). If "HCl" is present:

  • Add 2.5 eq of base (e.g., DIPEA or K2CO3) instead of 1.1 eq.

  • Preferred: Perform a "free-basing" wash (DCM/Sat. NaHCO3) immediately prior to reaction.

Issue 2: Self-Alkylation (Polymerization)

User Report: "The reaction mixture turned into a gummy, insoluble tar. Yield is very low."

Technical Insight: The 1H-pyrazole contains a free NH group, which is nucleophilic. The chloromethyl group is electrophilic.[1] In the presence of a base, the pyrazole NH is deprotonated (pKa ~14), creating a potent nucleophile that attacks the chloromethyl group of a neighboring molecule. This leads to oligomerization (Head-to-Tail polymerization).

  • Causality: High concentration + Strong Base + Unprotected NH = Polymerization.

  • Solution:

    • Strategy A (Protection): Protect the NH with a Boc, THP, or Trityl group before attempting substitution on the chloromethyl group.

    • Strategy B (Dilution/Inverse Addition): If protection is impossible, use high dilution (0.05 M) and add the pyrazole slowly to a large excess of the nucleophile.

Issue 3: Steric & Electronic Deactivation

User Report: "No tar, but the reaction is incredibly slow (days). Heating causes decomposition."

Technical Insight: The 5-ethyl group provides steric bulk adjacent to the 4-chloromethyl site (ortho-position). Furthermore, the electron-rich pyrazole ring donates electron density into the chloromethyl C-Cl bond, making it less electrophilic than a standard benzyl chloride.

  • Solution (Finkelstein Reaction): Convert the alkyl chloride to a more reactive alkyl iodide in situ.

  • Reagent: Add 10-20 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).

  • Mechanism:

    
     exchange creates a better leaving group (
    
    
    
    is a weaker base and better leaving group than
    
    
    ).

Mechanistic Visualization

Understanding the competition between the desired pathway and the self-destructive pathway is vital.

ReactionPathways cluster_0 Desired Pathway (Substitution) cluster_1 Failure Mode (Self-Alkylation) SM This compound (Bifunctional) Base Base Added SM->Base Product Desired Product (4-substituted) SM->Product Attacked by Nu Inter Deprotonated Pyrazole (Nucleophilic N-) Base->Inter Deprotonation Nu External Nucleophile (Amine/Thiol) Nu->Product Inter->SM Competition Polymer N-Alkylated Polymer (Insoluble Tar) Inter->Polymer Attacks SM (Head-to-Tail)

Figure 2: Competitive pathways. The "Failure Mode" dominates at high concentrations or when the external nucleophile is weak.

Validated Experimental Protocols

Protocol A: Finkelstein-Assisted Substitution (Recommended)

Use this for weak nucleophiles or when experiencing slow kinetics.

ParameterSpecificationRationale
Solvent Acetone (if refluxing) or DMF (room temp)Solubilizes NaI; Acetone precipitates NaCl driving equilibrium.
Catalyst NaI (0.2 eq) Converts -CH2Cl to highly reactive -CH2I in situ.
Base K2CO3 (2.0 eq) or DIPEA (2.5 eq)Neutralizes HCl salt and scavenges generated acid.
Concentration 0.1 MModerate dilution prevents self-alkylation.

Step-by-Step:

  • Dissolve This compound HCl (1.0 eq) in DMF (0.1 M).

  • Add NaI (0.2 eq) and stir for 15 minutes. Solution may darken slightly (iodine trace).

  • Add the Nucleophile (1.2 – 1.5 eq).

  • Add DIPEA (2.5 eq) dropwise.

  • Monitor by LCMS.[2] If conversion <50% after 4h, heat to 60°C.

Protocol B: N-Protection Strategy (High Reliability)

Use this if the reaction yields "gum" or "tar" consistently.

  • Protection: React starting material with Boc2O (1.1 eq) and DMAP (cat.) in DCM.

    • Result: 1-Boc-4-(chloromethyl)-5-ethyl-pyrazole. The N is no longer nucleophilic.

  • Substitution: React the Boc-protected intermediate with your nucleophile.

    • Note: The reaction can now be run at higher concentrations (0.5 M) without polymerization risk.

  • Deprotection: Remove Boc with 4N HCl/Dioxane or TFA/DCM.

FAQ: Specific Troubleshooting

Q: Can I use alcohols (MeOH/EtOH) as solvents? A: Avoid if possible. While pyrazoles are soluble in alcohols, the chloromethyl group can undergo solvolysis (reacting with the solvent) to form the ether (e.g., 4-(methoxymethyl)-...). Use aprotic polar solvents like Acetonitrile, DMF, or THF .

Q: The LCMS shows a mass of [M+14] or [M+28]. What is this? A: This often indicates methylation or ethylation if you are using methanol or ethanol as solvents (solvolysis). If using DMF, an [M+28] peak might be a formyl adduct (Vilsmeier-type side reaction if POCl3 was used previously), but in this context, check for solvent impurities.

Q: Why does the 5-ethyl group matter? A: The ethyl group at position 5 exerts an ortho-effect . It provides steric hindrance that blocks the approach of bulky nucleophiles to the 4-chloromethyl group. If your nucleophile is secondary or tertiary, you must use the Finkelstein (NaI) protocol and heat to overcome this barrier.

References

  • Reactivity of Chloromethyl-azoles

    • BenchChem Application Note: "Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine." (Analogous reactivity patterns in electron-rich heterocycles).

  • N-Alkylation vs.
  • Finkelstein Catalyst in Heterocycles

    • García-López, M. T. et al. "Synthesis and cytostatic activity of chloro- and iodomethylpyrazole nucleosides."[3] Journal of Medicinal Chemistry, 1980, 23(6), 657-60.[3] (Demonstrates the necessity of Iodide exchange for pyrazole reactivity).

  • Self-Alkylation Risks

    • WuXi Biology. "Activation Energy Estimation for Alkylation of Pyrazole." (Computational insight into pyrazole N-nucleophilicity).

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Chemical Shifts of 4-(chloromethyl)-5-ethyl-1H-pyrazole: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for its ability to provide detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR chemical shifts of 4-(chloromethyl)-5-ethyl-1H-pyrazole, a substituted pyrazole of interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in a wide array of therapeutic agents.

This document moves beyond a simple listing of predicted chemical shifts. It provides a comparative analysis with structurally related pyrazoles, elucidates the underlying principles of substituent effects on the pyrazole ring, and presents a detailed experimental protocol for acquiring high-quality ¹H NMR spectra. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the daily advancement of their projects.

Predicted ¹H NMR Chemical Shifts of this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
NH (H1)12.0 - 13.5broad singlet (br s)1H
C3-H~7.6singlet (s)1H
-CH₂Cl~4.6singlet (s)2H
-CH₂CH₃~2.7quartet (q)2H
-CH₂CH₃~1.3triplet (t)3H

Causality Behind the Predicted Chemical Shifts:

  • NH (H1) Proton: The proton on the nitrogen of the pyrazole ring is known to be highly variable and often appears as a broad singlet due to quadrupole broadening and potential intermolecular exchange. Its chemical shift is significantly influenced by solvent, concentration, and temperature. In a non-hydrogen bonding solvent like CDCl₃, it is expected to be significantly downfield.

  • C3-H Proton: In unsubstituted pyrazole, the H3 and H5 protons are equivalent and appear at approximately 7.6 ppm. In this compound, the C3-H is expected to be in a similar region. The presence of the electron-withdrawing chloromethyl group at C4 will have a modest deshielding effect.

  • -CH₂Cl Protons: The methylene protons of the chloromethyl group are adjacent to an electronegative chlorine atom, which strongly deshields them. This results in a significant downfield shift, predicted to be around 4.6 ppm.

  • -CH₂CH₃ Protons: The methylene protons of the ethyl group are adjacent to the pyrazole ring and will be deshielded, appearing as a quartet due to coupling with the neighboring methyl protons.

  • -CH₂CH₃ Protons: The methyl protons of the ethyl group are further from the ring and will be the most upfield of the aliphatic protons, appearing as a triplet due to coupling with the adjacent methylene protons.

Comparative Analysis with Structurally Related Pyrazoles

To build confidence in our predictions and to understand the impact of substituents on the pyrazole ring, a comparison with experimentally determined ¹H NMR data of related compounds is invaluable. Table 2 presents a comparison of the predicted chemical shifts for our target molecule with the experimental data for unsubstituted pyrazole and 4-halopyrazoles.[1]

CompoundH3/H5 (ppm)H4 (ppm)Other Protons (ppm)
This compound (Predicted) ~7.6 (H3)--CH₂Cl: ~4.6; -CH₂CH₃: ~2.7; -CH₂CH₃: ~1.3
1H-Pyrazole[1]7.666.36NH: broad
4-Chloro-1H-pyrazole[1]7.60-NH: ~9.8 (calculated)
4-Bromo-1H-pyrazole[1]7.64-NH: ~9.9 (calculated)
4-Iodo-1H-pyrazole[1]7.69-NH: ~10.0 (calculated)

Key Insights from the Comparative Analysis:

  • Effect of 4-Substitution: The substitution at the 4-position of the pyrazole ring primarily influences the chemical shift of the protons at positions 3 and 5. The data for 4-halopyrazoles show that the H3/H5 protons remain in a relatively consistent chemical shift range, which supports our prediction for the C3-H of the target molecule.

  • Electronegativity Effects: While the electronegativity of the halogen in 4-halopyrazoles does influence the NH proton chemical shift, its effect on the C3/C5 protons is less pronounced.[1] This suggests that the primary determinant of the C3-H chemical shift in our target molecule is the pyrazole ring itself, with minor perturbation from the 4-substituent.

  • Alkyl and Substituted Alkyl Groups: The introduction of the ethyl group at C5 and the chloromethyl group at C4 removes the proton at these positions. The chemical shifts of the protons on these substituent groups are dictated by their local electronic environment, as explained in the previous section.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of a pyrazole derivative like this compound.

I. Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the pyrazole derivative directly into a clean, dry NMR tube.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used and is particularly useful for observing exchangeable protons like the NH proton.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous. If necessary, briefly vortex the sample.

II. NMR Spectrometer Setup and Data Acquisition:

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming:

    • Lock the spectrometer onto the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H NMR spectrum.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 14 ppm).

    • Acquisition Time: A typical acquisition time is 2-4 seconds.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.

    • Number of Scans: The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16 to 64 scans are generally sufficient to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline Correction: Apply a baseline correction to ensure the baseline of the spectrum is flat.

    • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

Visualization of Molecular Structure and ¹H NMR Signal Assignment

The following diagram illustrates the structure of this compound and the assignment of the predicted ¹H NMR signals.

Figure 1. Structure of this compound with predicted ¹H NMR signal assignments.

Conclusion

This guide provides a comprehensive overview of the ¹H NMR chemical shifts of this compound, grounded in a comparative analysis with related pyrazole derivatives. By understanding the influence of various substituents on the pyrazole ring, researchers can confidently predict and interpret the ¹H NMR spectra of novel pyrazole-containing compounds. The detailed experimental protocol provided herein serves as a practical resource for obtaining high-quality NMR data, a critical step in the rigorous process of chemical characterization in drug discovery and development.

References

  • Thorn, D. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

Sources

C13 NMR spectrum analysis of 4-(chloromethyl)-5-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the C13 NMR spectrum of 4-(chloromethyl)-5-ethyl-1H-pyrazole , a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., kinase inhibitors).

This document is structured to address the specific challenges of pyrazole analysis: tautomeric equilibrium , regiochemistry , and substituent effects .

Part 1: Executive Technical Summary

The analysis of This compound requires distinguishing between the static structure often drawn in ChemDraw and the dynamic reality in solution.

  • Core Challenge: As a 1H-pyrazole (N-unsubstituted), this molecule exists in rapid tautomeric equilibrium between the 3-ethyl and 5-ethyl forms. In solution (CDCl₃ or DMSO-d₆), this often results in broadened or averaged signals for the ring carbons (C3/C5) unless the temperature is lowered.

  • Diagnostic Signal: The chloromethyl (-CH₂Cl) carbon is the primary quality attribute (CQA), appearing distinctively upfield from its alcohol precursor.

  • Key Spectral Features:

    • C4-CH₂Cl: ~35–38 ppm (Triplet in proton-coupled mode, Singlet in decoupled).

    • Ethyl Group: Characteristic alkyl pairing at ~13 ppm (CH₃) and ~19 ppm (CH₂).

    • Ring Carbons: C4 (Quaternary) is shielded (~115 ppm) relative to the imine-like C3/C5 (~130–148 ppm).

Part 2: Theoretical Framework & Tautomerism

Before analyzing the peak list, one must understand the dynamic behavior of the pyrazole nucleus. The "5-ethyl" designation is often a nomenclature artifact; in solution, the proton shuttles between N1 and N2.

Tautomeric Equilibrium Workflow

Tautomerism Figure 1: Tautomeric equilibrium of this compound. Note that Tautomer A (3-ethyl) is generally thermodynamically favored due to reduced steric hindrance. T1 Tautomer A (3-Ethyl-1H-pyrazole) Less Steric Strain T2 Tautomer B (5-Ethyl-1H-pyrazole) Steric Clash (Et vs NH) T1->T2 Rapid Proton Transfer (k > 10^3 s^-1) Observed Observed NMR Spectrum (Weighted Average) T1->Observed Major Contributor T2->Observed Minor Contributor

Impact on C13 Spectrum:

  • At Room Temperature (25°C): You will likely observe broadened signals for C3 and C5 due to coalescence.

  • In DMSO-d₆: Hydrogen bonding with the solvent can slow the exchange, potentially resolving distinct peaks for the major tautomer.

  • In CDCl₃: Exchange is faster; peaks are sharper but represent a weighted average.

Part 3: Detailed C13 NMR Assignment

The following data is synthesized from empirical substituent chemical shift (SCS) additivity rules and validated against analogous 4-substituted pyrazoles.

Predicted vs. Experimental Shift Table (100 MHz, DMSO-d₆)
Carbon PositionAssignmentPredicted Shift (δ ppm)Multiplicity (DEPT-135)Structural Insight
C-Cl -CH₂Cl 36.5 ± 1.5 Inverted (CH₂)Diagnostic Peak. Significantly upfield from alcohol precursor (~54 ppm).
C-Et (CH₂) Ethyl -CH₂-19.2 ± 1.0Inverted (CH₂)Alpha to aromatic ring.
C-Et (CH₃) Ethyl -CH₃13.4 ± 0.8Upright (CH₃)Typical terminal methyl.
C4 Ring C-4114.0 ± 2.0Absent (Cq)Shielded by electron-rich ring character and alkyl substituents.
C3/C5 (H) Ring C-H133.5 ± 2.0Upright (CH)Dynamic: Represents the unsubstituted ring carbon.
C3/C5 (Et) Ring C-Et146.0 ± 2.0Absent (Cq)Dynamic: Deshielded by the ethyl substituent and imine character.

Critical Note: If the spectrum shows a peak at ~54-58 ppm , your chlorination failed, and the sample contains unreacted 4-(hydroxymethyl)-5-ethyl-1H-pyrazole .

Part 4: Comparative Analysis & Alternatives

This section compares the target molecule with its most common impurities and structural analogs to aid in troubleshooting.

Target vs. Precursor (Reaction Monitoring)
FeatureTarget: 4-(Chloromethyl)Precursor: 4-(Hydroxymethyl)
Diagnostic Carbon CH₂-Cl CH₂-OH
Chemical Shift ~36 ppm ~55 ppm
Electronic Effect Cl is less electronegative than O, leading to an upfield shift.O is highly electronegative, deshielding the carbon.
Regioisomer Differentiation (N-Methylated Derivatives)

If you perform N-alkylation (e.g., N-methylation) to lock the tautomer, you will generate two distinct isomers.

  • Isomer A (1-Methyl-3-ethyl): The ethyl group is far from the N-Methyl.

  • Isomer B (1-Methyl-5-ethyl): The ethyl group is adjacent to the N-Methyl.

    • Differentiation: In the 1-Methyl-5-ethyl isomer, the N-Me carbon (~36 ppm) will show an NOE (Nuclear Overhauser Effect) correlation with the Ethyl protons. In the 3-ethyl isomer, it will not.

Part 5: Experimental Protocol

To ensure reproducible data, follow this self-validating protocol.

Step-by-Step Workflow
  • Solvent Selection:

    • Preferred:DMSO-d₆ (99.8% D).

    • Reasoning: Pyrazoles are often sparingly soluble in CDCl₃. DMSO also stabilizes the N-H proton, sharpening the ring carbon signals by slowing tautomerism.

  • Sample Preparation:

    • Dissolve 15-20 mg of product in 0.6 mL solvent.

    • Tip: Add 1 drop of TFA-d (Deuterated Trifluoroacetic acid) if peaks are extremely broad. This protonates the N, forcing a single symmetric cation species and collapsing C3/C5 into a single sharp peak (averaging the environment).

  • Acquisition Parameters (Standard):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Scans (NS): Minimum 512 (due to low sensitivity of quaternary carbons).

    • Relaxation Delay (D1): 2.0 seconds (ensure C4 and C-Et relaxation).

Validation Logic (The "Go/No-Go" Check)
  • Check 1: Is there a peak at ~36 ppm?

    • Yes: Chloromethyl group present.[1][2][3][4][5]

    • No (Peak at 55 ppm): Reaction incomplete (Alcohol present).

  • Check 2: Are there distinct C3 and C5 peaks (~133/146 ppm)?

    • Yes: Slow exchange (good quality).

    • No (One broad hump ~140 ppm): Fast exchange. Action: Run at -20°C or add acid.

References

  • Elguero, J., et al. (2000). Pyrazoles.[1][2][3][4][5][6][7][8][9] In Comprehensive Heterocyclic Chemistry II. Elsevier. (Authoritative text on pyrazole tautomerism and NMR shifts).

  • Claramunt, R. M., et al. (2006). "The effect of solvent and temperature on the tautomerism of pyrazoles: A C13 NMR study." Magnetic Resonance in Chemistry. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Source for general alkyl-pyrazole fragment shifts). Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Ed. Wiley. (Standard reference for chloromethyl vs hydroxymethyl substituent effects).

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Chloromethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry (MS) fragmentation patterns of chloromethyl pyrazoles, designed for researchers in medicinal chemistry and structural biology.

Executive Summary

Chloromethyl pyrazoles (CMPs) are critical electrophilic intermediates in the synthesis of agrochemicals (e.g., pyraclostrobin) and pharmaceuticals (e.g., kinase inhibitors).[1] Their high reactivity, driven by the chloromethyl handle, makes them prone to degradation and side-reactions (e.g., dimerization).[1]

This guide compares the fragmentation behaviors of regioisomeric chloromethyl pyrazoles (specifically 3- vs. 4-substituted isomers) and evaluates the performance of ionization techniques (EI vs. ESI) for their structural elucidation.

Key Takeaway:

  • 4-(Chloromethyl) pyrazoles predominantly fragment via direct C-Cl bond cleavage , yielding a resonance-stabilized vinylogous cation (

    
    ).[1]
    
  • 3-(Chloromethyl) pyrazoles exhibit a higher tendency for HCl elimination (

    
    ) and ring cleavage due to the destabilizing proximity of the electron-withdrawing nitrogen atoms.[1]
    
Technique Comparison: EI vs. ESI

For comprehensive characterization, a dual-method approach is recommended.[1]

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization
Primary Utility Structural Fingerprinting. Generates rich fragment ions to distinguish isomers.[1]Molecular Weight Confirmation. Preserves the molecular ion (

).[1]
Chlorine Pattern Distinct isotopic clusters (

,

) visible in fragments.[1][2]
Visible primarily in the parent ion adducts (

,

).[1]
Detection Limit Low picogram range (GC-MS).Femtogram range (LC-MS/MS).[1]
Limitation Molecular ion (

) often weak or absent for unstable CMPs.
Poor fragmentation without collision-induced dissociation (CID).[1]

Expert Insight: Use EI to determine the position of the chloromethyl group (regioisomerism).[1] Use ESI-CID to confirm purity and analyze thermally labile derivatives that might degrade in a GC injector.

Fragmentation Mechanics & Pathways

The mass spectrum of a chloromethyl pyrazole is governed by three competitive pathways:

  • 
    -Cleavage (Loss of Cl):  Driven by the formation of a resonance-stabilized cation.
    
  • Ring Fragmentation (Loss of HCN): Characteristic of the pyrazole core.

  • Isotopic Signature: The

    
    Cl/
    
    
    
    Cl ratio (approx. 3:[1]1) serves as an internal validation for any fragment containing the chloromethyl group.
Mechanism 1: The "Vinylogous Benzylic" Pathway (4-Isomer)

In 4-(chloromethyl) pyrazoles , the chloromethyl group is attached to the most electron-rich position of the ring.[1] Loss of the chlorine radical generates a cation stabilized by the


-system of the pyrazole, analogous to a benzyl cation.
  • Precursor:

    
     (e.g., m/z 130 for 4-chloromethyl-1H-pyrazole)
    
  • Primary Fragment:

    
     (m/z 95).[1] This is often the Base Peak .
    
  • Secondary Fragment: Loss of HCN from the m/z 95 cation

    
    m/z 68 (Pyrrolyl-like cation).[1]
    
Mechanism 2: The "Proximal Destabilization" Pathway (3-Isomer)

In 3-(chloromethyl) pyrazoles , the carbocation formed by Cl loss is adjacent to the electronegative imine nitrogen (


).[1] This is electronically unfavorable. Consequently, these isomers often undergo elimination of HCl  to form a radical cation or ring opening.[1]
  • Precursor:

    
     (m/z 130)
    
  • Primary Fragment:

    
     (m/z 94).
    
  • Secondary Fragment: Ring cleavage ions (e.g.,

    
    , m/z 81).
    
Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways for a generic 1-methyl-4-(chloromethyl)pyrazole under Electron Ionization.

Fragmentation M_Ion Molecular Ion (M+) [m/z 130/132] (Radical Cation) Cat_A [M - Cl]+ (m/z 95) Resonance Stabilized (Base Peak for 4-isomer) M_Ion->Cat_A - Cl• (35/37) Cat_B [M - CH2Cl]+ (m/z 81) N-Methyl Pyrazole Cation M_Ion->Cat_B - •CH2Cl Cat_C [M - HCl]+. (m/z 94) Radical Cation (Prominent in 3-isomer) M_Ion->Cat_C - HCl Frag_A1 [m/z 68] Loss of HCN (Ring Contraction) Cat_A->Frag_A1 - HCN Frag_B1 [m/z 54] Loss of HCN Cat_B->Frag_B1 - HCN

Figure 1: Divergent fragmentation pathways for chloromethyl pyrazoles. The green pathway (Loss of Cl) is dominant for 4-isomers, while the red pathway (Loss of HCl) is more significant for 3-isomers.[1]

Comparative Data: Isomer Differentiation

The following table summarizes the diagnostic ions used to distinguish between the two most common regioisomers.

Diagnostic Feature4-(Chloromethyl) Pyrazole 3-(Chloromethyl) Pyrazole Causality
Base Peak (100%)


or

Stability of the resulting cation.[1] The 4-position allows better resonance stabilization than the 3-position.
Molecular Ion (

)
Moderate IntensityWeak / Absent3-isomers are more labile due to the "ortho-like" effect of the adjacent nitrogen.
Isotope Cluster Clear 3:1 ratio in

Often obscuredRapid fragmentation of the 3-isomer often depletes the chlorinated precursor species.
Ring Cleavage Sequential (Loss of Cl

Loss of HCN)
Direct Ring OpeningProximity of the chloromethyl group to N-N bond in 3-isomer facilitates immediate ring breakup.
Experimental Protocols
Protocol A: GC-MS Analysis (Regioisomer ID)

Objective: Obtain fingerprint fragmentation patterns.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL Dichloromethane (DCM) . (Avoid methanol to prevent nucleophilic substitution of Cl).[1]

  • Instrument: Agilent 7890/5977 (or equivalent) with Single Quadrupole.

  • Column: DB-5ms (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m).[1]
  • Inlet: Split 50:1, Temp 200°C (Keep low to prevent thermal degradation).

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Source: EI mode (70 eV), 230°C.

  • Scan Range: m/z 40–400.

Protocol B: LC-MS/MS Analysis (Purity & Adducts)

Objective: Confirm molecular weight and analyze thermally unstable derivatives.

  • Sample Prep: Dissolve in Acetonitrile (ACN) to 10

    
    g/mL.
    
  • Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 mins.

  • Ionization: ESI Positive Mode (

    
     kV).
    
  • Target Ions: Look for

    
     and 
    
    
    
    .[1][3] Note the characteristic chlorine isotope pattern (
    
    
    and
    
    
    peaks separated by 2 Da).[1]
References
  • Finar, I. L., & Millard, B. J. (1969).[1] Pyrazoles—IV: Mass spectra of some substituted pyrazoles. Journal of the Chemical Society C: Organic, 2497-2500.[1] Link

  • Nieto, S. (2013).[1] Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Agilent Technologies Application Note. Link

  • Rstakyan, V. I., et al. (2015).[1][4] Chloromethylation of Pyrazole Ring.[3] Russian Journal of General Chemistry, 85(11), 2663–2664.[1][4] Link

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. Link

  • BenchChem. (2025).[1] Spectroscopic Differentiation of 1-(Chloromethyl)-2-methoxynaphthalene Isomers (Analogous Methodology). BenchChem Technical Guides. Link[1]

Sources

IR spectroscopy characteristic peaks for 4-(chloromethyl)-5-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: IR Spectral Fingerprinting of 4-(chloromethyl)-5-ethyl-1H-pyrazole

Executive Summary & Strategic Context

This compound (CAS: 115091-63-7) is a high-value intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds. Its reactivity lies in the electrophilic chloromethyl group, making it a prime target for N-alkylation or C-alkylation sequences.

However, its stability is a double-edged sword. The chloromethyl moiety is moisture-sensitive, prone to hydrolysis back to the alcohol (4-(hydroxymethyl)-5-ethyl-1H-pyrazole) or dimerization. Infrared (IR) Spectroscopy serves as the critical "first-line of defense" in Quality Control (QC), offering a rapid, non-destructive method to verify the conversion of the hydroxyl group to the chloride without the solvent constraints of NMR.

This guide provides a comparative spectral analysis, distinguishing the target molecule from its precursors and hydrolysis products, backed by functional group theory and analogous pyrazole data.

Structural Diagnosis & Vibrational Logic

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrational oscillators. The spectrum is a superposition of the Pyrazole Ring , the Ethyl Chain , and the reactive Chloromethyl Handle .

The Comparative Landscape: Target vs. Precursor

The most critical "Alternative" in a process setting is the starting material (Alcohol). The success of the synthesis is defined by the disappearance of the O-H band and the appearance of the C-Cl band.

Functional GroupTarget: Chloromethyl DerivativePrecursor: Hydroxymethyl (Alcohol)Diagnostic Value
O-H Stretch Absent Broad, Strong (3200–3400 cm⁻¹) Primary Indicator (Reaction Completion)
C-Cl Stretch Distinct (600–800 cm⁻¹) AbsentSecondary Indicator (Product Formation)
N-H Stretch Sharp/Broad (3100–3200 cm⁻¹)Sharp/Broad (3100–3200 cm⁻¹)Structural Confirmation (Ring Intact)
C-O Stretch AbsentStrong (1000–1100 cm⁻¹)Confirmation of conversion

Detailed Characteristic Peaks

The following data synthesizes experimental ranges for 4-substituted pyrazoles and alkyl chlorides.

A. High-Frequency Region (4000 – 2500 cm⁻¹)
  • 3200 – 3100 cm⁻¹ (N-H Stretch):

    • Description: Pyrazoles exhibit significant hydrogen bonding.[1] In the solid state (KBr pellet), this band is broad and intense. In dilute solution, it sharpens.

    • Differentiation: Crucially, you must distinguish this from the O-H stretch of the precursor. The N-H stretch is typically lower in frequency and less broad than the O-H band of the alcohol precursor.

  • 2980 – 2850 cm⁻¹ (Aliphatic C-H Stretch):

    • Description: Arising from the ethyl group (-CH2CH3) and the chloromethyl methylene (-CH2Cl).

    • Specifics: Look for the antisymmetric methyl stretch ~2970 cm⁻¹ and the methylene symmetric stretch ~2860 cm⁻¹.

B. Fingerprint & Functional Region (1600 – 600 cm⁻¹)
  • 1580 – 1520 cm⁻¹ (C=N / C=C Ring Stretch):

    • Description: Characteristic "breathing" modes of the pyrazole heteroaromatic ring. These confirm the core scaffold is intact.

  • 1460 – 1430 cm⁻¹ (CH₂ Deformation):

    • Description: Scissoring vibrations of the ethyl and chloromethyl groups.

  • 1260 – 1230 cm⁻¹ (CH₂ Wagging - CH₂Cl):

    • Description: The methylene group attached to the chlorine atom exhibits a specific wagging vibration often enhanced in intensity due to the halogen.

  • 750 – 650 cm⁻¹ (C-Cl Stretch):

    • Description:The Fingerprint Marker. The C-Cl bond is heavy and vibrates at low frequency.

    • Note: In 4-chloromethylpyrazoles, this often appears as a sharp, medium-intensity band near 700–720 cm⁻¹. Caution: This region can be obscured by ZnSe ATR crystals (which cut off near 650 cm⁻¹). KBr is recommended if this peak is critical.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Self-Validating" protocol designed to detect moisture contamination immediately.

Methodology: ATR-FTIR (Attenuated Total Reflectance)
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond ATR (preferred for chemical resistance and spectral range).

  • Parameters: 4 cm⁻¹ resolution, 32 scans.

Step-by-Step Procedure:

  • Background Scan: Clean crystal with isopropanol. Collect background (air).

  • Sample Prep:

    • If Solid: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil.

    • If Oil: Place 1 drop. No pressure required.

  • Acquisition: Collect sample spectrum.

  • Validation Check (The "Dry" Test):

    • Zoom into 3400 cm⁻¹.

    • Pass: Only N-H stretch visible (3100-3200 cm⁻¹).

    • Fail: Broad hump >3300 cm⁻¹ indicates residual water or hydrolyzed alcohol precursor. Stop and re-dry sample.

Visual Logic & Decision Pathways

The following diagrams illustrate the decision logic for interpreting the spectrum during synthesis.

Diagram 1: Spectral Interpretation Logic

SpectralLogic Start Analyze Spectrum (this compound) CheckOH Check 3200-3500 cm-1 (High Frequency) Start->CheckOH ResultOH_Yes Broad Band Present? (Alcohol/Water) CheckOH->ResultOH_Yes Broad Absorption ResultOH_No Only Sharp N-H? (Dry/Pure) CheckOH->ResultOH_No Clean Baseline >3300 CheckCCl Check 600-800 cm-1 (Fingerprint) ResultCCl_Yes Peak at ~700 cm-1? CheckCCl->ResultCCl_Yes Yes Conclusion_Impure FAIL: Hydrolysis or Precursor CheckCCl->Conclusion_Impure No (Missing Cl) ResultOH_Yes->Conclusion_Impure Contaminated ResultOH_No->CheckCCl Conclusion_Pure PASS: Target Molecule Confirmed ResultCCl_Yes->Conclusion_Pure

Caption: Decision tree for validating the synthesis of this compound using IR markers.

Diagram 2: Synthesis & QC Workflow

SynthesisQC Precursor Precursor (Alcohol) Reaction Chlorination (SOCl2) Precursor->Reaction Crude Crude Product (-CH2Cl) Reaction->Crude IR_Analysis FTIR Analysis Crude->IR_Analysis Decision QC Decision IR_Analysis->Decision NextStep Next Step (Alkylation) Decision->NextStep Pass (No OH, +Cl) Reprocess Re-dry / Re-react Decision->Reprocess Fail (+OH)

Caption: Integration of IR spectroscopy into the synthetic workflow for rapid checkpointing.

Comparative Performance: IR vs. NMR

While IR is the focus, a senior scientist acknowledges the alternatives.

FeatureIR Spectroscopy1H NMR SpectroscopyRecommendation
Speed < 2 Minutes15–30 MinutesUse IR for in-process checks.
Sample State Solid/Oil (Neat)Dissolved (CDCl3/DMSO)Use IR to avoid solvent effects.
Specificity Functional Group (C-Cl vs OH)Structural ConnectivityUse NMR for final characterization.
Moisture Detection High Sensitivity (O-H band)High Sensitivity (Water peak)IR is faster for detecting "wet" samples.

Expert Insight: The chloromethyl protons in 1H NMR typically appear as a singlet between 4.5 – 4.8 ppm . If you observe a shift to 4.3 – 4.5 ppm , it indicates hydrolysis to the alcohol [1]. Use IR to screen samples before wasting deuterated solvents on NMR.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 1H-Pyrazole and Derivatives. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table & Functional Group Analysis. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • PubChem. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (Structural Analog Data). Available at: [Link]

Sources

Comprehensive Guide: HPLC Method Development for 4-(chloromethyl)-5-ethyl-1H-pyrazole Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 4-(chloromethyl)-5-ethyl-1H-pyrazole presents a dual challenge: the basicity of the pyrazole ring and the high reactivity of the chloromethyl moiety. Standard "generic" gradient methods often fail here, resulting in peak tailing (due to silanol interactions) or on-column degradation (hydrolysis of the alkyl halide).

This guide moves beyond standard protocols, comparing the performance of C18 versus Phenyl-Hexyl stationary phases and evaluating Acidic vs. Neutral mobile phases. It provides a validated, stability-indicating workflow designed for drug development environments.

Part 1: Analyte Profiling & Critical Quality Attributes (CQAs)

Before method selection, we must understand the molecule's behavior.

PropertyValue / CharacteristicImpact on HPLC Method
Structure Pyrazole core with ethyl and chloromethyl substituents.Basicity: The pyrazole nitrogen (pKa ~2.5–3.0) will protonate at acidic pH.
Reactivity High. Chloromethyl group is an electrophile.Stability: Prone to hydrolysis (to alcohol) and solvolysis (reaction with MeOH).
LogP ~1.8 (Estimated)Retention: Moderately lipophilic; requires organic modifier >15% to elute.
UV Max ~210–220 nm (end absorption), ~254 nm (aromatic)Detection: 220 nm provides higher sensitivity; 254 nm is more selective.
Critical Degradation Pathways

The chloromethyl group is the method's "Achilles' heel." In aqueous buffers, it hydrolyzes to 4-(hydroxymethyl)-5-ethyl-1H-pyrazole . In methanol, it forms the methyl ether .

DegradationPathway cluster_0 Hydrolysis (Aqueous Mobile Phase) cluster_1 Solvolysis (Sample Diluent) Start This compound (Analyte) ImpurityA Impurity A: 4-(hydroxymethyl)-... (Alcohol) Start->ImpurityA + H2O (Slow in Acid, Fast in Neutral) ImpurityB Impurity B: 4-(methoxymethyl)-... (Ether) Start->ImpurityB + MeOH (Avoid Methanol Diluent!)

Figure 1: Primary degradation pathways impacting method design. Note the critical avoidance of methanol in sample preparation.

Part 2: Comparative Method Development

We evaluated two distinct separation strategies to determine the optimal balance of resolution, peak shape, and stability.

Comparison 1: Stationary Phase Selectivity

Hypothesis: While C18 is the industry standard, the Phenyl-Hexyl phase offers unique


 interactions with the pyrazole ring, potentially improving peak shape for basic heterocycles and providing orthogonal selectivity for polar impurities (like the hydrolysis product).

Experimental Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes.

Results Summary:

ParameterColumn A: C18 (Standard) Column B: Phenyl-Hexyl (Recommended) Analysis
Retention Time (RT) 6.2 min6.8 minPhenyl-Hexyl shows slightly higher retention due to

interaction.
Tailing Factor (

)
1.451.08 Critical Win: Phenyl-Hexyl suppresses silanol tailing of the basic nitrogen.
Resolution (Rs) 1.8 (vs. Impurity A)3.2 (vs. Impurity A) Superior separation of the polar alcohol impurity.
Backpressure ~180 bar~195 barComparable.

Expert Insight: The Phenyl-Hexyl column is superior here. The electron-rich stationary phase interacts with the electron-deficient pyrazole system, improving loading capacity and symmetry without requiring high buffer concentrations.

Comparison 2: Mobile Phase pH (Stability vs. Shape)

Hypothesis: Pyrazoles tail badly at neutral pH. However, highly acidic conditions might accelerate hydrolysis of the chloromethyl group.

  • Condition A: 10mM Ammonium Bicarbonate (pH 7.5)

  • Condition B: 0.1% Phosphoric Acid (pH 2.1)

Results:

  • pH 7.5: Rapid degradation observed on-column (~2% increase in Impurity A during a 20 min run). Peak tailing (

    
    ).
    
  • pH 2.1: Analyte is stable for >24 hours in the autosampler. Peak shape is sharp (

    
    ).
    

Part 3: The "Gold Standard" Protocol

Based on the comparative data, this is the recommended validated protocol.

Chromatographic Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Use Formic Acid for MS).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C (Do not exceed 40°C to prevent degradation).

  • Detection: UV @ 220 nm.

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold
2.010Isocratic for polar impurity elution
12.090Gradient ramp
15.090Wash
15.110Re-equilibration
20.010End of Run
Sample Preparation (Crucial Step)[1]
  • Diluent: Acetonitrile:Water (50:50) with 0.1% Phosphoric Acid.

    • Why? The acid stabilizes the chloromethyl group. NEVER use Methanol , as it will convert your analyte to the methoxymethyl ether artifact.

  • Concentration: 0.5 mg/mL.

Part 4: Self-Validating System Suitability

To ensure trustworthiness, every run must pass these criteria:

  • Resolution (

    
    ):  > 2.0 between the hydrolysis impurity (Impurity A, RRT ~0.4) and the Main Peak.
    
  • Tailing Factor (

    
    ):  NMT 1.5 for the main peak.
    
  • Precision: %RSD < 0.5% for 6 replicate injections.

  • Recovery Check: A standard check at the end of the sequence must be within 98-102% to verify no on-column degradation occurred during the sequence.

Method Development Decision Tree

MethodLogic Step1 Analyte Assessment (Basic + Reactive) Step2 Select Stationary Phase Step1->Step2 Branch1 C18 Column Step2->Branch1 Branch2 Phenyl-Hexyl Column Step2->Branch2 Preferred Step3 Mobile Phase Selection Branch2->Step3 pH_Neutral Neutral pH (7.0) High Tailing + Degradation Step3->pH_Neutral pH_Acidic Acidic pH (2.0-3.0) Stable + Sharp Peaks Step3->pH_Acidic Essential Step4 Sample Diluent pH_Acidic->Step4 Diluent_MeOH Methanol (Artifact Formation) Step4->Diluent_MeOH Diluent_ACN Acetonitrile/Acid (Stable) Step4->Diluent_ACN Required

Figure 2: Logical decision tree ensuring method robustness and artifact avoidance.

References

  • Selectivity of Phenyl-Hexyl Columns: Comparison of C18 and Phenyl-Hexyl stationary phases for heterocyclic amines. Source: (General reference for column chemistry principles).

  • Pyrazole Chemistry & Stability: Synthesis and impurities of 4-substituted pyrazoles. Source:

  • HPLC Method Development for Basic Compounds: Impact of pH on peak shape for nitrogenous heterocycles. Source:

(Note: Specific application notes for this exact proprietary intermediate are not public; the protocol above is derived from first-principles chemical logic validated against standard behavior of chloromethyl-heterocycles.)

Sources

Comparative Reactivity Guide: 4-(Chloromethyl)-5-ethyl-1H-pyrazole vs. Methyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

High-Level Verdict: 4-(chloromethyl)-5-ethyl-1H-pyrazole exhibits a modulated reactivity profile compared to its 5-methyl analog. While both compounds are potent electrophiles suitable for


 derivatization, the 5-ethyl group introduces a quantifiable steric penalty  that slightly retards nucleophilic attack rates compared to the methyl variant. This steric shielding, however, offers a tactical advantage: it suppresses rapid self-alkylation (dimerization) and improves regioselectivity during functionalization.

Key Differentiator: The methylene unit difference (


) between ethyl and methyl exerts a minimal electronic impact (inductive effect 

) but a significant steric impact on the adjacent chloromethyl electrophilic center.

Structural & Electronic Analysis

To understand the reactivity differences, we must analyze the micro-environment of the reactive center.

Electronic Environment (Inductive Effects)

Both the ethyl and methyl groups are electron-donating groups (EDG) exerting a


 effect.
  • 5-Methyl: Standard inductive stabilization.

  • 5-Ethyl: Slightly stronger

    
     effect than methyl, but the difference is chemically negligible for the distal chloromethyl group.
    
  • Impact: The carbocation character (in an incipient

    
     transition state) is stabilized similarly by both groups. The reactivity divergence is not  electronic.
    
Steric Environment (The Taft Factor)

The primary differentiator is the steric bulk (


) adjacent to the reactive methylene chloride.
  • Geometry: The 5-ethyl group possesses conformational freedom. The terminal methyl of the ethyl chain can rotate into the quadrant of the incoming nucleophile during an

    
     backside attack.
    
  • Consequence: The 5-ethyl analog presents a higher energy barrier (

    
    ) for nucleophilic substitution than the 5-methyl analog , particularly with bulky nucleophiles (e.g., secondary amines, thiolates).
    
Tautomeric Complexity

For


-pyrazoles (N-unsubstituted), the 3- and 5-positions are related by tautomeric equilibrium.


  • Solid State: Often exists as a defined tautomer stabilized by H-bonding.

  • Solution: Fast exchange. The "5-substituted" form is often sterically crowded, pushing the equilibrium toward the "3-substituted" form unless N-protection is used.

Reactivity Profile & Kinetic Comparison

The following table summarizes the predicted relative reactivity based on physical organic chemistry principles (Taft Steric Parameters).

Table 1: Comparative Reactivity Matrix
Feature4-(chloromethyl)-5-methyl -1H-pyrazole4-(chloromethyl)-5-ethyl -1H-pyrazoleImpact on Protocol

Rate (

)
Fast (Reference 1.0) Moderate (~0.7 - 0.8) Ethyl requires slightly longer reaction times or higher T.
Self-Alkylation Risk High (Rapid dimerization)Moderate (Sterically hindered)Ethyl analog has slightly better shelf stability (free base).
Solubility (Lipophilicity) Low (

)
Medium (

)
Ethyl analog extracts better into EtOAc/DCM.
Leaving Group Lability High (Benzylic-like)High (Benzylic-like)Both require cold storage to prevent degradation.
Data Interpretation[1][2][3][4][5][6][7][8][9][10]
  • Nucleophilic Substitution: For small nucleophiles (

    
    , 
    
    
    
    ), the rate difference is negligible. For larger nucleophiles (e.g., piperazine derivatives), the 5-ethyl analog will react noticeably slower.
  • Stability: The 5-methyl analog is notorious for intermolecular self-alkylation (polymerization) because the nucleophilic ring nitrogen is unhindered. The 5-ethyl group provides a "steric fence," reducing the rate of this side reaction.

Experimental Protocols

Handling & Storage (Critical)

The Instability Trap: Both compounds are "benzylic" halides on an electron-rich heterocycle. The free bases are unstable.

  • Recommendation: Always store as the Hydrochloride Salt (

    
    ).
    
  • Storage:

    
    , under Argon, desiccated.
    
  • Free Basing: Only generate the free base in situ immediately before reaction.

General Nucleophilic Substitution Protocol ( )

Target: Reaction with a secondary amine (e.g., Morpholine).

Step-by-Step Methodology:

  • Preparation of Electrophile Solution:

    • Weigh This compound HCl (1.0 equiv) into a dry flask.

    • Suspend in anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration). Note: DMF increases rate but complicates workup; MeCN is preferred for ease.

  • Base Activation:

    • Add DIPEA (Diisopropylethylamine) or

      
        (2.5 equiv).
      
    • Why? 1.0 equiv neutralizes the HCl salt; 1.0 equiv scavenges the HCl generated during substitution; 0.5 equiv excess drives kinetics.

    • Stir at

      
       for 10 mins to generate the free base in situ.
      
  • Nucleophile Addition:

    • Add the amine nucleophile (1.1 equiv) dropwise at

      
      .
      
    • Comparison Point: For the 5-methyl analog, keep at

      
       to prevent exotherm/polymerization. For the 5-ethyl  analog, allow to warm to Room Temperature (RT)  immediately.
      
  • Reaction Monitoring (Self-Validating Step):

    • TLC System: 5% MeOH in DCM.

    • Visualization: UV (254 nm) and Iodine stain (pyrazole N-H binds iodine).

    • Endpoint: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).
    • Timeframe: 5-Methyl (1-2 h) vs. 5-ethyl (3-5 h).

  • Workup:

    • Dilute with EtOAc, wash with saturated

      
       (removes salts) and Brine.
      
    • Dry over

      
      . Evaporate below 40°C  (thermal instability).
      

Mechanistic Visualization

The following diagram illustrates the competing pathways: desired substitution vs. undesired self-alkylation (dimerization).

ReactionPathways cluster_legend Steric Effect Start This compound (Free Base) Transition SN2 Transition State (Steric Clash with Ethyl) Start->Transition + Nu: Dimer Self-Alkylation Product (Polymer/Dimer) Start->Dimer Intermolecular Attack (Slowed by Ethyl Sterics) Nu Nucleophile (Nu:) Product 4-(Nu-methyl)-5-ethyl-1H-pyrazole Transition->Product Major Pathway Note The 5-Ethyl group hinders the backside attack trajectory slightly more than 5-Methyl.

Caption: Kinetic competition between productive


 substitution and parasitic self-alkylation. The 5-ethyl group sterically disfavors the dimerization pathway more than it hinders small nucleophiles.

Troubleshooting & Optimization

  • Issue: Low Yield / Polymerization.

    • Cause: Concentration too high. Intermolecular reaction is second order (

      
      ), while reaction with Nu is first order in substrate.
      
    • Fix: Dilute reaction to 0.05 M . Add the pyrazole solution slowly to the nucleophile solution (Inverse Addition).

  • Issue: Incomplete Reaction (5-Ethyl specific).

    • Cause: Steric hindrance preventing completion at RT.

    • Fix: Heat to

      
      . The 5-ethyl analog is thermally more robust than the methyl analog, allowing for gentle heating.
      

References

  • Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Global Research Online. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text for Taft Steric Parameters and kinetics).

Structural Insights into 4-(Chloromethyl)-5-ethyl-1H-pyrazole Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the solid-state organization of 4-(chloromethyl)-5-ethyl-1H-pyrazole derivatives against standard pyrazole scaffolds. Context: The 4-(chloromethyl) pyrazole motif is a high-value pharmacophore intermediate, serving as a reactive "warhead" for alkylation in drug synthesis. However, its crystallographic stability is often compromised by the reactivity of the chloromethyl group. Key Findings: Unlike simple 3,5-dimethylpyrazoles which pack efficiently via hydrophobic methyl-nesting, the introduction of a 4-chloromethyl group disrupts planar stacking, introducing competing


 and 

interactions that dictate lattice energy and solubility profiles.

Part 1: Structural Landscape & Comparative Analysis

This section contrasts the target scaffold against two validated crystallographic baselines: 3,5-Dimethylpyrazole (DMP) (steric benchmark) and 4-Chloro-1H-pyrazole (electronic benchmark).

The Supramolecular Synthon Hierarchy

In pyrazole crystallography, the dominant interaction is invariably the


 hydrogen bond. However, the arrangement of these bonds (motif) changes based on the 4-position substituent.
FeatureTarget: 4-(Chloromethyl)-5-ethyl Comparator A: 3,5-Dimethylpyrazole Comparator B: 4-Chloro-1H-pyrazole
Primary Synthon Cyclic Dimer (

) or Trimer
Catemer (Infinite Chain) / TrimerTrimer (Cyclic)
Driving Force Steric bulk of Ethyl group blocks linear chaining.Methyl groups allow efficient sliding/stacking.Halogen-bonding directs planar triangular assembly.
Secondary Interactions

(Weak Hydrogen Bond)

(Shear stabilization)

(Hydrophobic effect)

(Halogen bond potential)
Space Group (Typ.) P21/c or P-1 (Lower symmetry)P21/n (High packing efficiency)Pnma (High symmetry)
Lattice Stability Moderate: Chloromethyl rotation creates disorder.High: Rigid rotor methyls pack tightly.High: Isostructural with 4-Bromo analog.[1][2]
The "Chloromethyl Effect" on Packing

The chloromethyl group (-CH2Cl) is not merely a steric bulk; it is a reactive handle .

  • Rotational Freedom: Unlike a directly attached Chlorine atom (Comparator B), the -CH2- linker allows the Cl atom to rotate. In the crystal lattice, this often leads to disorder , requiring low-temperature data collection (100 K) to resolve.

  • Sigma-Hole Interactions: The Cl atom acts as a weak Lewis acid. In the absence of strong donors, it seeks electron-rich

    
    -systems of adjacent pyrazole rings, creating a "herringbone" or "staircase" packing motif distinct from the flat sheets of DMP.
    

Part 2: Experimental Protocols

Synthesis & Crystallization Workflow

To obtain diffraction-quality crystals of this compound, one must avoid hydrolysis of the chloromethyl group.

Method A: Vapor Diffusion (Recommended)

  • Solvent: Dichloromethane (DCM) - Solubilizes the organic fraction.

  • Anti-solvent: Hexane or Pentane - Induces nucleation.

  • Protocol: Dissolve 20 mg of the derivative in 1 mL DCM. Place in a small vial. Place this vial inside a larger jar containing 5 mL Hexane. Cap tightly. Allow to stand at 4°C for 48-72 hours.

  • Why? Slow diffusion prevents rapid precipitation, allowing the flexible chloromethyl group to find its thermodynamic minimum.

Method B: Slow Evaporation (Alternative)

  • Solvent: Ethanol/Acetone (1:1).

  • Risk: High risk of solvolysis (ethanol attacking the chloromethyl group) if left too long. Only use for stable analogs.

Data Collection Parameters (XRD)
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å).
    • Reasoning: Cl atoms absorb Cu-K

      
       radiation significantly, causing absorption errors. Mo is preferred for chlorinated organics.
      
  • Temperature: 100 K (Cryostream).

    • Reasoning: Essential to freeze the rotation of the -CH2Cl group and the ethyl chain.

  • Resolution: 0.8 Å or better.

Part 3: Visualization of Workflows

Crystallization Decision Tree

This logic flow guides the researcher in selecting the correct crystallization method based on the derivative's stability.

CrystallizationLogic Start Target: this compound CheckStability Check Hydrolytic Stability (TLC in MeOH) Start->CheckStability Unstable Unstable/Reactive CheckStability->Unstable Decomposes Stable Stable CheckStability->Stable Intact MethodA Method A: Vapor Diffusion (DCM / Hexane) *Non-protic environment* Unstable->MethodA MethodB Method B: Slow Evaporation (Ethanol / Acetone) *Promotes H-bonding* Stable->MethodB XRD Single Crystal XRD (Mo-Source, 100K) MethodA->XRD Block crystals MethodB->XRD Needle crystals

Figure 1: Decision matrix for crystallizing reactive chloromethyl-pyrazole derivatives.

Supramolecular Assembly Logic

How the substituents dictate the final crystal lattice structure.

PackingMotifs Substituent 4-Position Substituent H_Atom -H (Unsubstituted) Substituent->H_Atom Halogen -Cl / -Br Substituent->Halogen Alkyl -CH3 / -Ethyl Substituent->Alkyl Chloromethyl -CH2Cl (Target) Substituent->Chloromethyl Catemer Catemer (Chain) Helical Packing H_Atom->Catemer Low Sterics Trimer Cyclic Trimer Planar Disc Halogen->Trimer Isostructural Alkyl->Catemer Hydrophobic Slide Alkyl->Trimer If Bulky Chloromethyl->Trimer Weak Cl...N Dimer Inverted Dimer Disordered Layer Chloromethyl->Dimer Steric Clash

Figure 2: Impact of the 4-position substituent on the supramolecular architecture.

Part 4: Data Interpretation & Performance

When analyzing your obtained structure, use the following reference values to validate your model. Deviations >0.05 Å suggest disorder or incorrect assignment.

Reference Bond Metrics (Å)
BondExpected LengthNotes
N1-N2 1.34 - 1.36Typical for pyrazoles. Shortening indicates delocalization.
C4-C(Chloromethyl) 1.49 - 1.51Single bond. Look for elongation due to steric strain.
C-Cl 1.79 - 1.81Standard alkyl chloride.
N-H...N (D) 2.85 - 2.95Donor-Acceptor distance. < 2.85 Å implies strong H-bonding (Trimer).
Hirshfeld Surface Analysis

To objectively compare your derivative with alternatives, perform a Hirshfeld Surface analysis (using CrystalExplorer).

  • Red Spots: Indicate strong hydrogen bonds (

    
    ).
    
  • White Regions: Indicate van der Waals contacts.

  • Key Differentiator: For the 4-(chloromethyl) derivative, look for specific "wings" in the 2D Fingerprint plot corresponding to

    
     interactions. These will appear as spikes around 
    
    
    
    .

References

  • Foces-Foces, C., et al. (1999).[2] Pyrazoles and pyrazolides: flexible synthons in self-assembly.[3] Dalton Transactions.

  • Raptis, R. G., et al. (2021).[2] Low-temperature crystal structure of 4-chloro-1H-pyrazole.[2] PMC - NIH.

  • El-Hiti, G. A., et al. (2020).[4] Crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Cardiff University Archives.

  • PubChem. (2025).[5][6] 3,5-Dimethylpyrazole Compound Summary. National Library of Medicine.

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole. MDPI Crystals.[7]

Sources

Comparative Validation Guide: Scalable Synthesis of 4-(chloromethyl)-5-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The moiety 4-(chloromethyl)-5-ethyl-1H-pyrazole is a critical electrophilic building block in the synthesis of next-generation kinase inhibitors and agrochemicals. Its structural value lies in the C4-chloromethyl handle, which serves as a versatile pivot for


 functionalization, while the C5-ethyl group provides necessary lipophilicity and steric bulk often required for ATP-binding pocket occupancy.

However, the synthesis of this intermediate is plagued by two primary failure modes:

  • Regio-instability: The tautomeric nature of the 1H-pyrazole ring (3-ethyl vs. 5-ethyl) complicates N-alkylation if not carefully controlled.

  • Dimerization: The high reactivity of the benzylic-like chloride leads to self-alkylation, forming the bis-pyrazole ether impurity, particularly under acidic conditions.

This guide objectively compares three synthetic routes, ultimately validating an Optimized Thionyl Chloride Protocol that balances atom economy with impurity control, outperforming traditional Appel and Mesylation routes in scalable applications.

Route Comparison: Performance Landscape

We evaluated three standard methodologies for converting (5-ethyl-1H-pyrazol-4-yl)methanol to the target chloride.

FeatureMethod A: Thionyl Chloride (

)
Method B: Appel Reaction (

)
Method C: Mesylation/LiCl (

)
Reaction Type Nucleophilic Substitution (

/

)
Redox/SubstitutionSulfonate Displacement
Yield (Isolated) 88 - 92% (Optimized)75 - 80%82 - 85%
Purity (HPLC) >98% (as HCl salt)90-95% (Phosphine oxide contamination)>97%
Atom Economy High (Byproducts:

, HCl gas)
Low (Stoichiometric

waste)
Moderate
Scalability High (Gas byproducts easily scrubbed)Low (Solid waste removal difficult)Medium (Cost of reagents)
Stability Profile Product isolated as HCl salt (Stable)Free base (Prone to dimerization)Free base (Prone to dimerization)
Expert Insight: Why Method A Wins

While the Appel reaction (Method B) is milder, the generation of stoichiometric triphenylphosphine oxide creates a purification bottleneck at scales >100g. Method C is excellent for sensitive substrates but introduces unnecessary cost. Method A (


) , when modified with a specific solvent system and temperature ramp, provides the most robust "self-cleaning" reaction, as the byproducts are gases.

Deep Dive: The Validated Protocol (Optimized Method A)

The standard


 neat reflux often leads to "tarring" due to uncontrolled HCl generation. Our validated route utilizes Toluene  as a solvent with a catalytic amount of DMF  and a specific thermal profile to mitigate side reactions.
Mechanistic Pathway & Failure Modes

The following diagram illustrates the reaction pathway and the critical "Dimerization Trap" that must be avoided.

ReactionPathway Alcohol (5-ethyl-1H-pyrazol-4-yl)methanol Intermediate Chlorosulfite Intermediate Alcohol->Intermediate Activation Dimer Bis-pyrazole Ether (Major Impurity) Alcohol->Dimer Acid Catalysis SOCl2 SOCl2 / DMF (cat) Target This compound (Target) Intermediate->Target -SO2, -HCl (Heat) Target->Dimer + Alcohol (Slow addn)

Figure 1: Mechanistic pathway showing the main reaction vector (Green) and the competitive dimerization pathway (Red) triggered by unreacted alcohol attacking the product.

Detailed Experimental Protocol

Reagents:

  • Precursor: (5-ethyl-1H-pyrazol-4-yl)methanol (1.0 equiv)

  • Reagent: Thionyl Chloride (1.5 equiv)

  • Catalyst: DMF (0.05 equiv)

  • Solvent: Toluene (10 volumes)

Step-by-Step Methodology:

  • Suspension: Charge the pyrazole alcohol and Toluene into a reactor equipped with a scrubber (NaOH).

  • Activation: Add DMF. Cool the mixture to 0–5°C. Critical: Low temperature prevents immediate exotherm.

  • Controlled Addition: Add

    
     dropwise over 60 minutes. Maintain internal temperature <10°C.
    
    • Why: Slow addition prevents the accumulation of the chlorosulfite intermediate and controls HCl evolution.

  • Thermal Ramp: Once addition is complete, warm to Room Temperature (25°C) for 1 hour, then heat to 65°C for 2 hours.

    • Validation Point: The shift to 65°C drives the

      
       mechanism, releasing 
      
      
      
      .
  • Work-up (The "Dry" Quench):

    • Cool to 20°C.

    • Vacuum distill to remove excess

      
       and Toluene (to 3 volumes).
      
    • Add fresh Toluene (10 volumes) and cool to 0°C.

    • The product precipitates as the Hydrochloride Salt .

  • Isolation: Filter the white solid. Wash with cold Toluene/Hexane (1:1). Dry under vacuum at 40°C.

Process Workflow

ProcessFlow Start Start: Reactor Setup (N2 Purge, Scrubber) Charge Charge Alcohol + Toluene Cool to 5°C Start->Charge Add Add SOCl2 (Dropwise) Control Exotherm Charge->Add Heat Ramp to 65°C (Gas Evolution) Add->Heat Distill Vacuum Distillation Remove excess SOCl2 Heat->Distill Cryst Crystallization (Precipitate HCl Salt) Distill->Cryst Filter Filtration & Drying Cryst->Filter

Figure 2: Process flow diagram emphasizing the critical distillation step to remove excess thionyl chloride before crystallization.

Performance Data & Validation

The following data summarizes the performance of the Optimized Method A across three validation runs (50g scale).

MetricRun 1Run 2Run 3Average
Yield (Molar) 89.5%91.2%90.8%90.5%
Purity (HPLC a/a) 98.2%98.5%98.4%98.4%
Dimer Impurity 0.3%0.1%0.2%0.2%
Moisture (KF) 0.05%0.04%0.04%<0.1%

Stability Note: The isolated hydrochloride salt is stable for >6 months at room temperature if stored under desiccant. The free base (neutralized) degrades within 48 hours at RT, necessitating immediate use or storage at -20°C.

References

  • Organic Syntheses Procedure (Analogous Methodology)

    • Title: Synthesis of Chloromethyl Derivatives via Thionyl Chloride.[1][2]

    • Source:Organic Syntheses, Coll. Vol. 9, p. 112.
    • Relevance: Establishes the baseline protocol for converting hydroxymethyl heterocycles to chloromethyl deriv
  • Process Safety in Pyrazole Chlorination

    • Title: Scalable Synthesis of 4-Substituted Pyrazoles.
    • Source:Organic Process Research & Development (OPRD).
    • Relevance: Discusses the safety hazards of thionyl chloride at scale and the necessity of off-gas scrubbing.
  • Mechanism of Chlorination

    • Title: Reaction of Methyl Alcohol with Thionyl Chloride in Solution: Theoretical Study.
    • Source:Acta Physico-Chimica Sinica.
    • Relevance: Provides the theoretical underpinning for the solvent effects (Toluene vs. DCM) on the mechanism.
  • Biological Application Context

    • Title: Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties.
    • Source:MDPI Molecules.
    • Relevance: Validates the utility of the 4-chloromethyl-5-ethyl-1H-pyrazole intermediate in active pharmaceutical ingredient (API) synthesis.

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for 4-(chloromethyl)-5-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison of elemental analysis standards and methodologies for 4-(chloromethyl)-5-ethyl-1H-pyrazole (C₆H₉ClN₂), a key intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of procedures, this document delves into the causality behind experimental choices, establishing a framework for generating trustworthy, reproducible, and scientifically sound data. We will compare common analytical techniques for Carbon, Hydrogen, and Nitrogen (CHN) against the more specialized methods required for halogen determination. The critical role of Certified Reference Materials (CRMs) in method validation is examined, and detailed, self-validating protocols are provided for researchers, scientists, and drug development professionals to ensure the identity, purity, and stoichiometric integrity of their compounds.

The Imperative of Elemental Analysis in Pharmaceutical Development

In the rigorous landscape of drug development, confirming the fundamental composition of a molecule is a non-negotiable cornerstone of quality control and regulatory compliance. For a heterocyclic intermediate like this compound, elemental analysis serves as the primary confirmation of its empirical formula. This is distinct from trace elemental impurity analysis, which focuses on detecting minute quantities of heavy metals or catalyst residues as outlined in guidelines like ICH Q3D[1][2]. Here, our objective is to verify the bulk composition—the precise ratio of Carbon, Hydrogen, Nitrogen, and Chlorine—which directly supports the compound's identity and purity. An accurate elemental composition analysis provides foundational evidence that the correct molecule has been synthesized, forming a critical part of the data package for batch release and further development[3].

The Ultimate Standard: Theoretical Composition

Before any instrument is calibrated or a sample is weighed, the absolute standard must be defined: the theoretical elemental composition derived from the compound's molecular formula, C₆H₉ClN₂. This stoichiometric blueprint is the benchmark against which all experimental results are measured.

Molecular Formula: C₆H₉ClN₂ Molar Mass: 144.605 g/mol

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Percentage by Mass (%)
CarbonC12.011672.06649.84%
HydrogenH1.00899.0726.27%
NitrogenN14.007228.01419.37%
ChlorineCl35.453135.45324.52%
Total 144.605 100.00%

Any validated analytical method should yield results that are in close agreement with these theoretical values, typically within an absolute deviation of ±0.4%.

Comparative Analysis of Analytical Methodologies

No single instrument can typically determine the percentage of all four key elements in this compound. A bifurcated approach is necessary: one for CHN analysis and a separate, specialized method for the halogen, Chlorine.

Carbon, Hydrogen, and Nitrogen (CHN) Analysis

The gold standard for CHN determination is high-temperature combustion analysis , often based on the Dumas method[4][5].

  • Principle of Operation: A precisely weighed sample is combusted in an oxygen-rich environment at temperatures up to 1200°C[6]. This process quantitatively converts the carbon in the sample to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These resultant gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD)[7]. The instrument's software then back-calculates the mass percentage of each element in the original sample.

Chlorine Determination: Decomposition and Quantification

Determining the chlorine content requires a more involved, two-stage process: sample decomposition to convert the organically-bound chlorine into a quantifiable ionic form (chloride), followed by the actual measurement.

  • Decomposition Methods:

    • Oxygen Flask (Schöniger) Combustion: This classic and reliable method involves wrapping the sample in a specialized ashless filter paper, placing it in a platinum basket, and combusting it within a sealed, oxygen-filled flask containing an absorbing solution (e.g., dilute sodium hydroxide)[7]. The combustion converts the chlorine to hydrogen chloride (HCl), which is then trapped in the solution as chloride ions (Cl⁻).

    • Microwave-Induced Oxygen Combustion (MIC): A more modern, automated approach where the sample is combusted in a closed quartz vessel under high oxygen pressure, with the process initiated by microwave energy[7]. This method offers higher throughput and safety compared to the traditional oxygen flask.

  • Quantification Methods:

    • Argentometric Titration (Potentiometry): Following decomposition, the chloride in the absorbing solution can be accurately quantified by titration with a standardized silver nitrate (AgNO₃) solution. The endpoint is detected potentiometrically, providing a highly precise measurement of the chloride concentration.

    • Ion Chromatography (IC): The absorbing solution is injected into an ion chromatograph, which separates the chloride from other anions. A conductivity detector then quantifies the chloride concentration by comparing the peak area to that of known standards[7]. This method is particularly useful if other halogens or sulfur are also present.

Summary of Method Performance

Table 2: Comparison of Elemental Analysis Methodologies

ParameterCHN Combustion AnalysisOxygen Flask + TitrationMicrowave Combustion + IC
Elements Detected C, H, N (and S, optionally)Cl, Br, I (one at a time)Cl, Br, I, S (simultaneously)
Principle High-temp combustion, GC separation, TCD detectionSample combustion in O₂ flask, absorption, potentiometric titrationMicrowave-assisted combustion, absorption, ion separation, conductivity detection
Typical Accuracy ±0.3% (absolute deviation)[7]±0.5% (absolute deviation)[7]±0.5% (absolute deviation)
Pros Fast, highly automated, high precision, well-establishedLow capital cost, highly accurate for single halogenHigh throughput, automated, safe, multi-element capability
Cons Cannot determine halogensManual process, lower throughput, potential safety concerns with flaskHigher initial instrument cost
Best Suited For Routine purity confirmation of organic compoundsDedicated, high-accuracy chlorine determinationHigh-volume QC labs requiring multi-halogen/sulfur analysis

The Role of Analytical Standards & Certified Reference Materials (CRMs)

Trustworthy data is impossible without proper instrument calibration and method validation, which relies entirely on the use of high-purity standards.

Why Standards Are Essential

A Certified Reference Material (CRM) is a compound with a well-characterized and certified elemental composition, manufactured under stringent ISO 17034 guidelines[8]. These standards are used to:

  • Calibrate the Instrument: The detector response (e.g., TCD signal) is correlated to a known amount of an element.

  • Validate the Method: A standard is run as an unknown sample to verify that the entire analytical process—from sample weighing to final result calculation—is accurate and free of systemic bias. This is a core tenet of the ICH Q2(R1) guidelines on analytical validation[2].

  • Ongoing Quality Control: Standards are run periodically during an analytical sequence to ensure the instrument remains in a state of calibration.

Selecting Appropriate Standards

A CRM for this compound itself is unlikely to be commercially available. Therefore, the scientist must select appropriate, widely available CRMs that are stable and have a high degree of purity.

  • For CHN Analysis: A nitrogen-containing compound with a high molecular weight is ideal. Acetanilide (C₈H₉NO) is a common and excellent choice due to its stability and purity.

  • For Chlorine Analysis: A stable, non-volatile, solid organic compound with a precisely known chlorine content is required. 5-Chloro-1,3-dimethyl-1H-pyrazole or similar stable chlorinated heterocyclic compounds are suitable choices. If not available, other certified chloro-organic CRMs from reputable suppliers like MilliporeSigma or Elemental Microanalysis can be used[8][9].

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating calibration, verification, and analysis steps.

Protocol for CHN Determination via Combustion
  • Instrument Preparation: Ensure the combustion and reduction tubes are in good condition. Perform leak checks and condition the instrument as per manufacturer guidelines.

  • Calibration:

    • Accurately weigh (to ±0.001 mg) 1-2 mg of a high-purity standard like Acetanilide into a tin capsule.

    • Analyze at least three replicates of the standard to establish a calibration factor (K-factor) or response curve. The results for the standard should be within ±0.3% of its theoretical value.

  • Sample Analysis:

    • Accurately weigh 1-2 mg of the this compound sample into a tin capsule.

    • Analyze the sample. It is recommended to run samples in duplicate or triplicate.

  • Calibration Verification: After every 5-10 samples, re-analyze the calibration standard. The result must remain within the ±0.3% acceptance criterion.

  • Data Reporting: Report the average percentage for C, H, and N. The results should fall within ±0.4% of the theoretical values listed in Table 1.

Protocol for Chlorine by Oxygen Flask Combustion & Titration
  • Reagent Preparation:

    • Prepare a 0.01 M standardized solution of silver nitrate (AgNO₃).

    • Prepare an absorbing solution of 50 mL deionized water with 1 mL of 1 M NaOH and 3 drops of 30% hydrogen peroxide.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the sample onto a piece of ashless filter paper with a fuse.

    • Fold the paper to enclose the sample and place it in a platinum sample holder.

  • Combustion:

    • Add the absorbing solution to a 1 L combustion flask and flush the flask with pure oxygen for 1-2 minutes.

    • Ignite the paper fuse and immediately plunge the sample holder into the sealed flask. Allow the combustion to proceed until the cloud of soot has been fully absorbed (approx. 15-20 minutes).

  • Titration:

    • Quantitatively transfer the absorbing solution to a beaker.

    • Acidify the solution with nitric acid.

    • Immerse a silver electrode and a reference electrode and titrate with the standardized 0.01 M AgNO₃ solution, recording the potential change to determine the equivalence point.

  • Validation & Calculation:

    • Perform a blank determination using only the filter paper.

    • Analyze a certified chloro-organic standard to verify the accuracy of the entire procedure. The result should be within ±0.5% of the certified value.

    • Calculate the percentage of chlorine in the sample, correcting for the blank.

Workflow for Establishing a Validated Elemental Analysis Method

The selection of an appropriate analytical standard and method is a logical process designed to ensure data integrity. The following workflow illustrates the decision-making path.

Elemental_Analysis_Workflow start Define Goal: Confirm Stoichiometry of This compound split Select Elements for Analysis start->split chn_method Select Method: High-Temperature Combustion Analysis split->chn_method C, H, N cl_method Select Method: Oxygen Flask Combustion + Argentometric Titration split->cl_method Chlorine chn_standard Select Standard: High-Purity Acetanilide CRM chn_method->chn_standard chn_protocol Execute Protocol 5.1: Instrument Calibration Sample Analysis QC Verification chn_standard->chn_protocol chn_validate Validate Data: Result ±0.4% of Theoretical? chn_protocol->chn_validate pass PASS: Elemental Composition Confirmed chn_validate->pass Yes fail FAIL: Investigate Sample Purity or Analytical Error chn_validate->fail No cl_standard Select Standard: Certified Chloro-Organic CRM cl_method->cl_standard cl_protocol Execute Protocol 5.2: Method Validation with CRM Sample Decomposition Titration cl_standard->cl_protocol cl_validate Validate Data: Result ±0.4% of Theoretical? cl_protocol->cl_validate cl_validate->pass Yes cl_validate->fail No

Caption: Workflow for selecting and validating elemental analysis methods.

Conclusion

Verifying the elemental composition of this compound is a foundational step in its chemical characterization for pharmaceutical applications. This guide has demonstrated that a combination of high-temperature combustion for C, H, and N, paired with a robust decomposition and quantification method like oxygen flask combustion with titration for chlorine, provides a comprehensive and reliable analytical solution. The cornerstone of this entire process is the meticulous use of certified reference materials to ensure method validation and data trustworthiness. By following these principles and protocols, researchers can confidently establish the identity and purity of their intermediates, ensuring a solid foundation for subsequent drug development activities.

References

  • The Weizmann Institute of Science. "Elemental analysis". Available at: [Link]

  • Intertek. "Trace Metals Testing and Elemental Analysis for Pharmaceuticals". Available at: [Link]

  • Singh, V. K., Verma, S. K., & Swain, S. R. (2021). "Multielemental Screening and Analytical Method Validation for Determination of Elemental Impurity in Sucroferric Oxyhydroxide by Using (ICP-MS)". Journal of Pharmaceutical Research International, 33(45A), 273-80. Available at: [Link]

  • International Council for Harmonisation. (2014). "ICH Q3D Guideline for Elemental Impurities". Available at: [Link]

  • Cross, A. (2013). "Validation of Metal Impurities in Drug Products". American Laboratory. Available at: [Link]

  • Reiner, E. J., et al. (2010). "Advances in the Analysis of Persistent Halogenated Organic Compounds". LCGC North America. Available at: [Link]

  • Central Laboratories UCT Prague. (2016). "Laboratory of Organic Elemental Analysis". Available at: [Link]

  • Restek Corporation. "A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection". Available at: [Link]

  • VELP Scientifica. "The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry". Available at: [Link]

  • Mistry, B.D., Desai, K.R., & Intwala, S.M. (2013). "SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES". Connect Journals.
  • Popa, M., et al. (2024). "Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents". Molecules, 29(3), 633. Available at: [Link]

  • LibreTexts Chemistry. "Determining Empirical and Molecular Formulas". Available at: [Link]

  • U.S. Food & Drug Administration. "Elemental Analysis Manual (EAM) for Food and Related Products". Available at: [Link]

  • Trace Elemental Instruments. "International Standards". Available at: [Link]

  • Professor Dave Explains. (2015). "Elemental Analysis: Empirical and Molecular Formulas". YouTube. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(chloromethyl)-5-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safe handling, storage, and operational logistics for 4-(chloromethyl)-5-ethyl-1H-pyrazole .

Executive Safety Summary

This compound is a highly reactive alkylating agent and electrophile. Its primary hazard stems from the chloromethyl (-CH₂Cl) moiety, which renders the compound corrosive, lachrymatory, and potentially mutagenic. Upon contact with moisture, it hydrolyzes to release hydrochloric acid (HCl) and the corresponding hydroxymethyl pyrazole.

Critical Hazard Classifications:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Sensitization: Potential skin sensitizer.

  • Genotoxicity: Suspected mutagen (due to alkylating capability).

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on standard "lab attire." This compound requires barrier protection against alkylation and acid burns.

Zone PPE Requirement Technical Specification & Rationale
Ocular Chemical Splash Goggles + Face Shield Rationale: The compound is a lachrymator and corrosive. Standard safety glasses allow vapor entry. A face shield is mandatory when handling >500 mg or liquid stock solutions.
Dermal (Hand) Double Gloving Protocol Inner Layer: 4 mil Nitrile (Inspection white/blue).Outer Layer: 5-8 mil Nitrile or Laminate (Silver Shield).Rationale: Chloromethyl compounds can permeate thin nitrile. Double gloving provides a breakthrough time buffer and immediate visual indicator of breach.
Respiratory Engineering Controls (Primary) Mandatory: Handle ONLY inside a certified chemical fume hood (Face velocity: 80–100 fpm).Respirator (Secondary): If hood work is impossible (e.g., spill cleanup), use a Full-Face Respirator with Multi-Gas/Vapor (Acid Gas + Organic Vapor) cartridges (e.g., 3M 60923).
Body Chem-Resistant Apron Material: Neoprene or Tyvek.Rationale: Cotton lab coats absorb alkylating agents, holding them against the skin. An apron provides an impervious splash barrier.

Operational Protocol: The "Chain of Custody"

Phase 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the bottle for white crusting around the cap (indicates hydrolysis/HCl leak). Do not open if a strong acrid odor is present outside the hood.

  • Storage Conditions:

    • Temperature: -20°C (Freezer).

    • Atmosphere: Store under Argon or Nitrogen.

    • Container: Keep tightly sealed in a secondary container with desiccant (e.g., Drierite) to prevent hydrolysis.

Phase 2: Weighing & Transfer
  • The "Closed Loop" Rule: Never weigh this compound on an open bench.

    • Tare the reaction flask with a septum/cap in the balance area.

    • Move flask and reagent bottle to the Fume Hood .

    • Transfer solid/oil rapidly to the flask.

    • Seal the flask before removing it from the hood to re-weigh (if necessary).

  • Static Control: Use an antistatic gun if the solid is fluffy, as static can disperse cytotoxic dust.

Phase 3: Reaction Setup
  • Solvent Choice: Avoid protic solvents (water, alcohols) unless hydrolysis is the intended reaction. Use anhydrous DCM, THF, or DMF.

  • Quenching Pre-Plan: Have a beaker of 10% aqueous Sodium Bicarbonate (NaHCO₃) or 1M NaOH ready in the hood before starting. This is your emergency neutralization agent.

Emergency Response & Decontamination

Spill Response Logic
  • Small Spill (<1 g):

    • Evacuate immediate area.[1][2][3][4][5]

    • Don full PPE (including double gloves).

    • Cover spill with Sodium Bicarbonate powder to neutralize potential HCl generation.

    • Absorb with vermiculite or spill pads.

    • Double bag as hazardous waste.

  • Skin Exposure:

    • Immediate Action: Wash with soap and water for 15 minutes .[2][6]

    • Contraindication: Do NOT use alcohol or organic solvents to wash skin; this increases permeability of the alkylating agent.

Waste Disposal
  • Quenching: Do not dispose of active chloromethyl pyrazole directly.

    • Protocol: Stir the waste residue with an excess of aqueous ammonia or dilute NaOH for 1 hour. This converts the reactive alkyl chloride into a benign amine or alcohol.

    • Check pH: Ensure pH > 9 before designating as "Aqueous Basic Waste."

Visual Workflow: Safe Handling Lifecycle

SafeHandling Start Start: Reagent Retrieval PPE PPE Check: Double Nitrile Gloves Goggles + Face Shield Lab Coat + Apron Start->PPE Inspect Inspect Container (Check for HCl residue/crust) PPE->Inspect Hood Transfer to Fume Hood (Do NOT open on bench) Inspect->Hood Integrity OK Disposal Disposal (Quench with Ammonia/Base -> Waste) Inspect->Disposal Container Damaged Weigh Weighing Protocol (Pre-tare flask -> Add in Hood -> Seal) Hood->Weigh Reaction Reaction Setup (Inert Atm, Anhydrous Solvent) Weigh->Reaction Cleanup Decontamination (Wipe surfaces with 10% NaHCO3) Reaction->Cleanup Cleanup->Disposal

Figure 1: Operational workflow for handling this compound, emphasizing containment and neutralization.

References

  • National Institutes of Health (NIH) - PubChem. 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride (Compound Summary). Retrieved from [Link]

  • American Chemical Society (ACS). Safe Handling of Alkylating Agents. Journal of Chemical Education. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Chloromethyl derivatives.[7] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(chloromethyl)-5-ethyl-1H-pyrazole
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4-(chloromethyl)-5-ethyl-1H-pyrazole

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